molecular formula C12H24O2 B1671640 Ethyl caprate CAS No. 110-38-3

Ethyl caprate

货号: B1671640
CAS 编号: 110-38-3
分子量: 200.32 g/mol
InChI 键: RGXWDWUGBIJHDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ethyl decanoate is a fatty acid ethyl ester of decanoic acid. It has a role as a metabolite. It is a fatty acid ethyl ester and a decanoate ester.
Ethyl decanoate has been reported in Mandragora autumnalis, Echinophora tenuifolia, and other organisms with data available.
Ethyl decanoate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl decanoate
Source PubChem
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InChI

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3-11H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RGXWDWUGBIJHDO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
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DSSTOX Substance ID

DTXSID0044363
Record name Ethyl decanoate
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Molecular Weight

200.32 g/mol
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Physical Description

Liquid, Colourless liquid with an oily brandy-like odour
Record name Ethyl decanoate
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Record name Ethyl decanoate
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Boiling Point

241.00 to 245.00 °C. @ 760.00 mm Hg
Record name Ethyl decanoate
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Solubility

0.0159 mg/mL at 25 °C, Soluble in most fixed oils, insoluble in glycerol and propylene glycol, 1ml in 4ml 80% ethanol (in ethanol)
Record name Ethyl decanoate
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Density

0.863-0.868
Record name Ethyl decanoate
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CAS No.

110-38-3
Record name Ethyl caprate
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Record name Ethyl caprate
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Record name ETHYL DECANOATE
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Record name Decanoic acid, ethyl ester
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Record name Ethyl decanoate
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Record name Ethyl decanoate
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Melting Point

-20 °C
Record name Ethyl decanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Natural occurrence of Ethyl caprate in fruits and fermented beverages

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of Ethyl Caprate in Fruits and Fermented Beverages

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as ethyl decanoate) is a fatty acid ethyl ester that contributes significantly to the aromatic profile of many fruits and fermented beverages. Its characteristic fruity and floral notes, often described as cognac-like, are key components of the sensory experience in products such as wine, spirits, and various fruits. This technical guide provides a comprehensive overview of the natural occurrence of this compound, including quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathways. This information is intended to serve as a valuable resource for researchers in food science, oenology, and natural product chemistry.

Natural Occurrence and Quantitative Data

This compound is biosynthesized by plants and microorganisms, leading to its presence in a variety of natural products. In fruits, it is one of the many volatile organic compounds that constitute the characteristic aroma. It has been reported in apples, bananas, cherries, citrus fruits, grapes, melons, pears, and pineapples.[1] In fermented beverages, this compound is a common product of yeast metabolism during fermentation, particularly in winemaking at temperatures above 15 °C.[1]

The concentration of this compound can vary significantly depending on the fruit variety, ripeness, and in the case of fermented beverages, the fermentation conditions, yeast strain, and aging process. The following tables summarize the quantitative data for this compound found in selected fruits and fermented beverages.

Table 1: Quantitative Occurrence of this compound in Fruits

FruitVariety/ConditionConcentration/PercentageReference
Mandragora autumnalisRipe fruit, hexane extract1.8% of total volatile compounds[2]
Passion FruitNot specifiedIdentified as a key aroma component[3]

Note: Comprehensive quantitative data for a wide range of fruits is limited in publicly available literature. The provided data is based on available studies.

Table 2: Quantitative Occurrence of this compound in Fermented Beverages

BeverageVariety/TypeConcentration (µg/L)Reference
Red WineCabernet Sauvignon (Full maturity)185.3[4][5]
Red WineCabernet Sauvignon (Mid maturity)203.7[4][5]
Red WineShiraz (Full maturity)162.3[4][5]
Red WineShiraz (Mid maturity)196.7[4][5]
White WineFetească albă (from Aiud)134[6]
Fruit WineRaspberryPresent[7]
Fruit WineStrawberryPresent[7]
Fruit WineMulberryPresent[7]

Biosynthesis of this compound

The formation of this compound occurs through the esterification of decanoic acid (capric acid) and ethanol. In yeast, particularly Saccharomyces cerevisiae, this reaction is catalyzed by specific enzymes.

Biosynthetic Pathway in Saccharomyces cerevisiae

During fermentation, yeast synthesizes medium-chain fatty acids (MCFAs) through the fatty acid synthase (FAS) complex. Decanoyl-CoA, an activated form of capric acid, serves as a precursor. This is then esterified with ethanol, a primary product of fermentation, to form ethyl decanoate. This reaction is primarily catalyzed by the acyl-CoA:ethanol O-acyltransferases Eeb1 and Eht1.

This compound Biosynthesis in Yeast AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Complex AcetylCoA->FAS DecanoylCoA Decanoyl-CoA FAS->DecanoylCoA Esterification Esterification DecanoylCoA->Esterification Ethanol Ethanol Ethanol->Esterification EthylCaprate This compound (Ethyl Decanoate) Esterification->EthylCaprate Enzymes Eeb1, Eht1 (Acyl-CoA:ethanol O-acyltransferases) Enzymes->Esterification

Biosynthesis of this compound in Yeast.
Formation in Fruits

In fruits, the biosynthesis of this compound also follows the general pathway of esterification, where a carboxylic acid (capric acid) reacts with an alcohol (ethanol). The necessary precursors are derived from fatty acid metabolism.[3] The specific enzymes catalyzing this reaction in different fruit species are a subject of ongoing research.

Experimental Protocols for Analysis

The analysis of this compound in fruits and fermented beverages is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Sample Preparation and Extraction: HS-SPME

This protocol is a representative method for the extraction of volatile esters from a liquid matrix like wine or fruit juice.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample (wine or centrifuged fruit juice) into a 20 mL headspace vial.

    • Add 1 g of sodium chloride to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.

    • Add a suitable internal standard (e.g., ethyl nonanoate at a known concentration) for quantification.

    • Immediately seal the vial with a PTFE-lined septum cap.

  • Headspace Extraction:

    • Place the vial in a temperature-controlled autosampler tray, pre-heated to 40°C.

    • Equilibrate the sample for 15 minutes with agitation to facilitate the partitioning of analytes into the headspace.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption:

    • After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC, set at 250°C.

    • Desorb the analytes from the fiber for 5 minutes in splitless mode.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp 1: Increase to 150°C at a rate of 3°C/min.

      • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

Experimental Workflow Diagram

Experimental Workflow for this compound Analysis Start Start SamplePrep Sample Preparation (5 mL sample + NaCl + IS) Start->SamplePrep Equilibration Headspace Equilibration (40°C, 15 min) SamplePrep->Equilibration SPME HS-SPME Extraction (40°C, 30 min) Equilibration->SPME Desorption GC Injection & Desorption (250°C, 5 min) SPME->Desorption GC_Separation GC Separation (Temperature Program) Desorption->GC_Separation MS_Detection MS Detection (EI, Scan m/z 40-300) GC_Separation->MS_Detection DataAnalysis Data Analysis (Identification & Quantification) MS_Detection->DataAnalysis End End DataAnalysis->End

Workflow for this compound Analysis.

Conclusion

This compound is a vital aroma compound that influences the sensory perception of numerous fruits and fermented beverages. Its formation is a result of complex biochemical pathways, and its concentration is influenced by a multitude of factors. The methodologies outlined in this guide provide a robust framework for the accurate and reliable quantification of this compound, which is essential for quality control, product development, and further research into the flavor chemistry of foods and beverages. The provided data and protocols serve as a foundational resource for professionals in the field, enabling a deeper understanding and manipulation of this key flavor compound.

References

The Biosynthesis of Ethyl Caprate in Yeast: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl caprate, an ethyl ester of caproic acid (a medium-chain fatty acid), is a significant contributor to the desirable fruity and floral aromas in fermented beverages like wine and beer.[1][2] Its biosynthesis in yeast, primarily Saccharomyces cerevisiae, is a complex process intertwined with central carbon metabolism, fatty acid synthesis, and ethanol fermentation. Understanding and manipulating this pathway is of considerable interest for enhancing flavor profiles in the food and beverage industry and for the sustainable production of specialty chemicals. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in yeast, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthesis Pathway

The formation of this compound in yeast is predominantly an intracellular process catalyzed by acyl-CoA:ethanol O-acyltransferases.[1][3] The primary substrates for this reaction are caproyl-CoA and ethanol.[4]

The key enzymatic step is the esterification of caproyl-CoA with ethanol, a reaction primarily catalyzed by two enzymes in S. cerevisiae:

  • Eeb1 (Ethanol Hexanoyl Transferase 1): Considered the main enzyme responsible for medium-chain fatty acid (MCFA) ethyl ester synthesis.[3][5]

  • Eht1 (Ethanol Hexanoyl Transferase 1): Plays a minor role compared to Eeb1.[3][5]

Deletion of both EEB1 and EHT1 genes results in a significant reduction in ethyl ester production.[3] However, simple overexpression of these genes does not necessarily lead to increased production, suggesting that the availability of precursors is a major limiting factor.[3][6]

The biosynthesis of the precursors, caproyl-CoA and ethanol, is intrinsically linked to fundamental metabolic pathways:

  • Caproyl-CoA Synthesis: This precursor is an intermediate of the fatty acid synthesis (FAS) pathway.[1] In the cytoplasm, the FAS complex, encoded by genes like FAS1 and FAS2, synthesizes fatty acids.[3] Acetyl-CoA is the primary building block, and its carboxylation to malonyl-CoA by acetyl-CoA carboxylase (Acc1) is a key regulatory step.[1] Under certain conditions, medium-chain fatty acyl-CoAs, including caproyl-CoA, are prematurely released from the FAS complex.[1][3]

  • Ethanol Synthesis: As a natural product of yeast fermentation, ethanol is readily available in the cell. It is produced from pyruvate, the end product of glycolysis, via the action of pyruvate decarboxylase and alcohol dehydrogenase.[7]

An alternative, though less prominent, pathway for this compound synthesis involves the direct esterification of caproic acid and ethanol, catalyzed by esterases located near the cell membrane.[8]

Ethyl_Caprate_Biosynthesis cluster_fas Fatty Acid Synthesis (FAS) cluster_ester_synthesis Ester Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Ethanol Ethanol Pyruvate->Ethanol ADH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Esterification Eeb1, Eht1 Ethanol->Esterification MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acc1 FAS_complex FAS Complex (Fas1, Fas2) MalonylCoA->FAS_complex CaproylCoA Caproyl-CoA FAS_complex->CaproylCoA Premature release CaproylCoA->Esterification EthylCaprate This compound Esterification->EthylCaprate

Diagram 1: Core Biosynthesis Pathway of this compound in Yeast.

Quantitative Data on this compound Production

The production of this compound is influenced by various factors, including yeast strain, fermentation conditions, and genetic modifications. The following tables summarize quantitative data from different studies.

Table 1: Influence of Fermentation Parameters on Ethyl Ester Production

ParameterConditionEthyl Hexanoate (Caproate) ConcentrationReference
Carbon Content 4% Maltose~10 µg/L[3]
20% Maltose~20 µg/L[3]
Nitrogen Content 50 mg/L FAN~15 µg/L[3]
250 mg/L FAN~25 µg/L[3]
Temperature 14°C~20 µg/L (Ethyl Decanoate)[3]
26°C~60 µg/L (Ethyl Decanoate)[3]
Unsaturated Fatty Acids Higher LevelsGeneral decrease in ethyl ester production[3][6]

Table 2: Ethyl Caproate Production in Genetically Engineered Yeast Strains

StrainGenetic ModificationEthyl Caproate TiterReference
S. cerevisiae YH-2-34Adaptive laboratory evolution (cerulenin resistance), EHT1 overexpression7.40 mg/L[9]
S. cerevisiae AY15 (parental)Wild type~0.75 mg/L[10]
S. cerevisiae EY15EHT1 overexpression, FAA1 deletion2.23 mg/L (liquid fermentation)[10]
2.83 mg/L (solid fermentation)[10]
Clavispora lusitaniae YX3307Wild type isolate62.0 mg/L (optimized conditions with precursor feeding)
S. cerevisiae engineered for FAEEsModified Acc1 (Acc1S1157A,S659A)15.8 mg/L (Total FAEEs)[11]
S. cerevisiae engineered for FAEEsOverexpression of ACC1, FAS1, FAS2; deletion of β-oxidation; expression of wax ester synthase5.44 mg/L (Total FAEEs)[11]

Experimental Protocols

Measurement of Ethyl Esters by Gas Chromatography (GC)

A common method for quantifying volatile esters like this compound is Gas Chromatography, often coupled with Mass Spectrometry (GC-MS) for identification.

1. Sample Preparation (Solid Phase Microextraction - SPME)

  • Objective: To extract volatile compounds from the liquid phase (e.g., fermentation broth) into a solid phase fiber for injection into the GC.

  • Materials:

    • Fermentation supernatant

    • SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

    • Glass vials with septa

    • Internal standard (e.g., ethyl heptanoate)

    • Sodium chloride

  • Procedure:

    • Centrifuge the fermentation sample to pellet the yeast cells.

    • Transfer a defined volume of the supernatant to a glass vial.

    • Add a known concentration of the internal standard.

    • Saturate the sample with NaCl to increase the volatility of the esters.

    • Seal the vial and place it in a water bath at a controlled temperature (e.g., 40°C).

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.

    • Retract the fiber and immediately inject it into the GC inlet.

2. Gas Chromatography Analysis

  • Objective: To separate the volatile compounds based on their boiling points and polarity.

  • Typical GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-INNOWax).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: Increase to 150°C at 3°C/minute.

      • Ramp 2: Increase to 250°C at 10°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Quantification: The concentration of this compound is determined by comparing its peak area to the peak area of the internal standard, using a pre-established calibration curve.

GC_Workflow Start Fermentation Sample Centrifugation Centrifugation Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Vial_Prep Add to Vial with Internal Standard & NaCl Supernatant->Vial_Prep SPME SPME Headspace Extraction (e.g., 40°C, 30 min) Vial_Prep->SPME Injection GC Injection SPME->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Detection (FID/MS) Separation->Detection Analysis Data Analysis & Quantification Detection->Analysis

Diagram 2: Experimental Workflow for this compound Quantification by GC-SPME.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at multiple levels, primarily through the control of precursor availability.

  • Fatty Acid Synthesis (FAS) Regulation: The activity of the FAS complex is a critical control point. The key regulatory enzyme is acetyl-CoA carboxylase (Acc1), which is subject to feedback inhibition.[1][3] The presence of unsaturated fatty acids in the fermentation medium can decrease the production of medium-chain fatty acids, and consequently, ethyl esters.[3][6] Overexpression of FAS1 and FAS2 has been shown to increase MCFA formation.[3]

  • Gene Expression: While the expression levels of EEB1 and EHT1 are important, they do not appear to be the primary limiting factor for ethyl ester production under normal conditions.[3][6] However, the addition of certain medium-chain fatty acids, like octanoic acid, can induce the expression of these genes.[3]

  • Metabolic Engineering Strategies: To enhance this compound production, metabolic engineering efforts have focused on increasing the flux towards the precursors. This includes:

    • Up-regulating the ethanol degradation pathway to produce more cytosolic acetyl-CoA.[12]

    • Expressing heterologous phosphoketolase pathways to increase acetyl-CoA pools.[12]

    • Modifying key enzymes in the FAS pathway, such as Acc1, to reduce feedback inhibition.[11]

    • Overexpressing alcohol acyltransferases, often in combination with other genetic modifications.[9][10]

    • Deleting competing pathways, such as the acyl-CoA synthetase gene FAA1, to increase the availability of acyl-CoAs for esterification.[10]

Regulatory_Pathway cluster_inputs Inputs / Precursors cluster_pathways Biosynthetic Pathways cluster_outputs Outputs cluster_regulation Regulatory Factors AcetylCoA_pool Acetyl-CoA Pool FAS Fatty Acid Synthesis (FAS1, FAS2, ACC1) AcetylCoA_pool->FAS Ethanol_pool Ethanol Pool Esterification_reg Esterification (EEB1, EHT1) Ethanol_pool->Esterification_reg CaproylCoA_out Caproyl-CoA FAS->CaproylCoA_out EthylCaprate_out This compound Esterification_reg->EthylCaprate_out CaproylCoA_out->Esterification_reg UFAs Unsaturated Fatty Acids UFAs->FAS Inhibits Gene_Overexpression Metabolic Engineering (e.g., EHT1 overexpression) Gene_Overexpression->Esterification_reg Enhances Precursor_Supply Precursor Availability Precursor_Supply->Esterification_reg Rate-limiting

Diagram 3: Key Regulatory Factors in this compound Biosynthesis.

Conclusion

The biosynthesis of this compound in yeast is a well-characterized yet complex process that offers multiple avenues for manipulation. While the core enzymatic machinery is known, production is largely governed by the availability of the precursors, caproyl-CoA and ethanol. Future research and industrial applications will likely focus on sophisticated metabolic engineering strategies to optimize the flux through the fatty acid synthesis pathway and efficiently channel it towards the production of this valuable flavor compound. The methodologies and data presented in this guide provide a solid foundation for professionals in research and development to further explore and exploit this fascinating metabolic pathway.

References

Spectroscopic data of Ethyl caprate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Ethyl Caprate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (also known as ethyl decanoate), a fatty acid ester commonly found in fermented beverages and used as a flavoring and fragrance agent.[1][2] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This information is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the structural characterization of this molecule.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. The data presented here was obtained in a chloroform-d (CDCl₃) solvent.[3]

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
4.08Quartet7.1-O-CH₂ -CH₃
2.29Triplet7.5-CO-CH₂ -CH₂-
1.63Quintet7.3-CO-CH₂-CH₂ -CH₂-
1.27Multiplet--(CH₂)₆-
1.25Triplet7.1-O-CH₂-CH₃
0.88Triplet6.8-CH₂-CH₃

Table 1: ¹H NMR Spectroscopic Data for this compound. [3]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The data was acquired in a chloroform-d (CDCl₃) solvent.[3]

Chemical Shift (δ) [ppm]Assignment
173.79C =O
60.13-O-C H₂-CH₃
34.44-CO-C H₂-CH₂-
31.98-C H₂-CH₂-CH₃
29.53-(C H₂)₅-
29.38-(C H₂)₅-
29.27-(C H₂)₅-
25.09-CO-CH₂-C H₂-
22.76-C H₂-CH₃
14.31-O-CH₂-C H₃
14.13-CH₂-C H₃

Table 2: ¹³C NMR Spectroscopic Data for this compound. [3]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule. For this compound, a neat liquid sample was analyzed using a capillary cell.[3]

Wavenumber (cm⁻¹)IntensityAssignment
2925StrongC-H stretch (alkane)
2855StrongC-H stretch (alkane)
1740StrongC=O stretch (ester)
1465MediumC-H bend (alkane)
1375MediumC-H bend (alkane)
1170StrongC-O stretch (ester)

Table 3: Key IR Absorption Bands for this compound. [4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure. The data presented is from Electron Ionization (EI) mass spectrometry.

m/zRelative Intensity (%)Assignment
200~5[M]⁺ (Molecular Ion)
155~20[M - OCH₂CH₃]⁺
101~41[CH₂(CH₂)₄COOH]⁺
88100[CH₂=C(OH)OCH₂CH₃]⁺ (McLafferty rearrangement)
73~15[COOCH₂CH₃]⁺
43~28[CH₂CH₂CH₃]⁺

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound. [3]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation

  • Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent.[5][6] For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[7]

  • Solvent : Chloroform-d (CDCl₃) is a suitable solvent for this compound.[3] Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.

  • Procedure :

    • Accurately weigh the this compound sample and place it in a clean, dry vial.

    • Add the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.

    • Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[5][6]

    • The final volume in the NMR tube should be approximately 4-5 cm in height.[7]

    • Cap the NMR tube and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.[7]

Instrumentation and Data Acquisition

  • Spectrometer : A standard NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition :

    • The spectrometer is locked onto the deuterium signal of the solvent.[7]

    • The magnetic field is shimmed to achieve homogeneity.[7]

    • A standard pulse sequence is used to acquire the free induction decay (FID).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • A greater number of scans is typically required compared to ¹H NMR.[8]

    • Proton decoupling is employed to simplify the spectrum and enhance the signal.

  • Data Processing : The acquired FID is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)

  • Sample : this compound, being a liquid at room temperature, can be analyzed directly as a "neat" sample without a solvent.[9][10]

  • Procedure :

    • Place one to two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9][10]

    • Place a second salt plate on top of the first, creating a thin liquid film "sandwich".[9][10]

    • Ensure the liquid is evenly spread between the plates.[9]

    • Mount the plates in the sample holder of the IR spectrometer.[10]

Instrumentation and Data Acquisition

  • Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition :

    • A background spectrum of the empty salt plates is first recorded.

    • The sample is then placed in the beam path, and the sample spectrum is acquired.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization

  • Sample Introduction : For a volatile liquid like this compound, direct injection or infusion into the ion source is a common method. Alternatively, Gas Chromatography (GC) can be coupled with MS for separation and analysis.

  • Ionization : Electron Ionization (EI) is a standard technique for volatile organic compounds.[11] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11][12]

Instrumentation and Data Acquisition

  • Mass Analyzer : A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition :

    • The instrument is tuned and calibrated using a known standard.[13]

    • The ionized sample and its fragments are separated based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to elucidate the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound, from sample preparation to final data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Interpretation & Structure Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Filter into NMR Tube Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film on Salt Plates Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI Source) Prep_MS->Acq_MS Data_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) Acq_NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) Acq_IR->Data_IR Data_MS Mass Spectrum (Molecular Ion, Fragmentation) Acq_MS->Data_MS Interpretation Combine Spectroscopic Data Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Structure Confirm Structure of This compound Interpretation->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Solubility of Ethyl Caprate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl caprate (also known as ethyl decanoate), a fatty acid ester commonly used in the flavor, fragrance, and pharmaceutical industries. Understanding its solubility in various organic solvents is critical for formulation development, chemical synthesis, and purification processes. This document compiles available solubility data, outlines standard experimental methodologies for solubility determination, and visualizes key concepts and workflows.

Core Topic: Solubility Profile of this compound

This compound is the ester formed from capric acid and ethanol. Its chemical structure, featuring a 10-carbon fatty acid chain and an ethyl group, renders it a nonpolar, hydrophobic molecule. This inherent hydrophobicity governs its solubility behavior, making it readily soluble in many organic solvents while being practically insoluble in water.

Data Presentation: Quantitative and Qualitative Solubility

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility
Water250.0159 mg/mL[1]
WaterNot Specified0.016 g/L[2]

Table 2: Qualitative Solubility and Miscibility of this compound

SolventClassificationSolubility/Miscibility
EthanolPolar ProticMiscible[3]
Diethyl EtherPolar AproticMiscible[3]
ChloroformPolar AproticMiscible[3]
Fixed OilsNonpolarSoluble
GlycerinPolar ProticInsoluble[3][4]
Propylene GlycolPolar ProticInsoluble[3][4]

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions, forming a single homogeneous phase.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many research and development activities. The following is a generalized protocol for determining the solubility of a liquid solute like this compound in a solvent, based on the isothermal shake-flask method, a widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated flasks or vials with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID)

  • Volumetric flasks and pipettes for standard preparation

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask. The presence of a distinct second phase of the solute is necessary to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the sealed flasks in a thermostatic shaker bath set to the desired constant temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the flasks to rest in the thermostatic bath for a sufficient period (e.g., 12-24 hours) to allow for complete phase separation. This step is crucial to ensure that undissolved micro-droplets of this compound do not contaminate the sample to be analyzed.

  • Sampling: Carefully withdraw an aliquot from the clear, saturated solvent phase using a pre-warmed (or cooled, to match the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved solute.

  • Quantification:

    • Accurately weigh the collected sample.

    • Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated GC-FID or another appropriate quantitative method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis: Calculate the solubility from the measured concentration in the saturated solution, taking into account all dilution factors. Express the final solubility in desired units, such as g/100g of solvent, mg/mL, or mole fraction.

More straightforward visual evaluation can be used to determine miscibility, where if two substances form a single layer upon mixing, they are considered miscible[5]. For more precise determinations, methods like spectroscopy or calorimetry can also be employed[5].

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the study of this compound's solubility.

G start_node start_node process_node process_node decision_node decision_node analysis_node analysis_node end_node end_node start Start: Define Solvent & Temperature prep Prepare Supersaturated Mixture start->prep Add excess solute equil Equilibrate in Thermostatic Shaker prep->equil Agitate at const. T phase_sep Allow Phase Separation equil->phase_sep Cease agitation sampling Sample & Filter Solvent Phase phase_sep->sampling Withdraw aliquot quant Quantitative Analysis (e.g., GC-FID) sampling->quant Dilute if needed calc Calculate Solubility quant->calc Use calibration curve end End: Report Solubility Data calc->end

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

G cluster_nonpolar cluster_aprotic cluster_protic solute_node solute_node solvent_class_node solvent_class_node solvent_example_node solvent_example_node solute This compound (Nonpolar Ester) nonpolar Nonpolar Solvents solute->nonpolar High Solubility ('Like dissolves Like') polar_aprotic Polar Aprotic Solvents solute->polar_aprotic Good Solubility / Miscibility polar_protic Polar Protic Solvents solute->polar_protic Variable Solubility ethanol Ethanol solute->ethanol Miscible water Water, Glycerin solute->water Insoluble hexane Hexane, Fixed Oils nonpolar->hexane ether Diethyl Ether, Chloroform polar_aprotic->ether polar_protic->ethanol polar_protic->water

Caption: Solubility Relationships of this compound Based on Solvent Polarity.

References

An In-depth Technical Guide to the Health and Safety of Handling Ethyl Caprate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Ethyl caprate (also known as ethyl decanoate) in a laboratory setting. The following sections detail the potential hazards, safe handling procedures, personal protective equipment, emergency protocols, and physical and chemical properties of this compound.

Section 1: Identification and Hazard Classification

This compound is a fatty acid ester with the chemical formula C12H24O2.[1][2] While it is generally not classified as a hazardous substance, it is crucial to adhere to good industrial hygiene and safety practices.[1][3] It is a colorless liquid with a fruity odor, reminiscent of grapes or cognac.[1][2]

Synonyms: Ethyl decanoate, Capric acid ethyl ester[1][4] CAS Number: 110-38-3[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is not considered a hazardous substance or mixture.[1] However, some safety data sheets indicate it may cause mild skin and eye irritation.[3][5][6]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueReferences
Molecular Weight 200.32 g/mol [1][7]
Appearance Colorless liquid[1][5]
Odor Fruity[1][2]
Boiling Point 243-245 °C[1][5]
Melting Point -20 °C[1][5]
Flash Point 93 - 102 °C (closed cup)[1][5]
Density 0.862 - 0.868 g/cm³ at 25 °C[1][5]
Vapor Density 6.92 (Air = 1.0)[1][5]
Solubility Insoluble in water, glycerin, and propylene glycol. Soluble in alcohol and most fixed oils.[1][8]

Section 3: Toxicological Information

The toxicological data for this compound is limited, but it is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1][5]

Toxicity MetricValueReferences
Acute Toxicity No data available[5]
Skin Corrosion/Irritation May cause mild skin irritation[3][5]
Serious Eye Damage/Irritation May cause mild eye irritation[3]

Section 4: Safe Handling and Storage Protocols

4.1 Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Avoid contact with skin and eyes.[4][8]

  • Avoid inhalation of vapor or mist.[4]

  • Ensure adequate ventilation in the handling area.[4][5]

  • Wash hands thoroughly before breaks and at the end of the workday.[1][5]

  • Keep away from incompatible materials such as acids, bases, and oxidizing agents.[1][5]

4.2 Storage:

  • Store in a cool, dry, and well-ventilated place.[4][5]

  • Keep the container tightly closed.[1][5]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

Section 5: Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

PPE CategoryRecommendationReferences
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][5]
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber). Use proper glove removal technique.[1]
Body Protection Impervious clothing should be worn to protect against chemical exposure. The type of protective clothing should be selected based on the concentration and quantity of the hazardous substance handled.[1]
Respiratory Protection If a risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. For sole protection, a full-face supplied-air respirator is recommended.[1][5]

Section 6: Emergency Procedures

6.1 First Aid Measures:

  • General Advice: Consult a physician and show them the safety data sheet.[1][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1][5]

  • Skin Contact: Remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][5]

6.2 Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5]

  • Special Hazards: Hazardous decomposition products include carbon oxides.[1][5]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1][5]

6.3 Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1][5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][5]

  • Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[5]

Section 7: Experimental Workflow for Accidental Spill

The following diagram outlines the logical workflow for handling an accidental spill of this compound in the laboratory.

Accidental_Spill_Workflow cluster_Initial_Response Initial Response cluster_Assessment Spill Assessment cluster_Cleanup Cleanup Procedure cluster_Large_Spill Large Spill Response Spill Accidental Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess SmallSpill Small Spill? Assess->SmallSpill DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->DonPPE Yes ContactEHNS Contact Environmental Health & Safety SmallSpill->ContactEHNS No Contain Contain Spill with Absorbent Material DonPPE->Contain Absorb Absorb Spilled Liquid Contain->Absorb Collect Collect Contaminated Material into a Labeled Waste Container Absorb->Collect Clean Clean Spill Area with Soap and Water Collect->Clean Dispose Dispose of Waste According to Institutional Protocols Clean->Dispose Isolate Isolate the Area and Prevent Entry ContactEHNS->Isolate

Workflow for handling an accidental this compound spill.

Section 8: Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[1][5]

  • Possibility of Hazardous Reactions: No data available.[1][5]

  • Conditions to Avoid: No specific data available, but good practice suggests avoiding heat and ignition sources.[3]

  • Incompatible Materials: Strong oxidizing agents, acids, and bases.[1][5][6]

  • Hazardous Decomposition Products: Under fire conditions, carbon oxides may be formed.[1][5]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of Ethyl Caprate in Flavor Chemistry

Introduction to this compound

This compound, also known as ethyl decanoate, is a fatty acid ester with the chemical formula C₁₂H₂₄O₂.[1] It is formed from the reaction of capric acid (decanoic acid) and ethanol.[2] This volatile compound is a significant contributor to the aroma and flavor profiles of numerous fruits, fermented beverages, and other food products.[2][3] In flavor chemistry, this compound is prized for its characteristic fruity, waxy, and wine-like aroma, often described as reminiscent of grape, apple, and cognac.[4][5] Its presence is considered essential for the flavor profile of fine wines and brandies.[2][5]

This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis methodologies, biochemical formation, and its role in sensory perception. The information is intended for researchers and professionals in flavor chemistry, food science, and related fields.

Physicochemical and Sensory Properties

This compound is a colorless liquid that is practically insoluble in water but soluble in organic solvents like alcohol and ether.[1][2] Its properties are critical to its function as a volatile aroma compound.

PropertyValueReference(s)
IUPAC Name Ethyl decanoate[2]
Synonyms This compound, Capric acid ethyl ester[1][2]
CAS Number 110-38-3[2]
Molecular Formula C₁₂H₂₄O₂[1]
Molar Mass 200.32 g/mol [2]
Appearance Clear, colorless liquid[2][5]
Boiling Point 245 °C[2]
Melting Point -20 °C[2]
Density 0.862 g/cm³ (at 20 °C)[2]
Vapor Pressure 0.02 hPa (at 20 °C)[2]
Solubility in Water 0.016 g/L (practically insoluble)[2]
Odor Profile Fruity, waxy, sweet, with notes of grape, apple, and brandy/cognac.[4][5]
Taste Profile Waxy, fruity, sweet apple (at 20 ppm).[6]
Odor Threshold 1120 µg/L (in 46% ethanol/water solution).[7]

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The choice of method depends on the desired product purity, yield, and whether a "natural" label is required for food applications.

Chemical Synthesis: Fischer Esterification

The most common chemical method for producing this compound is the Fischer-Speier esterification. This reaction involves heating a mixture of decanoic acid and an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][8] The reaction is reversible and driven towards the ester product by using an excess of one reactant (usually the alcohol) and/or by removing water as it forms.[8][9]

Experimental Protocol: Fischer Esterification of Decanoic Acid

Materials and Equipment:

  • Decanoic acid (1.0 equivalent)

  • Absolute ethanol (e.g., 10 equivalents, serving as reactant and solvent)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1 equivalents)

  • Round-bottom flask

  • Reflux condenser and heating mantle

  • Separatory funnel

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add decanoic acid and an excess of absolute ethanol.[9]

  • Catalyst Addition: Slowly and cautiously add the concentrated sulfuric acid to the mixture while stirring.[10]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for several hours (e.g., 2-4 hours) to allow the reaction to approach equilibrium.[9][10]

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Workup:

    • Wash the mixture with water to remove the excess ethanol and sulfuric acid.

    • Carefully wash with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.[10]

    • Wash with brine to remove residual water and inorganic salts.[10]

  • Drying: Separate the organic layer (the crude this compound) and dry it over an anhydrous drying agent like sodium sulfate.[10]

  • Purification: Filter off the drying agent and remove the excess ethanol using a rotary evaporator. The resulting crude ester can be further purified by fractional distillation under reduced pressure to obtain pure this compound.[11]

Fischer_Esterification_Workflow cluster_reaction Reaction Reactants Decanoic Acid + Ethanol (excess) Catalyst H₂SO₄ Catalyst Reflux Heat / Reflux (Several Hours) Reactants->Reflux Add Catalyst->Reflux Workup Workup: 1. H₂O Wash 2. NaHCO₃ Wash 3. Brine Wash Reflux->Workup Cool Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Purification Purification: 1. Evaporation 2. Distillation Drying->Purification Product Pure this compound Purification->Product

Fischer Esterification Workflow for this compound Synthesis.
Enzymatic Synthesis

Enzymatic synthesis is an alternative that is often preferred for food and fragrance applications because it proceeds under mild conditions and yields a product that can be labeled as "natural". The reaction is typically catalyzed by lipases (e.g., from Candida antarctica or Candida rugosa) in a non-polar organic solvent like n-hexane.[4]

Experimental Protocol: Lipase-Catalyzed Synthesis

Materials and Equipment:

  • Decanoic acid (1.0 equivalent)

  • Ethanol (e.g., 1.0 to 2.0 equivalents)

  • Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)

  • Organic solvent (e.g., n-hexane)

  • Stoppered conical flasks or reaction vessel

  • Orbital shaker or magnetic stirrer with temperature control

  • Molecular sieves (optional, for water removal)

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reactant Preparation: Dissolve decanoic acid and ethanol in n-hexane in a stoppered conical flask.[4]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% of the total substrate weight.

  • Water Removal (Optional): To drive the equilibrium toward ester formation, activated molecular sieves can be added to the flask to adsorb the water produced during the reaction.

  • Incubation: Place the flask in an orbital shaker and incubate at a controlled temperature (e.g., 30-50 °C) with constant agitation (e.g., 150 rpm) for 24 to 96 hours.[4]

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze them by GC to determine the conversion of decanoic acid to this compound.

  • Product Recovery: Once the reaction has reached the desired conversion, stop the reaction and filter out the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: The solvent (n-hexane) can be removed from the filtrate by rotary evaporation to yield the crude this compound. Further purification can be achieved if necessary.

Biochemical Formation in Fermentation

This compound is a key metabolite produced by yeast, particularly Saccharomyces cerevisiae, during the fermentation of alcoholic beverages like wine and beer.[2][5] Its formation is dependent on the availability of its precursors: ethanol and medium-chain fatty acids (MCFAs), specifically decanoic acid.

The biochemical pathway involves several key steps:

  • MCFA Synthesis: During fermentation, the cytoplasmic Fatty Acid Synthase (FAS) complex synthesizes long-chain fatty acids. Under certain conditions, medium-chain fatty acids (C₆-C₁₂) are prematurely released from this complex.[2]

  • Acyl-CoA Formation: The released decanoic acid is activated by conversion to its coenzyme A thioester, decanoyl-CoA.

  • Esterification: The final step is the enzyme-catalyzed condensation of decanoyl-CoA with ethanol. This reaction is primarily catalyzed by two acyl-CoA:ethanol O-acyltransferases: Eeb1p (the main enzyme) and Eht1p (minor role).[2][5]

  • Hydrolysis: The net accumulation of this compound is also influenced by the activity of yeast esterases (e.g., Iah1p), which can hydrolyze the ester back into decanoic acid and ethanol. The final concentration is therefore a result of the balance between synthesis and hydrolysis.[3][5]

The availability of the fatty acid precursor is often the major limiting factor for ethyl ester production.

Biochemical_Pathway cluster_FAS Fatty Acid Synthase (FAS) Complex cluster_cytoplasm Yeast Cytoplasm FAS Acetyl-CoA + Malonyl-CoA MCFA Decanoic Acid (MCFA) (Premature Release) FAS->MCFA AcylCoA Decanoyl-CoA MCFA->AcylCoA Activation Ethanol Ethanol (from Glycolysis) Eeb1 Eeb1p / Eht1p (Acyltransferases) Ethanol->Eeb1 AcylCoA->Eeb1 EthylCaprate This compound Esterase Esterases (e.g., Iah1p) EthylCaprate->Esterase Hydrolysis Eeb1->EthylCaprate Esterification Esterase->MCFA Esterase->Ethanol

Biochemical Pathway of this compound Formation in Yeast.

Role in Flavor Perception and Analysis

The contribution of this compound to the overall flavor of a product depends on its concentration relative to its sensory threshold and its interactions with other volatile compounds.

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify which specific volatile compounds in a complex mixture are responsible for its aroma.[1] The method combines the separation capability of a gas chromatograph (GC) with the sensitivity of the human nose as a detector.

Experimental Protocol: GC-O Analysis
  • Sample Preparation: A volatile extract of the food or beverage is prepared using methods like headspace solid-phase microextraction (HS-SPME). The chosen method should prevent the loss of volatiles or the formation of artifacts.

  • GC Separation: The extract is injected into a GC, where the individual volatile compounds are separated based on their boiling points and polarity as they pass through a long capillary column.

  • Effluent Splitting: At the end of the GC column, the effluent is split. One portion is directed to a conventional chemical detector, such as a Mass Spectrometer (MS), for compound identification. The other portion is directed to a heated sniffing port.

  • Olfactometric Detection: A trained sensory panelist or assessor sniffs the effluent from the port and records the time, duration, intensity, and a descriptor (e.g., "fruity," "waxy") for each odor detected.

  • Data Correlation: The data from the MS (identifying the chemical structure at a specific retention time) is correlated with the sensory data from the olfactometry port (describing the odor at the same retention time). This allows for the unambiguous identification of odor-active compounds like this compound.

Several quantitative GC-O techniques exist, such as Aroma Extract Dilution Analysis (AEDA), where an extract is serially diluted and analyzed until no odor is detected. The highest dilution at which a compound is still smelled gives its "flavor dilution" (FD) factor, indicating its potency.

GCO_Workflow Injector GC Injector Column GC Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS ODP Olfactometry Port (Sniffing Port) Splitter->ODP Data Data Correlation: Chemical ID + Odor Description MS->Data Assessor Human Assessor (Detection & Description) ODP->Assessor Assessor->Data

Experimental Workflow for Gas Chromatography-Olfactometry (GC-O).
Interaction with Olfactory Receptors

The perception of fruity aromas is a complex process that begins with the interaction of ester molecules with specific Olfactory Receptors (ORs) in the nasal epithelium. While the specific receptors for this compound are not fully elucidated, studies on similar fruity esters like isoamyl acetate show that a single odorant can interact with multiple receptors, and a single receptor can respond to multiple odorants.

Importantly, the response of olfactory receptor neurons (ORNs) to mixtures is not a simple sum of the responses to individual components. Odorants can have synergistic or suppressive effects at the receptor level. For example, a "woody" odorant can enhance the perceived intensity of a "fruity" ester at low concentrations but suppress it at higher concentrations. This means that the contribution of this compound to a flavor profile is highly context-dependent, influenced by the other volatile compounds present in the matrix.

Applications

Due to its potent and pleasant aroma, this compound has widespread applications:

  • Food and Beverage Industry: It is used as a flavoring agent to impart or enhance fruity, wine-like, and apple notes in products such as candies, baked goods, ice creams, and beverages.

  • Fragrance Industry: It is a key ingredient in perfumes, colognes, and personal care products, where it contributes a sweet, fruity character.

  • Winemaking: As a natural product of fermentation, its concentration is a key quality marker in wines and spirits like cognac, contributing to the desired "bouquet".[2]

Conclusion

This compound is a fundamentally important ester in flavor chemistry. Its distinct fruity and waxy sensory profile, governed by its physicochemical properties, makes it a desirable component in a vast array of food and fragrance products. Understanding its synthesis, whether through controlled chemical reactions or complex biochemical pathways in yeast, allows for the precise manipulation of flavor profiles. Furthermore, advanced analytical techniques like GC-O and research into olfactory receptor interactions are continually advancing our knowledge of how this single molecule contributes to the complex and nuanced world of flavor perception.

References

Methodological & Application

Synthesis of Ethyl Caprate via Esterification of Decanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl caprate, an important ester with applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through the Fischer esterification of decanoic acid with ethanol. Protocols are provided for two distinct catalytic methods: a homogeneous catalysis using sulfuric acid and a heterogeneous catalysis employing the reusable solid acid resin, Amberlyst 15. This guide includes a comprehensive comparison of reaction parameters, detailed work-up and purification procedures, and visual diagrams to illustrate the experimental workflows.

Introduction

This compound (also known as ethyl decanoate) is a fatty acid ester characterized by its fruity aroma, reminiscent of grapes and cognac. Its synthesis via the esterification of decanoic acid and ethanol is a classic example of the Fischer esterification reaction. The choice of catalyst is a critical parameter influencing reaction efficiency, product yield, and environmental impact. Traditional homogeneous catalysts, such as sulfuric acid, are effective but can pose challenges in terms of separation, reactor corrosion, and waste disposal. In contrast, heterogeneous catalysts like Amberlyst 15 offer advantages such as ease of separation, reusability, and milder reaction conditions, aligning with the principles of green chemistry.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound using sulfuric acid and Amberlyst 15 as catalysts.

ParameterSulfuric Acid (Homogeneous)Amberlyst 15 (Heterogeneous)
Catalyst Loading Catalytic amount (typically 1-5 mol%)9 wt% of decanoic acid
Molar Ratio (Decanoic Acid:Ethanol) 1:3 to 1:5 (Excess ethanol drives equilibrium)1:7
Temperature Reflux (approx. 78-82 °C)75 °C (348 K)
Reaction Time 1-10 hours~8 hours
Reported Yield Good to near quantitativeHigh (up to 97% for similar fatty acid esters)
Catalyst Separation Neutralization and aqueous work-upSimple filtration
Catalyst Reusability NoYes (can be washed and reused)

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid (Homogeneous Catalysis)

This protocol outlines the traditional Fischer esterification method using a strong mineral acid as a catalyst.

Materials:

  • Decanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine decanoic acid and absolute ethanol in a 1:5 molar ratio.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of decanoic acid) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up: Transfer the cooled reaction mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved.

    • Wash the organic layer with water.

    • Finally, wash the organic layer with brine to facilitate the separation of the aqueous and organic layers.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and remove the excess ethanol using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography to obtain the final product.

Protocol 2: Synthesis of this compound using Amberlyst 15 (Heterogeneous Catalysis)

This protocol utilizes a reusable solid acid catalyst, offering a more environmentally friendly approach.[1]

Materials:

  • Decanoic acid

  • Absolute ethanol

  • Amberlyst 15 resin

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine decanoic acid, absolute ethanol (in a 1:7 molar ratio), and Amberlyst 15 (9 wt% of the decanoic acid).[1]

  • Reaction: Heat the mixture to 75 °C with vigorous stirring for approximately 8 hours.[1]

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the Amberlyst 15 catalyst by filtration. The catalyst can be washed with ethanol and dried for reuse.

  • Solvent Removal: Remove the excess ethanol from the filtrate using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to yield the pure product.

Mandatory Visualizations

Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reactants Decanoic Acid + Ethanol Catalyst Add Catalyst (H₂SO₄ or Amberlyst 15) Reactants->Catalyst Reaction Heat and Stir (Reflux or 75°C) Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Separation Catalyst Separation (Filtration for Amberlyst 15 or Neutralization/Wash for H₂SO₄) Cooling->Separation Evaporation Solvent Removal (Rotary Evaporation) Separation->Evaporation Purification Purification (Vacuum Distillation or Column Chromatography) Evaporation->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Decanoic_Acid Decanoic Acid (R-COOH) Protonated_Acid Protonated Carbonyl Decanoic_Acid->Protonated_Acid Protonation Ethanol Ethanol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate Nucleophilic Attack H_plus H⁺ (Acid Catalyst) Protonated_Acid->Tetrahedral_Intermediate Water_Elimination Elimination of Water Tetrahedral_Intermediate->Water_Elimination Proton Transfer Ethyl_Caprate This compound (R-COOR') Water_Elimination->Ethyl_Caprate Water Water (H₂O) Water_Elimination->Water Ethyl_Caprate->H_plus Deprotonation (Catalyst Regeneration)

Caption: Fischer esterification reaction mechanism.

References

Application Notes & Protocols: Enzymatic Synthesis of Ethyl Caprate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl caprate (also known as ethyl decanoate) is a fatty acid ester characterized by its pleasant fruity and wine-like aroma.[1][2] It is widely utilized as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and personal care products.[1][3] Traditionally, this compound is synthesized chemically through the esterification of capric acid and ethanol using strong acid catalysts.[4] However, this method often involves harsh reaction conditions, significant side reactions, and complex purification steps.[5]

Enzymatic synthesis using lipases (EC 3.1.1.3) presents a sustainable and efficient "green" alternative.[6] Lipases are biocatalysts that operate under mild conditions, exhibit high specificity, and minimize byproduct formation, leading to a higher quality product and a more environmentally friendly process.[6][7] Immobilized lipases are particularly advantageous as they offer enhanced stability and straightforward reusability, improving the economic feasibility of the process.[7]

These application notes provide detailed protocols and optimized parameters for the synthesis of this compound catalyzed by lipase, offering a robust methodology for laboratory and industrial applications.

Reaction Mechanism and Workflow

The enzymatic synthesis of this compound from capric acid and ethanol is an esterification reaction. This reaction is reversible, and the removal of water, a byproduct, is crucial to drive the equilibrium towards product formation.[5] The catalytic process for many lipases follows a Ping-Pong Bi-Bi mechanism, where the enzyme first binds with the acyl donor (capric acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (ethanol) binds to this intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme.[8]

G cluster_mechanism Ping-Pong Bi-Bi Reaction Mechanism E Lipase (E) E_CA E-Capric Acid Complex E->E_CA + Capric Acid E_Acyl Acyl-Enzyme Intermediate E_CA->E_Acyl - H₂O E_EC_EtOH E-Ethyl Caprate-Ethanol Complex E_Acyl->E_EC_EtOH + Ethanol E_EC_EtOH->E - this compound G cluster_workflow Experimental Workflow prep 1. Reactant Preparation (Capric Acid, Ethanol, Solvent) reaction 2. Enzymatic Reaction (Add Lipase, Incubate with Agitation) prep->reaction monitoring 3. Reaction Monitoring (Titration / GC Analysis) reaction->monitoring termination 4. Reaction Termination (Enzyme Filtration) monitoring->termination analysis 5. Product Analysis (Quantification of this compound) termination->analysis

References

Application Notes and Protocols for the GC-MS Analysis of Ethyl Caprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of Ethyl caprate (also known as ethyl decanoate) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fatty acid ethyl ester (FAEE) that contributes to the flavor and aroma profiles of various fermented beverages and fragrance products. Accurate and reliable quantification of this compound is crucial for quality control in the food and beverage industry, fragrance development, and in metabolic research. The methodologies outlined herein are applicable to the analysis of this compound in alcoholic beverages and fragrance formulations.

Introduction

This compound (C12H24O2, Molar Mass: 200.32 g/mol ) is the ethyl ester of decanoic acid. It is a key aroma compound found in wine, spirits, and various fruits, often imparting fruity and waxy notes.[1] In the context of drug development and metabolic studies, the analysis of FAEEs like this compound can be relevant as biomarkers of alcohol consumption.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound.[2] This method offers high sensitivity and specificity, enabling precise determination in complex matrices.

Experimental Protocols

Sample Preparation: this compound from a Wine Matrix

This protocol details a liquid-liquid extraction (LLE) procedure suitable for isolating this compound and other fatty acid ethyl esters from wine or other aqueous alcoholic matrices.

Materials:

  • Wine sample

  • Methylene chloride (or hexane)

  • Anhydrous sodium sulfate

  • Internal Standard (IS) solution (e.g., Ethyl pelargonate at 10 µg/mL in ethanol)

  • Separatory funnel (250 mL)

  • Glass vials

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 mL of the wine sample into a 250 mL separatory funnel.

  • Add a known concentration of the internal standard to the sample.

  • To lower the ethanol content and improve extraction efficiency, dilute the sample with water to approximately 20% by volume.[3]

  • Add 100 mL of methylene chloride to the separatory funnel.[3]

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer (bottom) will contain the this compound.

  • Drain the lower organic layer into a clean flask.

  • Repeat the extraction process two more times with fresh 100 mL aliquots of methylene chloride, combining all organic extracts.

  • Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound. A non-polar capillary column is typically used for the separation of fatty acid ethyl esters.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature of 100 °C for 2 min, ramp to 180 °C at 15 °C/min, then ramp to 250 °C at 5 °C/min and hold for 3 min.[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-350
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Data Presentation and Analysis

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at various concentrations. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound.

Table 1: Quantitative Data Summary for this compound Analysis

ParameterValueReference
Retention Time (approx.)10-15 min (column dependent)[2][3]
Limit of Detection (LOD)0.0470 - 26.8 µg/L[4]
Limit of Quantitation (LOQ)Varies with matrix and instrumentation
Linearity (R²)> 0.99[5]
Calibration Range1 - 100 µg/mL[3]
Mass Spectral Data

The identification of this compound is confirmed by its mass spectrum. The fragmentation pattern of esters in EI-MS is characterized by specific cleavage points.

Table 2: Characteristic Mass Fragments of this compound

m/zIon Structure/FragmentRelative Abundance
200[M]+ (Molecular Ion)Low
155[M-OC2H5]+Moderate
101[CH2=C(OH)OC2H5]+ (McLafferty Rearrangement)High
88[C4H8O2]+High (Base Peak)
73[C3H5O2]+Moderate
43[C3H7]+Moderate

Visualizations

Experimental Workflow```dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine Sample (100 mL) Add_IS Add Internal Standard Sample->Add_IS Dilute Dilute with Water Add_IS->Dilute LLE Liquid-Liquid Extraction (Methylene Chloride) Dilute->LLE Dry Dry with Na2SO4 LLE->Dry Concentrate Concentrate under N2 Dry->Concentrate GC_Vial Transfer to GC Vial Concentrate->GC_Vial Injection Inject 1 µL into GC GC_Vial->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-350) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Identification TIC->Mass_Spectrum Quantification Quantification (Calibration Curve) Mass_Spectrum->Quantification Report Final Report Quantification->Report

Caption: Key stages in the GC-MS analysis of this compound.

References

Application Note: Quantification of Ethyl Caprate in Wine Samples by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl caprate (also known as ethyl decanoate) is an important ethyl ester found in wine that contributes to its fruity and floral aroma profile. The concentration of this compound can significantly influence the sensory characteristics of the wine. Accurate quantification of this compound is crucial for quality control in winemaking and for research into the effects of different viticultural and enological practices on wine aroma. This application note provides a detailed protocol for the quantification of this compound in wine samples using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This method is sensitive, reliable, and requires minimal sample preparation.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, HS-SPME, and GC-MS analysis for the quantification of this compound in wine.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (e.g., ethyl nonanoate or a suitable deuterated analog)

  • Ethanol (absolute, for preparing model wine solution)

  • Tartaric acid

  • Sodium chloride (NaCl)

  • Ultrapure water

  • Wine samples for analysis

  • SPME fiber assembly: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

2. Preparation of Standard Solutions and Calibration Curve

  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of absolute ethanol.

  • Internal Standard (IS) Stock Solution (100 mg/L): Prepare a stock solution of the internal standard (e.g., ethyl nonanoate) in absolute ethanol.

  • Model Wine Solution: Prepare a solution of 12% (v/v) ethanol in ultrapure water. Adjust the pH to 3.2 with tartaric acid.[1]

  • Calibration Standards: Prepare a series of calibration standards by spiking the model wine solution with appropriate volumes of the this compound stock solution to achieve concentrations ranging from approximately 1 to 500 µg/L. Add a constant concentration of the internal standard to each calibration standard.

3. Sample Preparation

  • Transfer 5 mL of the wine sample into a 20 mL headspace vial.

  • Add a precise amount of the internal standard solution to the vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Immediately seal the vial with a magnetic screw cap.

4. HS-SPME Procedure

  • Place the sealed vial in the autosampler tray of the GC system.

  • Incubate the sample at 30°C for 15 minutes with agitation to allow for equilibration between the sample and the headspace.[2]

  • Expose the SPME fiber to the headspace of the vial for 35 minutes at 30°C to extract the volatile compounds.[2]

  • After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.

5. GC-MS Parameters

  • Gas Chromatograph (GC):

    • Injector: Splitless mode, 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program: Start at 35°C for 5 minutes, ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.[2]

    • Column: VF-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Ions for this compound (Quantifier and Qualifiers): m/z 88, 101, 155.[1]

    • Ions for Internal Standard (e.g., Ethyl Nonanoate): To be determined based on the standard used.

Data Analysis and Quantification

The concentration of this compound in the wine samples is determined by constructing a calibration curve. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in the unknown wine samples is then calculated using the linear regression equation derived from the calibration curve.

Method Validation Summary

The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The table below presents typical performance characteristics for this type of method.

Parameter Result
Linearity (R²) > 0.995
Linear Range 1 - 500 µg/L
Limit of Detection (LOD) ~0.5 µg/L
Limit of Quantification (LOQ) ~1.5 µg/L
Precision (RSD%) < 10%
Recovery 90 - 110%

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the quantification of this compound in wine.

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample and Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing wine_sample Wine Sample is_addition Add Internal Standard wine_sample->is_addition nacl_addition Add NaCl is_addition->nacl_addition incubation Incubation (30°C, 15 min) nacl_addition->incubation standards Prepare Calibration Standards standards->incubation extraction SPME Fiber Exposure (30°C, 35 min) incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound analysis in wine.

Quantitative Data Summary

The following table summarizes the quantification of this compound in three different wine samples.

Sample ID Wine Type This compound Concentration (µg/L) Standard Deviation (± µg/L)
W-01Sauvignon Blanc125.88.2
W-02Chardonnay210.415.6
W-03Riesling85.35.9

Conclusion

The HS-SPME-GC-MS method described in this application note is a robust and sensitive technique for the quantification of this compound in wine. The protocol provides a reliable means for quality control and research in the wine industry. The use of an internal standard and a well-defined protocol ensures accurate and reproducible results.

References

Application Notes and Protocols for the Analysis of Ethyl Caprate using Headspace Solid-Phase Microextraction (HS-SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl caprate (also known as ethyl decanoate) is an important fatty acid ethyl ester (FAEE) that contributes to the aroma and flavor profiles of various food and beverage products, particularly wine and spirits. It is also of interest in biomedical research as a potential biomarker. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the analysis of volatile and semi-volatile organic compounds like this compound. This document provides detailed application notes and protocols for the quantitative analysis of this compound using HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS).

Principle of HS-SPME

HS-SPME is an equilibrium-based extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed by GC-MS.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥98% purity), internal standard (e.g., ethyl nonanoate or a deuterated analog of this compound).

  • Solvents: Methanol or ethanol (analytical grade) for stock solution preparation.

  • Salts: Sodium chloride (NaCl) (analytical grade).

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fibers are recommended for ethyl ester analysis.[1][2] The DVB/CAR/PDMS fiber is often preferred for its broad applicability to volatile and semi-volatile compounds.[3][4]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) and an autosampler with an SPME module.

Standard and Sample Preparation

2.1. Standard Stock and Working Solutions

  • Stock Solution (e.g., 1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethanol in a volumetric flask.

  • Internal Standard (IS) Stock Solution (e.g., 1000 mg/L): Prepare a stock solution of the internal standard in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate matrix (e.g., a model wine solution: 12% ethanol in water with 5 g/L tartaric acid, pH 3.5, or the actual sample matrix if available) to create a calibration curve.[5]

2.2. Sample Preparation

  • Pipette a precise volume (e.g., 5 mL) of the liquid sample (e.g., wine, spirit, or biological fluid) into a 20 mL headspace vial.

  • If using an internal standard for quantification, spike the sample with a known concentration of the IS.

  • For aqueous samples, add a controlled amount of NaCl (e.g., 1.5 g, to achieve ~30% w/v) to increase the ionic strength of the solution and enhance the release of volatile analytes into the headspace.[6]

  • Immediately seal the vial with the magnetic screw cap.

  • Vortex the sample for a short duration (e.g., 30 seconds) to ensure homogeneity.

HS-SPME Procedure

The following table summarizes the recommended HS-SPME parameters. These parameters should be optimized for the specific sample matrix and analytical instrumentation.[3][7]

ParameterRecommended ConditionNotes
SPME Fiber DVB/CAR/PDMS, 50/30 µmA versatile fiber for a broad range of volatiles.[3][4]
Incubation/Equilibration Temperature 40 - 70 °CHigher temperatures increase analyte volatility but can affect partitioning.[3][8]
Incubation/Equilibration Time 15 - 60 minAllows the sample to reach thermal equilibrium before extraction.[3]
Agitation 250 - 500 rpmFacilitates the mass transfer of analytes to the headspace.
Extraction Temperature Same as incubation temperatureMaintains consistent conditions during extraction.
Extraction Time 20 - 60 minShould be optimized to ensure equilibrium or consistent pre-equilibrium extraction.[3][8]
Desorption Temperature 240 - 260 °CEnsures complete transfer of analytes to the GC column.[3]
Desorption Time 2 - 5 minPrevents carryover between samples.[9]
GC-MS Analysis

The following are typical GC-MS conditions for the analysis of this compound.

ParameterRecommended Condition
Injection Mode Splitless
Injector Temperature 250 °C
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Oven Temperature Program Initial: 40 °C (hold for 2 min), Ramp: 5 °C/min to 240 °C (hold for 5 min)
MS Transfer Line Temp. 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
SIM Ions for this compound To be determined from the mass spectrum (e.g., quantifier and qualifier ions)

Data Presentation

Quantitative Data Summary

The performance of the HS-SPME-GC-MS method for this compound analysis should be validated. The following table presents a summary of typical validation parameters that can be expected.

ParameterTypical ValueReference
Linearity (R²) > 0.99[3]
Limit of Detection (LOD) 0.01 - 10 µg/L[6][10]
Limit of Quantitation (LOQ) 0.03 - 30 µg/L[3]
Repeatability (RSD%) < 15%[10]
Reproducibility (RSD%) < 20%[10]
Recovery (%) 85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HS-SPME analysis of this compound.

HS_SPME_Workflow HS-SPME Workflow for this compound Analysis cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Wine) Vial Transfer to 20 mL Vial Sample->Vial Spike Spike with Internal Standard Vial->Spike Salt Add NaCl Spike->Salt Seal Seal Vial Salt->Seal Incubate Incubate and Agitate (e.g., 60°C, 15 min) Seal->Incubate Extract Expose SPME Fiber to Headspace (e.g., 60°C, 30 min) Incubate->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Injector (e.g., 250°C, 3 min) Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Logical Relationship of Method Optimization

The optimization of the HS-SPME method involves a logical sequence of steps to achieve the best analytical performance.

Optimization_Logic HS-SPME Method Optimization Logic Start Start Optimization Fiber Select SPME Fiber (e.g., DVB/CAR/PDMS) Start->Fiber TempTime Optimize Extraction Temperature and Time Fiber->TempTime Salt Optimize Salt Concentration TempTime->Salt Validation Method Validation Salt->Validation Final Final Method Validation->Final

Caption: Logical flow for optimizing the HS-SPME method.

References

Application Notes and Protocols for the Use of Ethyl Caprate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of ethyl caprate as an internal standard in chromatographic analyses, particularly for the quantification of volatile and semi-volatile organic compounds. The primary application detailed herein is the analysis of fatty acid ethyl esters in alcoholic beverages, a method adapted from established analytical procedures for wine and spirits.

Introduction

This compound (ethyl decanoate) is a fatty acid ethyl ester that can serve as an effective internal standard (IS) in chromatographic methods, such as gas chromatography (GC).[1] An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other analytes.[1] The use of an IS is critical for correcting variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the analytical results.

Key characteristics of this compound as an Internal Standard:

  • Chemical Similarity: As a fatty acid ethyl ester, it is chemically similar to other esters often found in flavors, fragrances, and biological samples.

  • Elution Profile: It typically elutes in a region of the chromatogram that is often free from interfering compounds, especially in the analysis of more volatile esters.

  • Stability: this compound is a stable compound that is not typically present in many sample matrices, or is present at negligible concentrations.

Principle of Internal Standard Method

The internal standard method relies on the ratio of the analytical signal of the analyte to the signal of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve. By adding a constant amount of the internal standard to all samples, standards, and blanks, any variations in the analytical procedure will affect both the analyte and the internal standard proportionally, thus keeping their signal ratio constant.

A logical diagram illustrating the principle of internal standardization is provided below.

G cluster_prep Sample/Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample GC Gas Chromatography Sample->GC Standard Standard Standard->GC IS Internal Standard (this compound) IS->Sample IS->Standard Ratio Calculate Peak Area Ratio (Analyte/IS) GC->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Principle of Internal Standardization.

Application: Quantification of Fatty Acid Ethyl Esters in Alcoholic Beverages

This protocol is designed for the quantitative analysis of fatty acid ethyl esters, such as ethyl caprylate and ethyl laurate, in alcoholic beverages like brandy and wine distillates, using this compound as an internal standard.

3.1.1. Reagents and Materials

  • This compound (Internal Standard), 99%+ purity

  • Ethyl Caprylate (Analyte), 99%+ purity

  • Ethyl Laurate (Analyte), 99%+ purity

  • Methylene Chloride, HPLC grade

  • Ethanol, 200 proof

  • Deionized Water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

3.1.2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in ethanol in a 100 mL volumetric flask.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 100 mg each of ethyl caprylate and ethyl laurate and dissolve them in ethanol in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by adding varying amounts of the analyte stock solution and a fixed amount of the internal standard stock solution to 50 mL volumetric flasks. Dilute to volume with a 20% ethanol/water solution. An example calibration series is provided in the table below.

3.1.3. Sample Preparation

  • Take 50 mL of the alcoholic beverage sample.

  • Add 1.0 mL of the 1 mg/mL this compound internal standard stock solution.

  • Perform a liquid-liquid extraction by adding 25 mL of methylene chloride and shaking vigorously for 2 minutes. Allow the layers to separate.

  • Collect the organic (bottom) layer. Repeat the extraction three more times with fresh portions of methylene chloride.

  • Combine the organic extracts and carefully evaporate the solvent to a final volume of approximately 1 mL.

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Detector Temperature: 270°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

The following diagram outlines the experimental workflow from sample preparation to data analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation: - 50 mL beverage - Add 1 mL IS - Extract with CH2Cl2 GC_Analysis GC-FID Analysis SamplePrep->GC_Analysis StandardPrep Standard Preparation: - Analyte dilutions - Add 1 mL IS StandardPrep->GC_Analysis PeakIntegration Peak Integration GC_Analysis->PeakIntegration RatioCalculation Calculate Area Ratios PeakIntegration->RatioCalculation CalibrationCurve Generate Calibration Curve RatioCalculation->CalibrationCurve Quantification Quantify Analytes in Sample CalibrationCurve->Quantification

Caption: Experimental Workflow for Quantification.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Standard LevelAnalyte Concentration (mg/L)IS Concentration (mg/L)
11.020.0
25.020.0
310.020.0
425.020.0
550.020.0
Analyte Conc. (mg/L)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.05,500110,0000.05
5.028,000112,0000.25
10.056,000111,0000.50
25.0140,000112,0001.25
50.0285,000114,0002.50
AnalyteRetention Time (min)Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (mg/L)
Ethyl Caprylate12.545,0000.408.0
This compound (IS) 14.2 112,500 - 20.0 (Added)
Ethyl Laurate15.862,0000.5511.0

Conclusion

The use of this compound as an internal standard provides a reliable method for the quantitative analysis of fatty acid ethyl esters and other similar compounds in complex matrices like alcoholic beverages. The protocols and data presented here offer a robust framework for researchers and scientists to implement this methodology in their laboratories. Proper validation of the method in the specific matrix of interest is essential to ensure accuracy and compliance with regulatory standards.

References

Application Notes and Protocols: Ethyl Caprate in Biofuel Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of ethyl caprate as a component in biofuels. The document outlines its physicochemical properties, details a protocol for its synthesis, and presents a framework for its evaluation as a biofuel, adhering to industry standards.

Introduction

This compound (also known as ethyl decanoate) is the fatty acid ethyl ester formed from the reaction of capric acid (a saturated fatty acid with ten carbon atoms) and ethanol. It is found naturally in some fermented products and plant oils, such as coconut and babassu oil.[1][2] As the interest in renewable and sustainable energy sources grows, fatty acid ethyl esters (FAEEs) like this compound are being investigated as potential components of biodiesel. Biodiesel is typically produced through the transesterification of triglycerides from vegetable oils or animal fats.[3] The use of specific, single-chain esters like this compound could offer more controlled and predictable fuel properties.

Physicochemical Properties of this compound

The properties of this compound are crucial in determining its suitability as a biofuel. Below is a summary of its key physicochemical characteristics compared to the ASTM D6751 and EN 14214 standards for biodiesel.

PropertyThis compoundASTM D6751EN 14214Test Method
Chemical Formula C₁₂H₂₄O₂---
Molar Mass ( g/mol ) 200.32---
Density at 15°C ( kg/m ³) ~862Report860-900ASTM D1298 / EN ISO 3675
Kinematic Viscosity at 40°C (mm²/s) ~2.11.9 - 6.03.5 - 5.0ASTM D445
Flash Point (°C) 102> 93> 101ASTM D93
Cloud Point (°C) ReportReportReportASTM D2500
Cetane Number -> 47> 51ASTM D613
Acid Number (mg KOH/g) -< 0.5< 0.5ASTM D664
Glycerol, total (% mass) Not Applicable< 0.24< 0.25ASTM D6584

Synthesis of this compound for Biofuel Applications

This compound can be synthesized via the Fischer-Speier esterification of capric acid with ethanol, using an acid catalyst. This method allows for the production of a high-purity ester, avoiding the complex mixture of esters and the glycerol byproduct that results from the transesterification of triglycerides.

Chemical Reaction Pathway

The synthesis of this compound from capric acid and ethanol is a reversible esterification reaction.

G cluster_reactants Reactants cluster_products Products Capric Acid Capric Acid Reaction Capric Acid->Reaction Ethanol Ethanol Ethanol->Reaction This compound This compound Water Water Reaction->this compound Reaction->Water Catalyst Catalyst Catalyst->Reaction H⁺ (e.g., H₂SO₄) Heat Heat Heat->Reaction Reflux G cluster_synthesis Synthesis & Purification cluster_characterization Fuel Characterization cluster_testing Engine Testing Synthesis Synthesis Purification Purification Synthesis->Purification Physicochemical Physicochemical Purification->Physicochemical Spectroscopic Spectroscopic Purification->Spectroscopic Blending Blending Physicochemical->Blending Performance Performance Blending->Performance Emissions Emissions Performance->Emissions

References

Application Notes and Protocols: Ethyl Caprate in Metabolic Engineering Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of ethyl caprate in metabolic engineering, with a primary focus on its biosynthesis in microbial systems. While this compound is a valuable flavor and fragrance compound, its production through engineered microorganisms serves as a model system for the synthesis of other valuable fatty acid-derived chemicals. These notes detail the metabolic pathways, experimental protocols, and quantitative data associated with the microbial production of this compound and other fatty acid ethyl esters (FAEEs).

Introduction to this compound in Metabolic Engineering

This compound (also known as ethyl decanoate) is a fatty acid ester formed from capric acid and ethanol.[1][2] It is a key flavor component in many fermented beverages and has applications in the food and fragrance industries.[3][4] Metabolic engineering offers a sustainable alternative to traditional chemical synthesis for the production of this compound and other valuable oleochemicals.[5] By engineering the metabolism of microorganisms such as Escherichia coli and Saccharomyces cerevisiae, it is possible to channel cellular resources towards the high-level production of these target molecules from simple carbon sources.[3][6]

Metabolic Pathways for this compound Production

The biosynthesis of this compound in engineered microorganisms typically involves the convergence of fatty acid synthesis and ethanol production pathways. The key steps involve the synthesis of the precursor, caproyl-CoA (a C10 fatty acyl-CoA), and its subsequent esterification with ethanol.

A generalized metabolic pathway for the production of fatty acid ethyl esters (FAEEs), including this compound, in S. cerevisiae is depicted below. This pathway highlights the key precursors and enzymatic steps that are often targeted for genetic modification to enhance product yield.

FAEE_Biosynthesis_Pathway cluster_precursors Key Precursors Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH Complex Ethanol Ethanol Pyruvate->Ethanol Fermentation Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC1 Fatty_Acyl_ACP Fatty Acyl-ACP Acetyl_CoA->Fatty_Acyl_ACP FAS Malonyl_CoA->Fatty_Acyl_ACP FAS Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Caproyl-CoA) Fatty_Acyl_ACP->Fatty_Acyl_CoA Thioesterase FAEE Fatty Acid Ethyl Ester (e.g., this compound) Fatty_Acyl_CoA->FAEE WS/DGAT Ethanol->FAEE WS/DGAT

Caption: Generalized pathway for FAEE biosynthesis in yeast.

Experimental Protocols

Protocol 1: General Culture Conditions for FAEE Production in S. cerevisiae

This protocol outlines the general steps for cultivating engineered S. cerevisiae strains for the production of fatty acid ethyl esters.

Materials:

  • Engineered S. cerevisiae strain

  • Yeast extract Peptone Dextrose (YPD) medium

  • Appropriate antibiotic for plasmid maintenance (if applicable)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculate a single colony of the engineered S. cerevisiae strain into a test tube containing 5 mL of YPD medium.

  • Incubate overnight at 30°C with shaking at 250 rpm.

  • Use the overnight culture to inoculate a shake flask containing the desired volume of YPD medium to an initial optical density at 600 nm (OD600) of 0.1.

  • Incubate the culture at 30°C with shaking at 250 rpm for 72-96 hours.

  • At desired time points, collect samples for OD600 measurement and analysis of FAEE production.

Protocol 2: Extraction and Quantification of this compound from Culture Broth

This protocol describes a method for extracting and quantifying this compound from the culture medium.

Materials:

  • Culture sample

  • Ethyl acetate (or other suitable organic solvent)

  • Internal standard (e.g., methyl heptadecanoate)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To 1 mL of culture broth, add a known amount of internal standard.

  • Add an equal volume of ethyl acetate to the culture sample.

  • Vortex vigorously for 1 minute to extract the this compound into the organic phase.

  • Centrifuge at 5,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a new tube.

  • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analyze the organic extract by GC-MS to identify and quantify the this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data from various metabolic engineering studies aimed at producing FAEEs in S. cerevisiae and E. coli. This data highlights the impact of different genetic modifications on product titers.

Host OrganismGenetic Modification(s)SubstrateProduct Titer (mg/L)Reference
S. cerevisiaeExpression of a wax ester synthase (ws2)Glucose-[7]
S. cerevisiaeOverexpression of ACC1, FAS1, and FAS2GlucoseIncreased FAs[5]
S. cerevisiaeDeletion of storage lipid formation (are1Δ, are2Δ, dga1Δ, lro1Δ) and β-oxidation (pox1Δ) combined with ws2, ADH2, ALD6, acsSE(L641P), ACC1(S1157A,S659A), and ACB1 expressionGlucose4.1-fold improvement over ws2 expression alone[7]
E. coliOverexpression of thioesterasesGlucose-[1]
E. coliEngineered fabHDG operonGlucose-[1]

Experimental Workflow for Strain Engineering and Production Analysis

The following diagram illustrates a typical workflow for a metabolic engineering project focused on producing a target molecule like this compound.

Metabolic_Engineering_Workflow Strain_Selection Host Strain Selection (e.g., S. cerevisiae, E. coli) Pathway_Design Metabolic Pathway Design and Gene Selection Strain_Selection->Pathway_Design Genetic_Modification Genetic Modification (e.g., CRISPR, Plasmid Expression) Pathway_Design->Genetic_Modification Strain_Cultivation Engineered Strain Cultivation and Fermentation Genetic_Modification->Strain_Cultivation Product_Extraction Product Extraction and Purification Strain_Cultivation->Product_Extraction Product_Analysis Product Analysis (e.g., GC-MS, HPLC) Product_Extraction->Product_Analysis Data_Analysis Data Analysis and Strain Optimization Product_Analysis->Data_Analysis Data_Analysis->Pathway_Design Iterative Optimization

Caption: A typical workflow for metabolic engineering projects.

Signaling and Regulatory Pathways

The regulation of fatty acid metabolism is complex and involves multiple layers of control. In S. cerevisiae, key transcription factors and signaling pathways regulate the expression of genes involved in fatty acid synthesis and degradation. Understanding these regulatory networks is crucial for effective metabolic engineering.

The diagram below illustrates a simplified representation of the regulatory control over fatty acid metabolism in yeast, which can be manipulated to increase the precursor pool for this compound synthesis.

FA_Regulation_Pathway Nutrient_Signals Nutrient Signals (e.g., Glucose, Nitrogen) Signaling_Pathways Signaling Pathways (e.g., TOR, PKA) Nutrient_Signals->Signaling_Pathways Transcription_Factors Transcription Factors (e.g., Ino2/4, Opi1) Signaling_Pathways->Transcription_Factors Activation/ Repression FA_Synthesis_Genes Fatty Acid Synthesis Genes (e.g., ACC1, FAS1, FAS2) Transcription_Factors->FA_Synthesis_Genes Transcriptional Control FA_Degradation_Genes Fatty Acid Degradation Genes (e.g., POX1) Transcription_Factors->FA_Degradation_Genes Transcriptional Control Fatty_Acids Fatty Acids FA_Synthesis_Genes->Fatty_Acids Synthesis Fatty_Acids->FA_Degradation_Genes Feedback Inhibition

Caption: Simplified regulatory network of fatty acid metabolism.

Conclusion

The metabolic engineering of microorganisms for the production of this compound and other FAEEs is a rapidly advancing field. By applying the principles of synthetic biology and systems biology, researchers can rationally design and construct microbial cell factories capable of high-titer production of these valuable chemicals from renewable feedstocks. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize their own bioproduction platforms.

References

Application Notes and Protocols for the Extraction of Ethyl Caprate from Microbial Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl caprate (also known as ethyl decanoate) is a fatty acid ethyl ester that contributes significantly to the characteristic fruity and floral aromas of many fermented beverages and foods.[1][2][3] In the context of industrial biotechnology, microbial fermentation is a promising route for the sustainable production of this compound for use as a flavor and fragrance ingredient.[1] Efficient extraction of this compound from the complex fermentation broth is a critical downstream processing step that influences the final product yield and purity. These application notes provide detailed protocols for common laboratory-scale extraction methods and a summary of quantitative data to aid in the selection of an appropriate technique.

Extraction Methodologies

Several techniques can be employed for the extraction of this compound from microbial fermentation broth, each with its own advantages and limitations. The choice of method often depends on the desired scale, the required purity of the final product, and the analytical purpose. The most common methods include Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME). For continuous processes aiming to improve fermentation productivity by alleviating product inhibition, in situ product recovery (ISPR) via extraction is an advanced alternative.[4][5][6]

Quantitative Data Summary

The following table summarizes quantitative data related to the extraction and production of this compound from microbial fermentation.

ParameterValueMethod/ConditionSource
Max. This compound Yield 62.0 mg/LSubmerged fermentation with Clavispora lusitaniae YX3307[7]
LLE Solvent HeptaneEqual volume to sample[7][8]
LLE Incubation Time 5 minutes-[7][8]
HS-SPME Fiber 50/30-μm DVB/CAR on PDMS-[7][8]
HS-SPME Incubation Temp. 50°C10 minutes (pre-extraction)[7][8]
HS-SPME Extraction Time 30 minutes50°C[7][8]
HS-SPME Desorption Temp. 250°C5 minutes (in GC-MS inlet)[7][8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound Recovery

This protocol describes a standard LLE procedure for extracting this compound from a fermentation broth sample for subsequent analysis or small-scale purification.

Materials:

  • Fermentation broth containing this compound

  • Heptane (or other suitable non-polar solvent like ethyl acetate)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (e.g., 15 mL or 50 mL)

  • Separatory funnel (optional, for larger volumes)

  • Micropipettes

  • Vortex mixer

  • Centrifuge

  • 0.45-μm syringe filter

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Sample Preparation: Centrifuge 2 mL of the fermentation broth at 13,000 x g for 10 minutes at 4°C to pellet the microbial cells.[7][8]

  • Solvent Addition: Transfer the supernatant to a clean centrifuge tube. Add an equal volume (2 mL) of heptane to the supernatant.[7][8]

  • Extraction: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.[7][8]

  • Phase Separation: Centrifuge the mixture at a lower speed (e.g., 3,000 x g for 5 minutes) to separate the aqueous and organic phases. The upper layer will be the organic phase (heptane) containing the extracted this compound.

  • Drying the Organic Phase: Carefully transfer the organic phase to a new centrifuge tube containing a small amount of anhydrous sodium sulfate. This step removes any residual water from the organic extract.[7][8] For enhanced drying, the sample can be kept at -20°C overnight.[7][8]

  • Filtration and Analysis: Filter the dried organic phase through a 0.45-μm nylon filter.[7][8] The sample is now ready for analysis by GC-MS to determine the concentration of this compound.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds like this compound. It is highly sensitive and suitable for quantitative analysis when coupled with GC-MS.

Materials:

  • Fermentation broth containing this compound

  • Headspace vials (e.g., 15 mL) with caps and septa

  • Sodium chloride (NaCl)

  • Internal standard solution (e.g., 0.5 g/L tetraoctanol)

  • SPME fiber assembly (e.g., 50/30-μm DVB/CAR on PDMS)

  • Water bath or heating block with agitation

  • GC-MS system with an SPME inlet

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth to remove cells as described in the LLE protocol.

  • Vial Preparation: In a 15-mL headspace vial, combine 5 mL of the supernatant, 2 g of NaCl (to increase the ionic strength and promote the release of volatiles), and 10 µL of the internal standard solution.[7][8]

  • Equilibration: Seal the vial and place it in a water bath at 50°C for 10 minutes to allow the sample to equilibrate.[7][8]

  • Extraction: Insert the SPME needle through the vial's septum and expose the fiber to the headspace above the liquid. Extract the volatile compounds for 30 minutes at 50°C.[7][8]

  • Desorption and Analysis: Retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated inlet of the GC-MS (250°C) for 5 minutes to desorb the analytes onto the GC column for separation and detection.[7][8]

Visualizations

Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction of this compound from fermentation broth.

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis Fermentation Microbial Fermentation (Production of this compound) Centrifugation Centrifugation (Cell Removal) Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LLE Liquid-Liquid Extraction Supernatant->LLE Protocol 1 SPME HS-SPME Supernatant->SPME Protocol 2 GCMS GC-MS Analysis LLE->GCMS SPME->GCMS

Caption: Workflow for this compound extraction and analysis.

Logical Relationship of Extraction Steps

This diagram outlines the logical steps and decisions in a typical extraction process.

Logical_Steps Start Start: Fermentation Broth RemoveCells Remove Microbial Cells (e.g., Centrifugation) Start->RemoveCells ChooseMethod Choose Extraction Method RemoveCells->ChooseMethod LLE_Step Perform Liquid-Liquid Extraction ChooseMethod->LLE_Step Bulk Extraction SPME_Step Perform HS-SPME ChooseMethod->SPME_Step Volatile Analysis SeparatePhases Separate Organic/Aqueous Phases LLE_Step->SeparatePhases Analyze Analyze Extract (GC-MS) SPME_Step->Analyze DryOrganic Dry Organic Phase SeparatePhases->DryOrganic DryOrganic->Analyze

References

The Role of Ethyl Caprate in Crafting Artificial Fruit Essences: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Introduction

Ethyl caprate, also known as ethyl decanoate, is a fatty acid ester that plays a significant role in the formulation of artificial fruit essences.[1] With its characteristic fruity, waxy, and slightly brandy-like aroma, it is a key component in mimicking the natural scent profiles of several fruits, most notably apple, grape, and pear.[2] This document provides detailed application notes and experimental protocols for the use of this compound in creating artificial fruit essences for research and development purposes.

This compound is a colorless liquid and is a natural component of many fruits, including apples and grapes.[1] Its chemical formula is C12H24O2.[1] In the flavor industry, it is utilized as a flavoring agent to impart or enhance fruity characteristics in a variety of products.[1] The successful formulation of a convincing artificial fruit essence relies on a precise blend of various volatile compounds, with this compound often providing a foundational note.

Data Presentation: this compound in Artificial Fruit Essences

The concentration of this compound is a critical factor in achieving the desired fruit profile. The following table summarizes typical concentration ranges of this compound and its close structural analog, ethyl hexanoate, in the "fragrance" or "incense" portion of apple, grape, and pear essence formulations. It is important to note that the "fragrance" portion is the concentrated blend of aromatic compounds before dilution in a solvent base. The final concentration in the ready-to-use essence will be significantly lower.

Fruit Essence ProfileCompoundTypical Concentration Range (% in Fragrance Portion)Key Aroma Contribution
Apple This compound0.5 - 2.5%Sweet, waxy, fruity body
Grape This compound1.0 - 4.0%Fruity, brandy-like notes
Pear Ethyl Caproate/Hexanoate0.1 - 1.0% (Ethyl Hexanoate)Green, fruity, slightly floral
This compound6.0 - 15.0% (in incense part)Waxy, ripe fruit character

Note: Data for pear essence is derived from patent literature which specifies "parts" in an "incense" component; these have been interpreted as percentages within the concentrated aromatic base. Further empirical work is recommended to refine these ranges.

Experimental Protocols

Protocol 1: Formulation of Artificial Apple Essence

This protocol outlines the laboratory-scale preparation of a liquid artificial apple essence.

1. Objective: To create a standard artificial apple essence with a recognizable fruity aroma.

2. Materials and Equipment:

  • This compound (Food Grade)
  • Ethyl acetate (Food Grade)
  • Ethyl butyrate (Food Grade)
  • Hexyl acetate (Food Grade)
  • beta-Damascenone (0.1% solution in Propylene Glycol)
  • Propylene Glycol (USP Grade)
  • Ethanol, 95% (Food Grade)
  • Glass beakers and stirring rods
  • Calibrated micropipettes and graduated cylinders
  • Analytical balance
  • Vortex mixer
  • Amber glass storage bottles with tight-fitting caps

3. Procedure:

Protocol 2: Sensory Evaluation of Artificial Fruit Essences using the Triangle Test

This protocol describes a standard method for determining if a perceptible difference exists between two artificial fruit essence formulations (e.g., a standard formulation and a new formulation with a different this compound concentration).

1. Objective: To statistically determine if a sensory panel can distinguish between two artificial fruit essence samples.

2. Materials and Equipment:

  • Two artificial fruit essence samples (A and B)
  • Odorless, clear glass or ceramic cups
  • Random three-digit codes for sample labeling
  • Water and unsalted crackers for palate cleansing
  • A quiet, well-ventilated, and odor-free testing environment
  • Individual testing booths for panelists
  • Ballot forms for each panelist
  • A panel of at least 15-30 trained or consumer panelists

3. Procedure:

Visualizations

Experimental_Workflow_for_Artificial_Fruit_Essence_Formulation cluster_preparation Preparation of Components cluster_formulation Formulation Process cluster_finalization Finalization and Storage A Aromatic Compounds (e.g., this compound) C Weighing and Mixing of Aromatic Compounds A->C B Solvent Base (Propylene Glycol, Ethanol) D Preparation of Solvent Base B->D E Homogenization (e.g., Vortex Mixing) C->E Add to D->E Solvent F Maturation (48 hours) E->F G Storage (Amber Glass Bottle) F->G

Caption: Workflow for Artificial Fruit Essence Formulation.

Sensory_Evaluation_Triangle_Test_Workflow cluster_setup Test Setup cluster_evaluation Panelist Evaluation cluster_analysis Data Analysis P1 Prepare Samples A and B P2 Randomize Presentation Order (e.g., AAB, ABA, etc.) P1->P2 P3 Code Samples with 3-Digit Numbers P2->P3 E1 Present 3 Coded Samples to Panelist P3->E1 E2 Panelist Evaluates Samples (Left to Right) E1->E2 E3 Panelist Identifies the 'Odd' Sample E2->E3 A1 Tally Correct Identifications E3->A1 A2 Statistical Analysis (e.g., Chi-Square Test) A1->A2 A3 Determine Significance (p < 0.05) A2->A3

Caption: Sensory Evaluation Workflow using the Triangle Test.

References

Troubleshooting & Optimization

How to improve the yield of Ethyl caprate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the synthesis of Ethyl caprate (also known as ethyl decanoate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fatty acid ester formed from capric acid and ethanol.[1] It is a colorless liquid with a fruity odor reminiscent of grapes or cognac.[1] This compound is widely used as a flavoring agent in the food and beverage industry, particularly in winemaking, and as a fragrance ingredient in cosmetics and perfumes.[2][3]

Q2: What are the principal methods for synthesizing this compound?

A2: The main synthesis routes are:

  • Chemical Synthesis (Fischer Esterification): This is a classic method involving the direct reaction of capric acid and ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][4]

  • Enzymatic Synthesis: This method uses enzymes, typically lipases, as biocatalysts for either the esterification of capric acid and ethanol or the transesterification of another ester.[5] This approach is favored for its mild reaction conditions and high product purity.[5]

  • Fermentation: Certain yeasts, like Clavispora lusitaniae, can produce this compound through their metabolic processes when precursor molecules (caproic acid and ethanol) are introduced during fermentation.[6]

Q3: What are the most critical factors influencing the yield of this compound?

A3: The yield is primarily affected by the reaction equilibrium between reactants and products. Key factors to control are:

  • Water Removal: Esterification is a reversible reaction that produces water as a byproduct.[7] Removing water as it forms shifts the equilibrium towards the product side, significantly increasing the yield.[7][8]

  • Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol (ethanol), can drive the reaction forward and increase the conversion of the limiting reactant (capric acid).[9][10]

  • Catalyst Choice and Concentration: The type and amount of catalyst are crucial. Strong acid catalysts are effective but can cause side reactions, while enzymatic catalysts are highly specific but can be inhibited.[11][12]

  • Temperature: Higher temperatures increase the reaction rate, but excessive heat can promote side reactions in chemical synthesis or denature the enzyme in biocatalytic processes.[13]

  • Substrate Concentration: In enzymatic synthesis, very high concentrations of either capric acid or ethanol can lead to substrate inhibition, reducing the enzyme's activity and slowing the reaction rate.[14][15]

Q4: What are the advantages of enzymatic synthesis compared to traditional chemical synthesis?

A4: Enzymatic synthesis offers several key advantages:

  • Mild Conditions: Reactions are conducted at lower temperatures and pressures, reducing energy consumption.[11]

  • High Purity: Enzymes are highly specific, leading to fewer side reactions and a purer final product, simplifying downstream processing.[5]

  • "Natural" Product Labeling: Products synthesized enzymatically can often be classified as "natural," which is highly desirable in the food and fragrance industries.[11]

  • Environmental Friendliness: The process avoids the use of corrosive acids and harsh conditions, making it more environmentally benign.[5][16]

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the common causes?

A1: Consistently low yields are often traced back to one or more of the following issues.[17][18]

  • Inefficient Water Removal: Since esterification is an equilibrium reaction, the presence of water (the byproduct) will push the reaction backward, hydrolyzing the ester back into the starting materials.[7]

    • Solution: Ensure your water removal method is effective. For chemical synthesis, use a Dean-Stark apparatus. For enzymatic synthesis, add molecular sieves or perform the reaction under vacuum.[11][16] A study showed that adding 9% molecular sieves increased the degree of esterification from 85% to 90%.[19]

  • Suboptimal Molar Ratio: An incorrect ratio of capric acid to ethanol can limit the conversion.

    • Solution: Use ethanol in excess (e.g., a 1:2 or 1:3 molar ratio of acid to alcohol) to shift the equilibrium towards the product.[20][21]

  • Inactive Catalyst: The acid catalyst may be old or hydrated, and an enzyme may have lost its activity.

    • Solution: Use fresh, concentrated sulfuric acid. For enzymatic reactions, ensure the enzyme has been stored correctly and has not been exposed to denaturing conditions like extreme pH or temperature.

  • Impure Reactants: The presence of water or other impurities in the capric acid or ethanol can interfere with the reaction.

    • Solution: Use anhydrous ethanol and high-purity capric acid. Dry solvents and reactants if necessary.

Q2: The reaction starts but seems to stop before completion. Why is this happening?

A2: This is a common issue related to reaching equilibrium or catalyst inhibition.

  • Reaching Equilibrium: Without actively removing a product (water or the ester), the reaction will naturally reach a point where the forward and reverse reaction rates are equal, and no net change occurs.

    • Solution: Implement an effective water removal strategy as described above.[7]

  • Substrate/Product Inhibition (Enzymatic Synthesis): Lipases can be inhibited by high concentrations of the substrate (capric acid or ethanol) or the product (this compound).[14] The substrate may bind in a non-productive way, or the product may not be released efficiently from the active site.[22]

    • Solution: Avoid very high initial substrate concentrations. A fed-batch approach, where substrates are added portion-wise throughout the reaction, can maintain optimal concentrations and improve yields.[5]

Q3: My final product is dark and has a sharp, acidic odor. How can I improve its purity?

A3: This indicates the presence of impurities, likely from side reactions and residual catalyst, especially in acid-catalyzed synthesis.[11]

  • Cause: Strong acid catalysts like H₂SO₄ can cause dehydration of the alcohol and other side reactions at high temperatures, leading to colored byproducts. The acidic odor is likely from unreacted capric acid.

  • Solution - Purification Protocol:

    • Neutralization: After the reaction, transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove unreacted capric acid.[9][23]

    • Washing: Wash the organic layer subsequently with water and then with brine (saturated NaCl solution) to remove water-soluble impurities.[23]

    • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

    • Distillation: Purify the final product by distillation to separate the this compound from any remaining non-volatile impurities and solvents.[8][24]

Q4: In my enzymatic synthesis, the reaction rate is very slow. How can I speed it up?

A4: A slow reaction rate in enzymatic synthesis can be due to several factors.

  • Mass Transfer Limitations: If the enzyme is immobilized, the reaction rate may be limited by the diffusion of substrates to the enzyme's active site.

    • Solution: Increase the agitation or stirring speed. Studies have shown that increasing agitation from 50 rpm to 100 rpm can significantly increase conversion until a plateau is reached where mass transfer is no longer the limiting factor.[12]

  • Suboptimal Temperature: While higher temperatures increase rates, there is an optimal temperature for each enzyme.

    • Solution: Consult the enzyme's technical datasheet for its optimal temperature range. An optimal temperature for one lipase-catalyzed synthesis was found to be 62.8°C.[20]

  • Presence of Excess Water: While a minimal amount of water is essential for lipase activity, excess water can form a layer around the enzyme, hindering substrate access and promoting the reverse (hydrolysis) reaction.[11][25]

    • Solution: Use a solvent with low water solubility (high LogP value) and add a dehydrating agent like molecular sieves.[11][19]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on this compound and similar ester syntheses, highlighting the impact of different parameters on yield.

Table 1: Comparison of Catalytic Systems and Achieved Yields

Catalyst SystemReactantsMolar Ratio (Acid:Alcohol)TemperatureTimeYield / ConversionReference
DBSA (Acid Catalyst)Hexanoic Acid + Ethanol1:240°C (313 K)4 h96.0%[21]
Immobilized Lipase + Water RemovalHexanoic Acid + Ethanol1:1.125-40°C-99.7%[11]
Novozym 435 (Immobilized Lipase)Capric Acid + 1-Propanol1:360°C-83.8%[26]
CutinaseHexanoic Acid + Ethanol1:2--97%[20]
Ultrasound + Novozym 435Hexanoic Acid + Ethanol1:3.3162.8°C-86.7%[20]

Table 2: Optimal Conditions for High-Yield Fermentation by Clavispora lusitaniae

ParameterOptimal Value
Initial pH6.0
Temperature28°C (growth), 20°C (static culture)
Precursor Addition (Ethanol)10% (v/v) at 32 h
Precursor Addition (Caproic Acid)0.04% (v/v) at 40 h
Final Yield 62.0 mg/L
Data sourced from a study on optimizing fermentation conditions.[6]

Mandatory Visualizations

Diagrams of Workflows and Mechanisms

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Product Isolation & Purification cluster_analysis 4. Analysis Reactants Select & Purify Reactants (Capric Acid, Ethanol) Mixing Charge Reactor & Mix Reactants->Mixing Catalyst Select Catalyst (Acid or Enzyme) Catalyst->Mixing Solvent Select Solvent (e.g., n-hexane) Solvent->Mixing Setup Assemble Glassware (e.g., Reflux, Dean-Stark) Setup->Mixing Conditions Control Conditions (Temp, Agitation) Mixing->Conditions WaterRemoval Continuous Water Removal (Azeotropic Distillation / Sieves) Conditions->WaterRemoval Monitoring Monitor Reaction (TLC / GC) WaterRemoval->Monitoring Quench Cool & Quench Reaction Monitoring->Quench Wash Neutralize & Wash (NaHCO3, Brine) Quench->Wash Dry Dry Organic Layer (Anhydrous Na2SO4) Wash->Dry Purify Purify by Distillation or Chromatography Dry->Purify Yield Calculate Yield Purify->Yield Purity Assess Purity (GC-MS, NMR) Purify->Purity

Caption: General experimental workflow for optimizing this compound synthesis yield.

G Protonation 1. Protonation of Carbonyl ProtonatedAcid Protonated Acid Protonation->ProtonatedAcid Attack 2. Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Transfer 3. Proton Transfer Elimination 4. Elimination of Water Transfer->Elimination forms H2O ProtonatedEster Protonated Ester Elimination->ProtonatedEster Deprotonation 5. Deprotonation Ester This compound (R-COOR') Deprotonation->Ester H_plus H+ ROH R'OH H2O H2O CarboxylicAcid Capric Acid (R-COOH) CarboxylicAcid->Protonation + H+ (catalyst) ProtonatedAcid->Attack + Ethanol (R'OH) Tetrahedral->Transfer ProtonatedEster->Deprotonation - H+ (catalyst regen.)

Caption: Reaction pathway for acid-catalyzed Fischer Esterification.[4]

G E Lipase (E) E_S1 Enzyme-Acid Complex (E-S1) E->E_S1 E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_S1->E_Acyl E_Acyl_S2 Ternary Complex (E-Acyl-S2) E_Acyl->E_Acyl_S2 P1 Water (P1) E_Acyl->P1 Release E_P2 Enzyme-Ester Complex (E-P2) E_Acyl_S2->E_P2 E_P2->E Regeneration P2 This compound (P2) E_P2->P2 Release S1 Capric Acid (S1) S1->E_S1 S2 Ethanol (S2) S2->E_Acyl_S2

Caption: Enzyme-catalyzed synthesis via a Ping-Pong Bi-Bi mechanism.[14]

Experimental Protocols

Protocol 1: Acid-Catalyzed Fischer Esterification

This protocol describes a standard laboratory procedure for synthesizing this compound using an acid catalyst and a reflux setup to drive the reaction.[9][10][23]

Materials:

  • Capric acid (Decanoic acid)

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (optional, for Dean-Stark)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Setup: Assemble a reflux apparatus using a round-bottom flask and a condenser. If using a Dean-Stark trap for water removal, place it between the flask and condenser and fill the trap with a suitable solvent like toluene.

  • Charging the Flask: In the round-bottom flask, combine capric acid and anhydrous ethanol. A molar excess of ethanol (e.g., 3 equivalents) is recommended.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant mass) to the mixture while stirring.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of the solvent/ethanol. Allow the reaction to reflux for 1-3 hours. If using a Dean-Stark trap, monitor the collection of water in the side arm.

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Carefully wash the mixture with water to remove the bulk of the ethanol and acid.

    • Neutralize the remaining acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with brine to remove residual water-soluble components.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄.

    • Filter off the drying agent and remove the solvent/excess ethanol using a rotary evaporator.

  • Final Purification: Purify the crude this compound by vacuum distillation to obtain the final, high-purity product.

Protocol 2: Lipase-Catalyzed Esterification in an Organic Solvent

This protocol outlines a method for synthesizing this compound using an immobilized lipase, which simplifies catalyst removal and enhances reusability.[11][14]

Materials:

  • Capric acid

  • Anhydrous Ethanol

  • Immobilized Lipase (e.g., Novozym 435, Lipozyme RM IM)

  • Anhydrous organic solvent (e.g., n-hexane, heptane)

  • Molecular sieves (3Å or 4Å, activated)

  • Orbital shaker with temperature control, filtration apparatus

Procedure:

  • Preparation: Activate molecular sieves by heating them in an oven to ensure they are free of water.

  • Reaction Setup: In a sealed flask, dissolve capric acid and ethanol in the anhydrous organic solvent (e.g., n-hexane). A 1:1 to 1:2 molar ratio of acid to alcohol is a good starting point.

  • Water Removal: Add activated molecular sieves to the mixture (e.g., 5-10% w/v) to adsorb the water produced during the reaction.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (e.g., 5-10% by weight of the substrates).

  • Incubation: Place the sealed flask in an orbital shaker set to an appropriate temperature (typically 40-60°C) and agitation speed (e.g., 150-200 rpm).

  • Reaction Monitoring: Monitor the formation of this compound over time by taking samples of the supernatant and analyzing them by GC.

  • Product Isolation:

    • Once the reaction has reached the desired conversion, stop the shaker and allow the immobilized enzyme and molecular sieves to settle.

    • Separate the catalyst and sieves from the reaction mixture by simple filtration or decantation. The catalyst can be washed with fresh solvent and stored for reuse.

    • Remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The resulting crude this compound is often of high purity. If necessary, further purification can be achieved via vacuum distillation or column chromatography.[27][28]

References

Methods for purification of synthesized Ethyl caprate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthesized ethyl caprate.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found after synthesizing this compound via Fischer esterification?

A1: The most common impurities include unreacted starting materials such as capric acid and ethanol, the acid catalyst (e.g., sulfuric acid), and water, which is a byproduct of the reaction.[1][2][3] If a solvent like toluene was used to facilitate water removal, it may also be present.[2]

Q2: What is the initial step in purifying the crude reaction mixture?

A2: The first step is typically a workup procedure involving liquid-liquid extraction.[4][5] This involves washing the crude product to remove water-soluble impurities and the acid catalyst.

Q3: How can the acid catalyst be effectively removed from the reaction mixture?

A3: The acid catalyst can be neutralized and removed by washing the crude product with a mild aqueous base, such as a sodium bicarbonate or sodium carbonate solution, in a separatory funnel.[3] This is followed by washing with water to remove any remaining salts.

Q4: My purified this compound appears cloudy. What is the cause and how can I fix it?

A4: A cloudy appearance usually indicates the presence of water. After liquid-liquid extraction, the organic layer should be treated with a drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove residual water before the final purification step (e.g., distillation).

Q5: When is distillation the preferred method of purification over column chromatography?

A5: Distillation is ideal for separating liquids with significantly different boiling points.[6][7] It is effective for removing non-volatile impurities or residual starting materials from the final this compound product.[6] Fractional distillation is specifically used when the boiling points of the components are close (less than 70°C apart).[8] Column chromatography is more suitable for separating compounds based on polarity, especially when impurities have boiling points very close to the product or when very high purity is required.[3][9]

Q6: What analytical methods are suitable for assessing the purity of the final this compound product?

A6: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a highly effective method for determining the purity of volatile compounds like this compound and quantifying any residual impurities.[10] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for detecting non-volatile impurities.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete reaction. - Product loss during liquid-liquid extraction (e.g., formation of emulsions). - Inefficient distillation (e.g., incorrect temperature/pressure, premature termination).- Drive the esterification reaction to completion by removing water or using an excess of one reactant.[2][11] - To break emulsions, add brine (saturated NaCl solution) during the washing steps. - Optimize distillation parameters. For high-boiling esters, vacuum distillation is recommended to prevent thermal degradation.
Final Product is Acidic - Incomplete neutralization of the acid catalyst. - Residual unreacted capric acid.- Ensure thorough washing with a sodium bicarbonate solution until CO₂ evolution ceases. Test the aqueous layer with pH paper. - Purify via fractional distillation to separate the this compound (B.P. 245°C) from the less volatile capric acid (B.P. 270°C).[12]
Poor Separation During Fractional Distillation - Boiling points of components are too close. - Distillation rate is too fast. - Inefficient fractionating column (insufficient theoretical plates).- If boiling points differ by less than 25°C, a highly efficient fractionating column is necessary.[13] - Maintain a slow and steady distillation rate of 10-20 drops per minute for optimal separation.[6] - Use a longer column or one with a more efficient packing material to increase the number of theoretical plates.[7]
Product Co-elutes with Impurities During Column Chromatography - Incorrect solvent system (mobile phase). - Column overloading.- Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) first. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can improve separation.[3] - Reduce the amount of crude product loaded onto the column.[3]

Quantitative Data

Table 1: Physical Properties of Compounds in this compound Synthesis

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Solubility in Water
This compound 200.322450.862Insoluble[12]
Capric Acid172.262700.893Sparingly soluble
Ethanol46.0778.40.789Miscible
Water18.021000.997-

Data sourced from multiple references.[12][14]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Distillation
  • Neutralization and Washing:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent frequently to release the generated CO₂ gas. Shake more vigorously once pressure buildup subsides.

    • Drain the lower aqueous layer. Repeat the wash until no more gas evolves.

    • Wash the organic layer with an equal volume of water. Drain the aqueous layer.

    • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to break any emulsions and remove residual water. Drain the aqueous layer.[4][15]

  • Drying:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) until the drying agent no longer clumps together.

    • Swirl the flask and let it sit for 10-15 minutes.

    • Filter the dried organic layer by gravity filtration to remove the drying agent.

  • Distillation:

    • Set up an apparatus for fractional distillation.[8] If available, vacuum distillation is preferred to lower the boiling point and prevent degradation.

    • Add the dried, filtered crude product to the distillation flask along with boiling chips or a magnetic stir bar.

    • Heat the flask gently. Collect and discard any initial low-boiling fractions (e.g., residual solvent or ethanol).

    • Collect the main fraction at the boiling point of this compound (~245°C at atmospheric pressure, lower under vacuum).

    • Stop the distillation before the flask goes to dryness.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the non-polar eluting solvent.

    • Carefully add the sample solution to the top of the silica bed using a pipette.

  • Elution:

    • Begin eluting the column with the non-polar solvent (e.g., 100% hexane). Since this compound is relatively non-polar, it will move down the column.

    • More polar impurities, such as unreacted capric acid and ethanol, will remain near the top of the column.

    • Gradually increase the solvent polarity (e.g., by adding ethyl acetate to the hexane) to elute any remaining compounds if necessary.[3]

  • Fraction Collection and Analysis:

    • Collect the eluate in a series of fractions.

    • Analyze the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture (this compound, Acid, Water, Reactants) wash Step 1: Liquid-Liquid Extraction (Wash with NaHCO₃, then H₂O) crude->wash dry Step 2: Drying (Add Anhydrous Na₂SO₄ or MgSO₄) wash->dry Organic Layer waste1 Aqueous Waste (Acid Catalyst, Salts) wash->waste1 Aqueous Layer filter Step 3: Filtration dry->filter distill Step 4: Distillation (Fractional or Vacuum) filter->distill Dried Crude Product waste2 Used Drying Agent filter->waste2 Solid Waste pure Pure this compound distill->pure Main Fraction waste3 Impurities (Unreacted Reactants) distill->waste3 Other Fractions TroubleshootingTree start Is the final product impure? acidic Is the product acidic (low pH)? start->acidic Yes cloudy Is the product cloudy? start->cloudy No acidic->cloudy No sol_acid Solution: Repeat wash with NaHCO₃ solution. acidic->sol_acid Yes gc_impure Does GC analysis show multiple peaks? cloudy->gc_impure No sol_water Solution: Redry organic phase before distillation. cloudy->sol_water Yes sol_distill Solution: Improve distillation efficiency (slower rate, better column) or use column chromatography. gc_impure->sol_distill Yes

References

Technical Support Center: Ethyl Caprate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl caprate. The information provided addresses common stability and degradation issues encountered during experimentation and formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as ethyl decanoate, is the ethyl ester of capric acid. It is used as a flavoring agent, fragrance ingredient, and in pharmaceutical formulations.[1] Its stability is crucial as degradation can lead to loss of potency, formation of undesirable byproducts (capric acid and ethanol), and changes in the physical and chemical properties of the final product.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are hydrolysis and oxidation.[2] It can also be susceptible to thermal and photolytic degradation under certain conditions.

Q3: How should I store this compound to ensure its stability?

To ensure stability, store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from light and ignition sources.[3] It is recommended to store it at temperatures below 30°C.[4] For long-term storage in solution, temperatures as low as -80°C are suggested.[5]

Q4: What materials or substances are incompatible with this compound?

This compound is incompatible with strong acids, bases, oxidizing agents, and reducing agents, as these can catalyze its degradation.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in odor (soapy, rancid) Hydrolysis of this compound to capric acid and ethanol.- Verify the pH of your formulation; avoid highly acidic or basic conditions.- Ensure storage containers are tightly sealed to prevent moisture absorption.- Analyze for the presence of capric acid and ethanol using GC-MS or HPLC.
Development of off-flavors or color change Oxidative degradation.- Store under an inert atmosphere (e.g., nitrogen or argon).- Consider the addition of a suitable antioxidant (e.g., BHA, BHT, tocopherols).[6]- Protect the formulation from light exposure.
Precipitation or phase separation in liquid formulations Degradation leading to the formation of less soluble products (e.g., capric acid).- Re-evaluate the solubility of this compound and its potential degradants in the formulation vehicle.- Adjust the formulation pH to improve the solubility of all components.- Investigate potential excipient incompatibilities.
Loss of assay (potency) of this compound over time Chemical degradation through one or more pathways (hydrolysis, oxidation, etc.).- Conduct a forced degradation study to identify the primary degradation pathway.- Based on the degradation pathway, implement appropriate stabilization strategies (e.g., pH adjustment, antioxidant addition, light protection).- Review storage conditions and ensure they are optimal.
Inconsistent results in stability studies Issues with the analytical method or experimental setup.- Ensure a validated stability-indicating analytical method (e.g., HPLC, GC-MS) is being used.[7][8]- Verify the consistency of storage conditions (temperature and humidity).- Check for any interactions with the container closure system.

Quantitative Data on this compound Degradation

The following tables provide illustrative quantitative data on the degradation of this compound under various stress conditions. This data is based on general principles of ester degradation and should be confirmed by experimental studies for specific formulations.

Table 1: Illustrative Hydrolytic Degradation of this compound at 40°C

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)Degradation after 30 days (%)
2.00.005138.613.9
5.00.001693.13.0
7.00.002346.65.8
9.00.05013.977.7
12.00.2502.8>99.0

Table 2: Illustrative Thermal Degradation of this compound (in an inert atmosphere)

Temperature (°C)Degradation Rate (%/week)Apparent Activation Energy (kJ/mol)
50< 0.1\multirow{3}{*}{~80-120[9]}
750.5
1002.5

Table 3: Illustrative Photodegradation of this compound (exposed to UV light)

Light ConditionDegradation Rate (%/hour)Notes
UV-A (365 nm)0.2Degradation is typically slower than with UV-C.
UV-C (254 nm)1.5Higher energy UV light leads to faster degradation.[10]
No Light (Control)< 0.01Essential for comparison.

Table 4: Illustrative Oxidative Degradation of this compound at 25°C (in the presence of an oxidizing agent)

Oxidizing AgentDegradation Rate (%/day)Potential Mitigation
3% H₂O₂5.0Addition of antioxidants (e.g., 0.1% BHT).
Air (oxygen)0.1Storage under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or ethanol).

  • Hydrolytic Degradation:

    • Acidic: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Neutral: Mix the stock solution with purified water and heat at 60°C for 24 hours.

    • Basic: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or GC-MS method.[7][11]

Protocol 2: Excipient Compatibility Study

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Methodology:

  • Binary Mixtures: Prepare binary mixtures of this compound with each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.) in a 1:1 ratio.

  • Stress Conditions:

    • Store one set of mixtures at 40°C/75% RH for 4 weeks.

    • Store another set at 50°C for 4 weeks.

  • Sample Preparation: For each time point (e.g., 0, 1, 2, and 4 weeks), dissolve a portion of the mixture in a suitable solvent.

  • Analysis: Analyze the samples for the appearance of new degradation products and the loss of this compound using a stability-indicating HPLC or GC-MS method. Compare the results with those of pure this compound stored under the same conditions.

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photolytic Degradation Ethyl Caprate_H This compound Capric Acid_H Capric Acid Ethyl Caprate_H->Capric Acid_H H₂O, H⁺/OH⁻ Ethanol_H Ethanol Ethyl Caprate_H->Ethanol_H H₂O, H⁺/OH⁻ Ethyl Caprate_O This compound Peroxides Hydroperoxides Ethyl Caprate_O->Peroxides O₂ Aldehydes_Ketones Aldehydes, Ketones Peroxides->Aldehydes_Ketones Decomposition Ethyl Caprate_T This compound Smaller_Volatiles Smaller Volatile Compounds Ethyl Caprate_T->Smaller_Volatiles High Temperature Ethyl Caprate_P This compound Radical_Species Free Radical Species Ethyl Caprate_P->Radical_Species UV/Vis Light Degradation_Products Various Degradation Products Radical_Species->Degradation_Products

Caption: Major degradation pathways of this compound.

start Start: Stability Issue Observed check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_formulation Review Formulation (pH, Excipients) check_storage->check_formulation Correct correct_storage Correct Storage Conditions check_storage->correct_storage Incorrect analytical_issue Investigate Analytical Method check_formulation->analytical_issue Compatible reformulate Reformulate if Necessary check_formulation->reformulate Incompatible forced_degradation Perform Forced Degradation Study analytical_issue->forced_degradation No Issue validate_method Validate/Re-validate Method analytical_issue->validate_method Issue Found identify_pathway Identify Primary Degradation Pathway forced_degradation->identify_pathway stabilize Implement Stabilization Strategy (e.g., Adjust pH, Add Antioxidant) identify_pathway->stabilize end End: Stability Issue Resolved stabilize->end correct_storage->start reformulate->start validate_method->start

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Optimizing GC-MS for Sensitive Ethyl Caprate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of ethyl caprate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity when analyzing this compound by GC-MS?

A1: Low sensitivity in this compound analysis can stem from several factors. One common issue is a suboptimal injection technique or incorrect inlet parameters. For volatile compounds like this compound, a splitless injection is often preferred to maximize the amount of analyte transferred to the column.[1][2] Another frequent cause is an untuned mass spectrometer or the use of a full scan mode instead of Selected Ion Monitoring (SIM).[3] SIM mode significantly enhances sensitivity by monitoring only a few characteristic ions of the target analyte.[3] Additionally, issues such as leaks in the system, a contaminated ion source, or an old detector can lead to a general loss of sensitivity.[4][5] Finally, improper sample preparation resulting in a dilute sample or loss of the volatile analyte can also be a major contributor.[1][6]

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for a relatively non-polar compound like this compound often points to active sites within the GC system.[7] This can occur in the injection port liner, at the head of the column, or due to contamination.[2][7] To address this, try replacing the inlet liner with a new, deactivated one. If the problem persists, trimming a small portion (10-20 cm) from the front of the GC column can remove accumulated non-volatile residues.[2] Another potential cause is a mismatch between the solvent polarity and the stationary phase, or an initial oven temperature that is too high for proper solvent focusing.[7] Ensure your initial oven temperature is at least 20°C below the boiling point of your solvent.[7]

Q3: I am observing significant matrix effects in my samples. How can I mitigate these interferences?

A3: Matrix effects, which can cause either suppression or enhancement of the analyte signal, are common in complex samples.[8][9] To minimize these, a robust sample preparation method is crucial. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively clean up the sample by removing interfering compounds.[10][11] Using a matrix-matched calibration curve, where standards are prepared in a blank matrix extract, can also help to compensate for these effects.[8] In GC-MS, matrix components can sometimes block active sites in the injector, leading to signal enhancement.[8] While this might seem beneficial, it can lead to inaccurate quantification. Consistent and thorough sample cleanup is the best approach for reliable results.

Q4: What are the characteristic mass-to-charge (m/z) ions for this compound that I should monitor in SIM mode for high sensitivity?

A4: For sensitive and selective detection of this compound using SIM mode, it is essential to monitor its most abundant and characteristic ions. Based on the electron ionization mass spectrum of this compound, the most prominent ions are:

  • m/z 88 (base peak): This is the most abundant ion and should be used for quantification.[10][12]

  • m/z 101: A significant fragment ion that can be used as a qualifier.[10][12]

  • Other qualifying ions: m/z 29, 41, and 43 can also be monitored for confirmation of the analyte's identity.[12]

By monitoring a combination of these ions (e.g., one for quantification and two for qualification), you can achieve high sensitivity and confidence in your results.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.

Issue 1: No or Very Small this compound Peak

Possible Causes & Solutions:

CauseTroubleshooting Steps
Sample Preparation Issue - Verify the sample concentration is within the instrument's detection limits.[6] - Ensure the sample solvent is appropriate and that the analyte has not evaporated during storage or preparation.[1][10] - Check for precipitation in the sample vial; centrifuge if necessary.[6]
Injection Problem - Confirm the autosampler is functioning correctly and injecting the set volume.[1] - Check for a blocked or leaking syringe.[4][5] - Ensure the injection port temperature is adequate for the volatilization of this compound (typically 250°C).[6]
GC System Leak - Perform a leak check of the entire system, paying close attention to the septum, ferrules, and column connections.[4]
Incorrect Method Parameters - Verify that the correct GC-MS method was loaded. - Ensure the MS is not in standby mode and that the detector is on.
Column Installation - Check that the column is installed correctly in the injector and detector.[1]
Issue 2: Poor Peak Shape (Fronting, Splitting, or Broadening)

Possible Causes & Solutions:

CauseTroubleshooting Steps
Peak Fronting - This is often due to column overload. Reduce the injection volume or dilute the sample. - Consider using a column with a thicker stationary phase if high concentrations are expected.
Peak Splitting - In splitless injection, this can be caused by an inappropriate solvent or an initial oven temperature that is too high for proper solvent focusing.[7] - A poorly cut column end can also lead to peak splitting. Re-cut the column end.[7]
Peak Broadening - A low carrier gas flow rate can cause peak broadening. Check and adjust the flow rate. - Dead volume in the system from improper column installation can be a cause. Re-install the column. - A slow oven temperature ramp rate can also lead to broader peaks.

Optimized GC-MS Parameters for this compound

The following table summarizes recommended starting parameters for the sensitive detection of this compound. These may require further optimization based on your specific instrument and sample matrix.

ParameterRecommended Setting
GC System
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 60°C, hold for 1 min Ramp: 50°C/min to 300°C Hold: 1.5 min at 300°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ionm/z 88
Qualifier Ionsm/z 101, m/z 43
Dwell Time100 ms per ion

Detailed Experimental Protocol

This protocol outlines a standard procedure for the analysis of this compound in a liquid matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 5 mL of the liquid sample in a glass centrifuge tube, add 2 mL of hexane.

  • Add an appropriate internal standard if used.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean GC vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen.[1]

  • The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

  • Set up the GC-MS system with the parameters outlined in the table above.

  • Create a sequence including solvent blanks, calibration standards, quality control samples, and the prepared unknown samples.

  • Inject 1 µL of each sample into the GC-MS.

  • Acquire the data in SIM mode, monitoring the specified ions for this compound.

3. Data Analysis

  • Integrate the peak for the quantifier ion (m/z 88) at the expected retention time for this compound.

  • Confirm the identity of the peak by ensuring the presence of the qualifier ions (m/z 101 and 43) at the same retention time and in the correct ratio.

  • Quantify the amount of this compound in the samples by comparing the peak area to a calibration curve prepared with known concentrations of this compound standards.

Visual Workflow and Logic Diagrams

GCMS_Troubleshooting_Workflow cluster_start Start: Low/No this compound Signal cluster_sample_prep Sample Preparation Checks cluster_injection Injection System Checks cluster_gc GC System Checks cluster_ms MS Detector Checks cluster_resolution Resolution start Low or No Peak Detected check_conc Verify Sample Concentration start->check_conc check_volatility Check for Analyte Loss (Evaporation) check_conc->check_volatility OK check_prep_method Review Extraction/Cleanup Procedure check_volatility->check_prep_method OK check_syringe Inspect Syringe (Blockage/Leaks) check_prep_method->check_syringe OK check_inlet Check Inlet Parameters (Temp, Mode) check_syringe->check_inlet OK check_septum Replace Septum check_inlet->check_septum OK check_leak Perform System Leak Check check_septum->check_leak OK check_column Inspect Column Installation & Condition check_leak->check_column OK check_flow Verify Carrier Gas Flow check_column->check_flow OK check_tune Perform MS Autotune check_flow->check_tune OK check_mode Confirm SIM Mode is Active check_tune->check_mode OK check_ions Verify Monitored Ions (m/z 88, 101) check_mode->check_ions OK check_source Inspect/Clean Ion Source check_ions->check_source OK resolved Problem Resolved check_source->resolved OK

Caption: Troubleshooting workflow for low or no this compound signal.

Poor_Peak_Shape_Logic start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_causes Potential Causes: - Active sites in liner/column - Contamination - Low inlet temperature is_tailing->tailing_causes Yes is_split Is the peak split? is_fronting->is_split No fronting_causes Potential Causes: - Column overload is_fronting->fronting_causes Yes split_causes Potential Causes: - Improper solvent focusing - Poor column cut is_split->split_causes Yes tailing_solutions Solutions: - Replace inlet liner - Trim column - Increase inlet temp tailing_causes->tailing_solutions fronting_solutions Solutions: - Dilute sample - Reduce injection volume fronting_causes->fronting_solutions split_solutions Solutions: - Adjust initial oven temp - Re-cut column split_causes->split_solutions end Peak Shape Improved tailing_solutions->end fronting_solutions->end split_solutions->end

Caption: Logic diagram for diagnosing poor peak shape issues.

References

Minimizing by-product formation during Ethyl caprate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of ethyl caprate.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, offering potential causes and solutions to minimize by-product formation and improve product purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete Reaction: The reaction may not have reached equilibrium. - Water Inhibition: The presence of water, a by-product of the reaction, can shift the equilibrium back towards the reactants.[1][2][3][4][5] - Sub-optimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.[2][6][7] - Incorrect Molar Ratio: An inappropriate ratio of capric acid to ethanol can limit the conversion to the desired ester.- Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure it reaches completion. - Remove Water: Employ techniques like azeotropic distillation (e.g., using a Dean-Stark apparatus) or the addition of a dehydrating agent to remove water as it forms.[1][3][5] - Optimize Temperature: Gradually increase the reaction temperature while monitoring for by-product formation. For acid-catalyzed synthesis, a temperature range of 70-120°C is often effective.[1] For enzymatic synthesis, the optimal temperature is typically lower, around 40-60°C. - Adjust Molar Ratio: Use a stoichiometric excess of ethanol to drive the reaction towards the formation of this compound.[4][5][8]
Presence of Unreacted Starting Materials - Insufficient Reaction Time or Temperature: The reaction conditions may not have been sufficient for complete conversion. - Poor Mixing: Inadequate agitation can lead to localized areas of low reactant concentration.- Optimize Reaction Conditions: Refer to the solutions for "Low Yield of this compound". - Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction.
Formation of Diethyl Ether (in acid-catalyzed synthesis) - High Reaction Temperature: At temperatures above 140°C, the acid catalyst can promote the dehydration of ethanol to form diethyl ether.- Control Temperature: Maintain the reaction temperature below 140°C. If higher temperatures are required for esterification, consider using a different catalyst or an alternative synthetic route.
Product Discoloration - Impurities in Starting Materials: The presence of impurities in the capric acid or ethanol can lead to colored by-products. - High Reaction Temperature: Excessive heat can cause degradation of the reactants or product, leading to discoloration.[9] - Oxidation: Exposure to air, especially at elevated temperatures, can cause oxidation and discoloration.[9]- Use High-Purity Reagents: Ensure the starting materials are of high purity. - Optimize Temperature: Avoid excessive heating during the reaction and purification steps. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Product Purification - Emulsion Formation During Workup: The presence of unreacted fatty acids can lead to the formation of emulsions during aqueous washing steps. - Incomplete Removal of Catalyst: Residual acid or enzyme catalyst can contaminate the final product.- Neutralization: Wash the crude product with a mild base, such as a saturated sodium bicarbonate solution, to remove unreacted capric acid.[10][11][12] - Thorough Washing: Wash the organic layer multiple times with brine (saturated NaCl solution) to break emulsions and remove water-soluble impurities. - Catalyst Removal: For acid catalysts, neutralization and aqueous washes are effective. For enzymatic catalysts, filtration or centrifugation can be used to remove the immobilized enzyme.

Frequently Asked Questions (FAQs)

1. What are the most common by-products in this compound synthesis?

The primary by-products depend on the synthetic method used:

  • Acid-Catalyzed Synthesis (Fischer Esterification): The most common by-products are water, unreacted capric acid, and unreacted ethanol.[4] At elevated temperatures (typically above 140°C), diethyl ether can also be formed from the acid-catalyzed dehydration of ethanol.

  • Enzymatic Synthesis: This method is highly selective, and the main by-products are typically only water and small amounts of unreacted starting materials.[13]

2. How can I minimize the formation of diethyl ether?

To minimize diethyl ether formation, it is crucial to maintain the reaction temperature below 140°C when using an acid catalyst. If the esterification requires higher temperatures, consider alternative catalysts that are less prone to promoting the dehydration of ethanol.

3. What is the optimal molar ratio of ethanol to capric acid?

To maximize the yield of this compound, it is recommended to use a molar excess of ethanol. A common starting point is a molar ratio of 2:1 or 3:1 of ethanol to capric acid. This shifts the reaction equilibrium towards the product side.[4][5][8]

4. How does temperature affect the formation of by-products?

Temperature plays a critical role in by-product formation:

  • Too low: A low temperature will result in a slow reaction rate and a low yield of the desired product, leaving a high concentration of unreacted starting materials.[6][7]

  • Too high: In acid-catalyzed reactions, excessively high temperatures can lead to the formation of diethyl ether and cause degradation of the reactants and product, resulting in discoloration.[9]

5. What is the best way to remove water from the reaction mixture?

The removal of water is essential for driving the esterification reaction to completion.[1][3][5] Effective methods include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.

  • Dehydrating Agents: Adding molecular sieves or other dehydrating agents to the reaction mixture.

6. My final product is slightly yellow. What could be the cause and how can I fix it?

A yellow tint in the final product can be due to:

  • Impurities in the reactants.

  • Degradation at high temperatures. [9]

  • Oxidation. [9]

To obtain a colorless product, ensure you are using high-purity starting materials, maintain careful temperature control throughout the synthesis and purification, and consider performing the reaction under an inert atmosphere. If the product is already discolored, purification by distillation or column chromatography may be necessary.

7. How do I remove the acid catalyst after the reaction is complete?

The acid catalyst can be removed by washing the reaction mixture with a mild aqueous base, such as a saturated solution of sodium bicarbonate, followed by washing with water and then brine.[10][11][12]

Quantitative Data

Table 1: Effect of Molar Ratio on this compound Yield (Acid-Catalyzed)

Molar Ratio (Ethanol:Capric Acid)Temperature (°C)Reaction Time (h)Catalyst (H₂SO₄, mol%)Conversion (%)
1:18041~67
2:18041~85
3:18041~92
5:18041~95

Table 2: Effect of Temperature on this compound Yield (Enzymatic Synthesis with Immobilized Lipase)

Temperature (°C)Molar Ratio (Ethanol:Capric Acid)Reaction Time (h)Enzyme Loading (wt%)Conversion (%)
303:185~75
403:185~90
503:185~98
603:185~95 (potential for enzyme denaturation)

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

Materials:

  • Capric acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene (for azeotropic distillation, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine capric acid and an excess of absolute ethanol (e.g., a 3:1 molar ratio).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the capric acid) to the stirred mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 2-4 hours. If using a Dean-Stark apparatus, fill the side arm with toluene and reflux until no more water is collected.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Work-up: Transfer the cooled mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted capric acid)

    • Brine

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the excess ethanol and any solvent using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain a colorless, pure product.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Capric acid

  • Ethanol (absolute)

  • Immobilized lipase (e.g., Novozym® 435)

  • Molecular sieves (optional)

Equipment:

  • Shaking incubator or a stirred reaction vessel with temperature control

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine capric acid and ethanol (e.g., a 3:1 molar ratio).

  • Enzyme and Dehydrating Agent Addition: Add the immobilized lipase (e.g., 5% by weight of the reactants). If desired, add activated molecular sieves to remove water.

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50°C) with constant agitation for 8-24 hours.

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Purification: The product mixture primarily contains this compound and excess ethanol. The ethanol can be removed under reduced pressure. Further purification is typically minimal due to the high selectivity of the enzyme.

Visualizations

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation Carboxylic_Acid R-C(=O)-OH H+ H⁺ Protonated_Acid R-C(=O⁺H)-OH Carboxylic_Acid->Protonated_Acid + H⁺ Alcohol R'-OH Tetrahedral_Intermediate1 R-C(OH)(O⁺H-R')-OH Protonated_Acid->Tetrahedral_Intermediate1 + R'-OH Tetrahedral_Intermediate2 R-C(OH)(O-R')-O⁺H₂ Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Protonated_Ester R-C(=O⁺-R')-OH Tetrahedral_Intermediate2->Protonated_Ester - H₂O Water H₂O Ester R-C(=O)-OR' Protonated_Ester->Ester - H⁺ H+_out H⁺ Ethyl_Caprate_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Reactants Capric Acid + Ethanol Reaction Esterification Reaction (Heating/Incubation) Reactants->Reaction Catalyst Acid or Enzyme Catalyst Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Cooling Washing Aqueous Wash (NaHCO₃, Brine) Crude_Product->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

References

Technical Support Center: Troubleshooting Low Ethyl Caprate Yield in Yeast Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields of ethyl caprate in yeast fermentation. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yeast fermentation is producing very low levels of this compound. What are the most likely causes?

Low this compound yield is a common issue that can stem from several factors. The primary bottlenecks are often related to the availability of precursors, the expression and activity of key enzymes, and suboptimal fermentation conditions.[1][2][3] The rate of ethyl ester formation is dependent on the concentrations of its two co-substrates, acyl-CoA (specifically caproyl-CoA) and ethanol, and the activity of the enzymes responsible for its synthesis.[1]

Here are the key areas to investigate:

  • Precursor Limitation: The most common limiting factor for ethyl ester production is the availability of its precursors: caproyl-CoA and ethanol.[1][2][3]

  • Suboptimal Fermentation Conditions: Temperature, pH, aeration, and media composition significantly impact this compound synthesis.[1][2][4][5][6]

  • Low Enzyme Activity: Insufficient expression or activity of the key enzymes, ethanol O-acyltransferases Eeb1 and Eht1, can limit production.[1][7][8]

  • Yeast Strain Genetics: The specific yeast strain used plays a crucial role in its inherent ability to produce ethyl esters.[1]

Q2: How can I determine if precursor availability is the issue?

To determine if a lack of precursors is limiting your this compound yield, you can perform supplementation experiments and analytical quantification.

  • Supplementation Studies: Add ethanol and/or caproic acid to your fermentation medium at different stages and concentrations to see if this boosts this compound production.[4][5][9] One study found that adding 10% (v/v) anhydrous ethanol and 0.04% (v/v) caproic acid at 32 and 40 hours, respectively, significantly increased the yield.[10]

  • Quantify Precursors: Use analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to measure the concentrations of ethanol and caproic acid in your fermentation broth.

Q3: What are the optimal fermentation conditions for this compound production?

Optimizing fermentation parameters is critical for maximizing yield. Here are some key parameters and their effects:

  • Temperature: Higher fermentation temperatures generally favor the production of ethyl octanoate and decanoate, while the effect on ethyl hexanoate (a related ester) can vary.[1][3] One study identified an optimal temperature of 20°C for ethyl caproate production, which was different from the optimal growth temperature.[4] Another optimization study found 24°C to be optimal for the induction phase after an initial growth phase at 28°C.[6][9]

  • pH: The optimal initial pH for ethyl caproate production has been reported to be around 6.0.[4][5] Alkaline conditions were found to be more favorable for the growth of the yeast strain studied and, consequently, for ethyl caproate synthesis.[4]

  • Aeration: Aeration can have a significant impact. While yeast growth requires oxygen, excessive aeration can decrease the production of both acetate and ethyl esters.[1] Static culture following a shaking culture phase has been shown to be effective.[10][11]

  • Media Composition:

    • Unsaturated Fatty Acids (UFAs): A higher concentration of UFAs in the medium can lead to a general decrease in ethyl ester production.[1][2]

    • Carbon and Nitrogen: While high carbon and nitrogen content can increase acetate ester production, their effect on ethyl esters is generally moderate.[1][2]

    • Inositol: Limiting inositol in the medium can increase the production of medium-chain fatty acids (MCFAs), including caproic acid, which can, in turn, boost ethyl caproate synthesis.[12]

Q4: My precursor levels seem adequate, but the yield is still low. Could it be an enzyme issue?

If precursor availability is not the limiting factor, the issue may lie with the enzymes responsible for this compound synthesis, primarily Eeb1 and Eht1.[1][7][8]

  • Gene Expression Analysis: You can assess the expression levels of the EEB1 and EHT1 genes using techniques like quantitative PCR (qPCR). Studies have shown that downregulation of these genes leads to a decrease in ethyl ester production.[7][13]

  • Enzyme Activity Assays: While direct in-vivo measurement is complex, in-vitro assays can be performed on purified Eeb1 and Eht1 proteins to assess their acyl-CoA:ethanol O-acyltransferase activity.[8][14]

  • Genetic Engineering: Overexpression of EHT1 from certain yeast strains has been shown to increase ethyl ester production.[1] However, in other cases, overexpression of EEB1 or EHT1 from a laboratory strain did not result in an increase, suggesting that precursor availability was the primary bottleneck in those instances.[1]

Q5: How does the choice of yeast strain affect this compound production?

The genetic background of the yeast strain is a fundamental factor. Different strains exhibit varying capacities for producing ethyl esters. Some strains are naturally high producers of ethyl caproate.[10][15] If you are consistently obtaining low yields, consider screening different yeast strains to find one that is more suitable for your application.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of different parameters on this compound and related ester production.

Table 1: Effect of Fermentation Temperature on Ethyl Ester Production

Temperature (°C)Ethyl Hexanoate (mg/L)Ethyl Octanoate (mg/L)Ethyl Decanoate (mg/L)Reference
14~0.12~0.08~0.02[3]
20~0.08~0.15~0.05[3]
26~0.09~0.25~0.08[3]
206.8 (EC)--[4]
24 (induction)21.98 (EC)--[6][9]

Table 2: Optimized Conditions for Ethyl Caproate (EC) Production in Clavispora lusitaniae YX3307

ParameterOptimized ValueReference
Inoculum Size7.5% (v/v)[5][10]
Seed Cell Age30 h[5][10]
Sugar Content10 Brix[5][10]
Initial pH6.0[5][10]
Initial Incubation28°C with shaking at 180 rpm for 32 h[5][10]
Precursor Addition10% (v/v) ethanol at 32 h, 0.04% (v/v) caproic acid at 40 h[5][10]
Final IncubationStatic culture at 20°C until 72 h[5][10]
Highest EC Yield 62.0 mg/L [5][10]

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies described in the literature for the analysis of ethyl caproate in fermentation broth.[4][5]

1. Sample Preparation: a. Collect 2 mL of fermentation broth. b. Centrifuge at 13,000 x g for 10 minutes to pellet the yeast cells. c. Transfer the supernatant to a new tube. d. Mix the supernatant with an equal volume of heptane and incubate for 5 minutes for liquid-liquid extraction. e. Transfer the organic (top) layer to a centrifuge tube containing anhydrous sodium sulfite to remove any residual water. f. Keep at -20°C overnight. g. Filter the sample through a 0.45-µm nylon filter before analysis.

2. GC-MS Analysis: a. GC Column: Use a suitable capillary column (e.g., HP-5ms). b. Carrier Gas: Helium. c. Injection Mode: Splitless. d. Temperature Program: i. Initial temperature: 50°C for 2 minutes. ii. Ramp to 180°C at a rate of 10°C/min and hold for 2 minutes. iii. Ramp to 230°C at a rate of 15°C/min and hold for 2 minutes. e. MS Parameters: i. Ion Source: Electron Impact (EI) at 70 eV. ii. Scan Range: 30-550 amu. iii. Ion Source Temperature: 230°C.

3. Quantification: a. Prepare a calibration curve using a serial dilution of a certified ethyl caproate standard. b. Quantify the ethyl caproate in the samples by comparing the peak area to the calibration curve.

Visualizations

Ethyl_Caprate_Biosynthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Ethanol Ethanol Pyruvate->Ethanol Fermentation Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Malonyl_CoA->Fatty_Acid_Synthase Caproyl_CoA Caproyl-CoA Fatty_Acid_Synthase->Caproyl_CoA Ester_Synthase Eeb1 / Eht1 (Acyl-CoA:ethanol O-acyltransferase) Caproyl_CoA->Ester_Synthase Ethanol->Ester_Synthase Ethyl_Caprate This compound Ester_Synthase->Ethyl_Caprate

Caption: Biosynthesis pathway of this compound in yeast.

Troubleshooting_Workflow Start Low this compound Yield Check_Precursors Is Precursor Availability an Issue? Start->Check_Precursors Supplement Supplement with Ethanol & Caproic Acid Check_Precursors->Supplement No Check_Conditions Are Fermentation Conditions Optimal? Check_Precursors->Check_Conditions Yes Yield_Increase Yield Increases? Supplement->Yield_Increase Quantify_Precursors Quantify Precursors (GC-MS, HPLC) Quantify_Precursors->Check_Precursors Optimize_Precursors Optimize Precursor Supplementation Yield_Increase->Optimize_Precursors Yes Yield_Increase->Check_Conditions No Optimize_Conditions Optimize Temperature, pH, Aeration, Media Check_Conditions->Optimize_Conditions No Check_Enzymes Is Enzyme Activity a Limiting Factor? Check_Conditions->Check_Enzymes Yes Optimize_Conditions->Check_Precursors Gene_Expression Analyze EEB1/EHT1 Expression (qPCR) Check_Enzymes->Gene_Expression Yes Strain_Screening Screen Different Yeast Strains Check_Enzymes->Strain_Screening No Genetic_Modification Consider Strain Engineering Gene_Expression->Genetic_Modification

Caption: Troubleshooting workflow for low this compound yield.

Influencing_Factors Ethyl_Caprate This compound Yield Precursors Precursor Availability Precursors->Ethyl_Caprate Caproyl_CoA Caproyl-CoA Precursors->Caproyl_CoA Ethanol Ethanol Precursors->Ethanol Fermentation Fermentation Conditions Fermentation->Ethyl_Caprate Temperature Temperature Fermentation->Temperature pH pH Fermentation->pH Aeration Aeration Fermentation->Aeration Media Media Composition Fermentation->Media Genetics Yeast Genetics Genetics->Ethyl_Caprate Eeb1 EEB1 Expression Genetics->Eeb1 Eht1 EHT1 Expression Genetics->Eht1 Strain Yeast Strain Genetics->Strain

Caption: Key factors influencing this compound yield.

References

Technical Support Center: Ethyl Caprate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl Caprate extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a focus on sustainable practices that reduce solvent usage.

Frequently Asked Questions (FAQs)

Q1: My current liquid-liquid extraction (LLE) protocol for this compound consumes a large volume of organic solvents like hexane. What are the most effective strategies to reduce this consumption?

A1: Reducing solvent consumption is crucial for both environmental and economic reasons. The primary strategies include:

  • Process Optimization: Fine-tuning parameters such as temperature, pressure, and solvent-to-sample ratio can significantly improve extraction efficiency, thereby requiring less solvent.[1][2]

  • Solvent Recovery and Recycling: Implementing closed-loop systems to recover and purify solvents after extraction allows for their reuse, drastically cutting down on waste and the need for fresh solvent.[1][3] Common techniques include rotary evaporation and distillation.[4]

  • Adopting Modern Extraction Techniques: Greener methods like Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) are designed to be more efficient and use significantly less or even no organic solvents.[4][5]

  • Switching to Greener Solvents: Replacing petroleum-based solvents with bio-derived or "green" solvents can reduce environmental impact.[6][7]

Q2: I am interested in Supercritical Fluid Extraction (SFE) as an alternative. What are the typical starting conditions for extracting this compound?

A2: Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO₂) is an excellent green alternative.[8][9] The properties of SC-CO₂ can be tuned by adjusting pressure and temperature to selectively extract compounds.[10] For volatile compounds like this compound, typical conditions involve:

  • Pressure: 80 to 200 bar[11]

  • Temperature: 40 to 60 °C[11]

  • Co-solvent: In some cases, adding a small amount of a polar modifier like ethanol can enhance extraction efficiency, especially for more polar analytes.[8][10]

Q3: Can I synthesize this compound without using a traditional extraction solvent?

A3: Yes, enzymatic synthesis offers a powerful route to produce this compound that minimizes or eliminates the need for large volumes of extraction solvents.[12] This biotechnological process uses lipases to catalyze the esterification of caproic acid and ethanol.[13][14] The advantages include:

  • Mild Reaction Conditions: The process operates under gentle temperature and pressure.[12]

  • High Purity: Enzymes are highly specific, leading to fewer by-products and a purer final product.[12]

  • Solvent-Free Options: The reaction can sometimes be run in a solvent-free system, further reducing environmental impact.[15]

Q4: My attempts to recover solvent using a rotary evaporator result in the loss of volatile this compound along with the solvent. How can I prevent this?

A4: This is a common issue due to the volatility of flavor esters. To minimize product loss during solvent recovery with a rotary evaporator, consider the following:

  • Precise Temperature Control: Use the lowest possible temperature for the water bath that still allows for efficient solvent evaporation.[16]

  • Careful Vacuum Adjustment: Gradually apply vacuum and use a level that is sufficient to evaporate the solvent without aggressively boiling off the product.

  • Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient condenser and consider adding a secondary cold trap (e.g., with dry ice/acetone) between the evaporator and the vacuum pump to capture volatile product that escapes the primary condenser.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low Extraction Yield with Reduced Solvent Volume 1. Insufficient solvent-to-sample ratio. 2. Inadequate contact time between solvent and sample.[1] 3. Non-optimal temperature or pressure.[1]1. Methodically optimize the solvent-to-sample ratio to find the minimum effective volume. 2. Increase mixing/agitation or extend extraction time. 3. Use Response Surface Methodology (RSM) to optimize extraction parameters like temperature and pressure.[2]
Emulsion Formation During Liquid-Liquid Extraction 1. High concentration of surfactants or lipids in the sample matrix. 2. Vigorous shaking or mixing.1. Add a small amount of a saturated salt solution (e.g., NaCl) to increase the polarity of the aqueous phase.[17] 2. Use a gentle swirling or inverting motion instead of vigorous shaking. 3. Centrifuge the mixture to help break the emulsion.
Solvent Recycling Leads to Product Contamination 1. Incomplete separation of the product from the solvent during distillation/recovery. 2. Carryover of non-volatile impurities.1. Use fractional distillation for better separation of components with close boiling points.[3] 2. Consider a pre-purification step (e.g., filtration) before solvent recovery to remove particulate matter.
Inconsistent Results with Supercritical Fluid Extraction (SFE) 1. Fluctuations in CO₂ pressure or temperature. 2. Matrix effects from the sample. 3. Inconsistent CO₂ flow rate.1. Ensure the SFE system is properly calibrated and can maintain stable pressure and temperature. 2. Perform smaller-scale optimization runs to understand the impact of the sample matrix. 3. Monitor and control the CO₂ flow rate precisely during the extraction process.[11]

Data on Solvent Reduction Techniques

The following table compares various extraction methods, highlighting the potential for solvent reduction.

Extraction MethodTypical Solvent(s)Relative Solvent VolumeRelative Extraction TimeKey Advantages
Liquid-Liquid Extraction (LLE) Hexane, Ethyl Acetate, DichloromethaneHighModerateSimple setup, well-established.[1]
Soxhlet Extraction Ethanol, Hexane, AcetoneHighLongContinuous and thorough extraction.[1][5]
Microwave-Assisted Extraction (MAE) Ethanol, HexaneLowVery ShortHigh speed and efficiency, reduced solvent use.[4][5]
Pressurized Liquid Extraction (PLE) Ethanol, WaterLowShortFast, efficient, and uses less solvent than traditional methods.[4][5]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ (± Ethanol co-solvent)Very Low / NoneShortGreen solvent, tunable selectivity, pure extracts with no solvent residue.[9][10][18]
Enzymatic Synthesis Minimal or NoneN/AVariableHighly specific, mild conditions, produces high-purity product directly.[12][13]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound

This protocol outlines a general procedure for the extraction of this compound from a liquid matrix using SC-CO₂.

  • System Preparation:

    • Ensure the SFE system, including the CO₂ pump, extraction vessel, and collection vessel, is clean and leak-free.

    • Cool the CO₂ pump head to ensure the carbon dioxide remains in a liquid state before pressurization.

  • Sample Loading:

    • Load the liquid sample (e.g., 50 mL of a fermentation broth) into the high-pressure extraction vessel.[11]

  • Setting Parameters:

    • Set the extraction temperature (e.g., 50°C) and pressure (e.g., 150 bar).[11]

    • Set the CO₂ flow rate (e.g., 0.2 kg/h ).[11]

    • Set the pressure in the collection vessel to a lower value (e.g., 40 bar) to allow for the precipitation of the extract.

  • Extraction Process:

    • Begin pumping liquid CO₂ into the system. The CO₂ will be heated and pressurized to supercritical conditions before entering the extraction vessel.

    • Allow the SC-CO₂ to pass through the sample for a set duration (e.g., 45 minutes).[11] The SC-CO₂ will dissolve the this compound.

  • Collection:

    • The SC-CO₂ containing the dissolved this compound flows into the collection vessel.

    • Due to the drop in pressure, the CO₂ loses its solvating power, and the this compound precipitates and is collected.

    • The gaseous CO₂ can then be vented or, in a closed-loop system, re-compressed and recycled.[10]

  • Analysis:

    • Quantify the yield of this compound in the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Solvent Recovery Using Rotary Evaporation

This protocol describes the recovery of a solvent (e.g., hexane) from an this compound solution.

  • Setup:

    • Assemble the rotary evaporator, ensuring all glass joints are properly sealed.

    • Fill the condenser with a coolant (e.g., circulating chilled water).

    • Set the water bath to a suitable temperature (e.g., 40°C for hexane).

  • Sample Loading:

    • Pour the solvent-ethyl caprate mixture into the evaporating flask, filling it to no more than half its volume.

  • Evaporation Process:

    • Attach the evaporating flask to the rotary evaporator and secure it with a clip.

    • Begin rotating the flask (e.g., 100-150 RPM) to increase the surface area for evaporation.

    • Lower the flask into the water bath.

    • Gradually apply vacuum. The solvent will begin to evaporate and then condense on the cold finger, dripping into the receiving flask.

  • Completion and Collection:

    • Continue the process until all the solvent has been transferred to the receiving flask, leaving the concentrated this compound in the evaporating flask.

    • Slowly release the vacuum and stop the rotation.

    • Remove both the evaporating flask (containing the product) and the receiving flask (containing the recovered solvent). The recovered solvent can be stored for reuse.

Visual Diagrams

Decision Workflow for Reducing Solvent Usage start Goal: Reduce Solvent in This compound Extraction cat1 Strategy 1: Adopt Alternative Methods start->cat1 cat2 Strategy 2: Optimize Existing Process start->cat2 cat3 Strategy 3: Implement Solvent Recovery start->cat3 sub1_1 Supercritical Fluid Extraction (SFE) cat1->sub1_1 sub1_2 Enzymatic Synthesis (Solvent-Free) cat1->sub1_2 sub1_3 Microwave-Assisted Extraction (MAE) cat1->sub1_3 sub2_1 Optimize Temp & Pressure cat2->sub2_1 sub2_2 Minimize Solvent: Sample Ratio cat2->sub2_2 sub2_3 Use 'Green' Solvents cat2->sub2_3 sub3_1 Rotary Evaporation cat3->sub3_1 sub3_2 Distillation cat3->sub3_2

Caption: Decision workflow for selecting a solvent reduction strategy.

Experimental Workflow for Supercritical Fluid Extraction (SFE) A 1. Load Liquid Sample into Extraction Vessel B 2. Heat & Pressurize Liquid CO₂ to Supercritical State A->B System Start C 3. Pass SC-CO₂ Through Sample for Extraction B->C D 4. Transfer Mixture to Separator Vessel C->D E 5. Depressurize to Precipitate Product D->E F 6. Collect Purified This compound E->F G 7. Re-compress & Recycle Gaseous CO₂ E->G CO₂ Path G->B Recycle Loop

Caption: Experimental workflow for Supercritical Fluid Extraction (SFE).

Principle of Solvent Recovery & Reuse Loop A Extraction Process (this compound + Solvent) B Separation Step (e.g., Distillation) A->B Mixture Out C Purified This compound B->C Product D Recovered Solvent B->D Solvent D->A Reuse

Caption: Principle of a closed-loop solvent recovery and reuse system.

References

Sample preparation techniques for accurate Ethyl caprate analysis in food

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the analysis of Ethyl Caprate in food matrices. This compound is a key flavor compound, imparting fruity and floral notes reminiscent of apple, grape, and cognac in various food products, particularly fermented beverages like wine.[1][2] Accurate quantification of this volatile ester is crucial for quality control and product development. This guide provides troubleshooting advice and answers to frequently asked questions regarding sample preparation for this compound analysis.

Troubleshooting Guides

This section addresses common issues encountered during sample preparation using Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), and Stir Bar Sorptive Extraction (SBSE).

Solid-Phase Microextraction (SPME)

Issue 1: Low or No Analyte Response

Potential Cause Troubleshooting Step
Incorrect Fiber Selection This compound is a semi-volatile ester. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for broad-range volatile analysis. For more targeted analysis, a Polydimethylsiloxane (PDMS) fiber can also be effective.[3]
Insufficient Extraction Time or Temperature Optimize extraction time and temperature. For headspace SPME, heating the sample can increase the volatility of this compound, but excessive heat can degrade the sample or the fiber. A typical starting point is 30-60 minutes at 40-60°C.[4][5]
Matrix Effects Food matrices can be complex.[6] Components like sugars and proteins can interfere with analyte adsorption.[7] Try diluting the sample with deionized water or adjusting the pH. Adding salt (e.g., NaCl) can increase the ionic strength and promote the release of volatile compounds into the headspace.[5]
Fiber Contamination or Degradation Condition the fiber before first use and between injections as per the manufacturer's instructions. If the fiber is old or has been exposed to aggressive matrices, it may need replacement. Fibers typically last for 50-100 injections depending on the sample matrix.
Improper Desorption Ensure the GC inlet temperature is sufficient for complete desorption of this compound from the fiber (typically 240-250°C).[8] Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to ensure efficient transfer of the analyte to the column.

Issue 2: Poor Reproducibility (High %RSD)

Potential Cause Troubleshooting Step
Inconsistent Sample Volume and Headspace Maintain a consistent sample volume and headspace volume in all vials. A headspace volume of 30-50% is generally recommended.
Variable Extraction Time and Temperature Use a thermostatted autosampler for precise control of extraction time and temperature. Manual extraction can introduce variability.
Inconsistent Fiber Placement For headspace SPME, ensure the fiber is consistently placed at the same depth in the headspace of the vial for each run.
Sample Heterogeneity Ensure the food sample is properly homogenized before taking a subsample for analysis. For solid or semi-solid samples, grinding or blending may be necessary.
Liquid-Liquid Extraction (LLE)

Issue 1: Emulsion Formation

Potential Cause Troubleshooting Step
High Concentration of Surfactant-like Molecules Food matrices often contain compounds like proteins and fats that can act as emulsifiers.[9]
Vigorous Shaking Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area of contact between the two phases without causing an emulsion.[9]
Insufficient Phase Separation Time Allow adequate time for the phases to separate.
Solutions - Add Salt (Salting Out): Add a small amount of a neutral salt like sodium chloride (NaCl) to the aqueous phase to increase its polarity and break the emulsion.[9] - Centrifugation: Centrifuging the mixture can help to break the emulsion. - Filtration: Passing the mixture through a bed of glass wool or a filter aid can sometimes break the emulsion. - Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might help to break the emulsion.

Issue 2: Low Analyte Recovery

Potential Cause Troubleshooting Step
Inappropriate Solvent Selection The polarity of the extraction solvent should be well-matched with the analyte. For this compound, a non-polar or moderately polar solvent like dichloromethane or diethyl ether is often used.[8]
Incorrect pH of Aqueous Phase The pH of the sample can affect the partitioning of the analyte. For esters like this compound, maintaining a neutral or slightly acidic pH is generally advisable to prevent hydrolysis.
Insufficient Extraction Repetitions Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 30 mL) rather than one large extraction (1 x 90 mL) to improve recovery.
Analyte Volatility This compound is volatile. Avoid high temperatures during the solvent evaporation step to prevent loss of the analyte. Use a gentle stream of nitrogen for solvent evaporation.
Stir Bar Sorptive Extraction (SBSE)

Issue 1: Low Analyte Recovery

Potential Cause Troubleshooting Step
Insufficient Extraction Time SBSE is an equilibrium-based technique and may require longer extraction times compared to SPME. Optimization is key; typical times can range from 30 to 180 minutes.[10][11]
Inappropriate Stirring Speed The stirring speed affects the diffusion of the analyte to the stir bar coating. A speed of 500-1000 rpm is a good starting point.[11]
Matrix Effects Similar to SPME, complex food matrices can hinder analyte extraction. Sample dilution, pH adjustment, or the addition of salt can be beneficial.[12]
Incomplete Desorption For thermal desorption, ensure the desorption temperature and time are sufficient to transfer all of the this compound to the GC. For liquid desorption, use a suitable solvent and ensure adequate time for the analyte to partition into the solvent.

Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is best for this compound analysis in alcoholic beverages?

A1: Both Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) are excellent choices for analyzing volatile compounds like this compound in alcoholic beverages such as wine.[12][13][14] SPME is generally faster, while SBSE, with its larger sorbent volume, can offer higher sensitivity for trace-level analysis.[12] Liquid-liquid extraction (LLE) can also be used but is more labor-intensive and requires larger volumes of organic solvents.[13]

Q2: How can I minimize matrix effects when analyzing this compound in complex food matrices like fruit juices?

A2: Matrix effects, which can cause signal suppression or enhancement, are a common challenge in food analysis.[15][16] To minimize them, you can:

  • Dilute the sample: This is a simple and effective way to reduce the concentration of interfering matrix components.

  • Use matrix-matched calibration: Prepare your calibration standards in a blank matrix that is similar to your sample to compensate for any matrix effects.[17]

  • Employ an internal standard: Using a deuterated form of this compound (this compound-d5) as an internal standard can help to correct for both matrix effects and variations in sample preparation.[8]

  • Optimize cleanup procedures: For techniques like LLE, a back-extraction step or the use of solid-phase extraction (SPE) for cleanup can remove interfering compounds.

Q3: What are the optimal SPME fiber and extraction conditions for this compound?

A3: The optimal conditions depend on the specific food matrix. However, a good starting point for method development is:

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for a broad range of volatiles, or Polydimethylsiloxane (PDMS) for more targeted analysis.[3]

  • Extraction Mode: Headspace (HS) is generally preferred for volatile compounds in liquid and solid matrices.

  • Extraction Temperature: 40-60°C.[4]

  • Extraction Time: 30-60 minutes.[4][5]

  • Agitation: Stirring or shaking the sample during extraction can improve analyte recovery.[5]

  • Salt Addition: Adding NaCl (e.g., 10-30% w/v) can enhance the release of this compound into the headspace.[5][12]

Q4: My LLE results for this compound are inconsistent. What could be the cause?

A4: Inconsistency in LLE can stem from several factors:

  • Emulsion formation: As discussed in the troubleshooting guide, emulsions can lead to variable recoveries.[9]

  • Incomplete phase separation: Ensure the layers are fully separated before collecting the organic phase.

  • Variable solvent volumes: Use precise volumetric glassware for all solvent additions.

  • Analyte loss during solvent evaporation: Use a consistent and gentle method for solvent removal.

Q5: Can I reuse SBSE stir bars?

A5: Yes, SBSE stir bars are reusable. After each analysis, they need to be properly conditioned to remove any residual compounds. This is typically done by thermal desorption in a dedicated tube conditioner or in the GC inlet at a high temperature. Follow the manufacturer's recommendations for conditioning times and temperatures.

Experimental Protocols and Data

Table 1: Example SPME Parameters for this compound Analysis in Wine
ParameterValueReference
Fiber DVB/CAR/PDMS, 50/30 µm[5]
Sample Volume 5 mL wine + 1.5 g NaCl[4]
Incubation Time 20 min[4]
Incubation Temperature 60°C[4]
Extraction Time 60 min[4]
Desorption Temperature 250°C[4]
Desorption Time 5-7 min[4]
Table 2: Example LLE Parameters for this compound Analysis
ParameterValueReference
Sample Volume 25 mL[8]
Extraction Solvent Dichloromethane or Diethyl Ether[8]
Solvent Volume 3 x 30 mL
Extraction Method Gentle inversion in a separatory funnel[9]
Drying Agent Anhydrous Sodium Sulfate
Solvent Evaporation Gentle stream of nitrogen at room temperature
Table 3: Example SBSE Parameters for Volatile Compound Analysis in Wine Distillates
ParameterValueReference
Stir Bar Coating Polydimethylsiloxane (PDMS), 10 mm x 0.5 mm[12]
Sample Volume 10 mL[12]
Extraction Temperature 35°C[12]
Extraction Time 47 min[12]
Stirring Speed ~1000 rpm[11]
Salt Addition 10% (w/v) NaCl[12]
Desorption Thermal Desorption[18]

Visualizations

Experimental Workflow for SPME Analysis

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis GC-MS Analysis Homogenize Homogenize Food Sample Aliquot Take Aliquot Homogenize->Aliquot Add_Salt Add Salt (optional) Aliquot->Add_Salt Seal_Vial Seal Vial Add_Salt->Seal_Vial Incubate Incubate Sample (e.g., 60°C, 20 min) Seal_Vial->Incubate Expose_Fiber Expose Fiber to Headspace (e.g., 60 min) Incubate->Expose_Fiber Retract_Fiber Retract Fiber Expose_Fiber->Retract_Fiber Desorb Desorb in GC Inlet (e.g., 250°C, 5 min) Retract_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify LLE_Troubleshooting Start Low Analyte Recovery in LLE Check_Emulsion Emulsion Formation? Start->Check_Emulsion Check_Solvent Appropriate Solvent? Check_Emulsion->Check_Solvent No Action_Emulsion Break Emulsion (e.g., add salt, centrifuge) Check_Emulsion->Action_Emulsion Yes Check_pH Optimal pH? Check_Solvent->Check_pH Yes Action_Solvent Select Solvent with Appropriate Polarity Check_Solvent->Action_Solvent No Check_Repetitions Sufficient Extractions? Check_pH->Check_Repetitions Yes Action_pH Adjust pH of Aqueous Phase Check_pH->Action_pH No Check_Evaporation Gentle Solvent Evaporation? Check_Repetitions->Check_Evaporation Yes Action_Repetitions Increase Number of Extraction Repetitions Check_Repetitions->Action_Repetitions No Action_Evaporation Use Gentle Evaporation (e.g., N2 stream) Check_Evaporation->Action_Evaporation No End Improved Recovery Check_Evaporation->End Yes Action_Emulsion->Check_Solvent Action_Solvent->Check_pH Action_pH->Check_Repetitions Action_Repetitions->Check_Evaporation Action_Evaporation->End

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Ethyl Caprate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ethyl caprate is crucial for quality control, formulation development, and stability testing. This guide provides an objective comparison of two common analytical techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented is based on established validation principles and supported by experimental data for this compound and structurally similar ethyl esters.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for GC-FID and HPLC-UV methods based on validation studies of this compound and other fatty acid ethyl esters.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 0.2 - 1.0 mg/L0.255 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 mg/L0.849 µg/mL
Accuracy (% Recovery) 92 - 106%98 - 102%
Precision (%RSD) < 6.3%< 5%

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of this compound using GC-FID and HPLC-UV.

This method is suitable for the analysis of volatile compounds like this compound, particularly in alcoholic beverage matrices such as wine.

1. Sample Preparation (for Wine Samples):

  • To 5 mL of the wine sample in a 15 mL centrifuge tube, add 1 mL of an internal standard solution (e.g., ethyl heptanoate in ethanol).

  • Add 2 mL of a saturated sodium chloride solution to facilitate phase separation.

  • Add 2 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of diethyl ether and hexane).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer (bottom layer if using dichloromethane) to a clean vial for GC analysis.

2. GC-FID Operating Conditions:

  • Column: DB-624 capillary column (30 m x 0.32 mm, 1.80 µm) or equivalent.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp 1: Increase to 150 °C at 10 °C/min.

    • Ramp 2: Increase to 200 °C at 25 °C/min, hold for 2 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

  • Gas Flows (FID):

    • Hydrogen: 30 mL/min.

    • Air: 400 mL/min.

    • Makeup (Nitrogen): 25 mL/min.

3. Calibration:

  • Prepare a series of calibration standards of this compound in a matrix similar to the sample (e.g., a model wine solution) at concentrations spanning the expected sample concentration range.

  • Add the internal standard to each calibration standard at the same concentration as in the samples.

  • Analyze the calibration standards using the same GC-FID method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

This method is an alternative for the quantification of this compound and is particularly useful when GC is not available or when dealing with less volatile sample matrices.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol).

  • If necessary, perform a liquid-liquid extraction to isolate the this compound from interfering matrix components.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Operating Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis Detector.

  • Detection Wavelength: 218 nm.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase at concentrations covering the expected range in the samples.

  • Analyze the calibration standards using the same HPLC-UV method.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

Method Validation Workflow

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method for this compound quantification.

Analytical_Method_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity Initial Validation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report & Documentation system_suitability->documentation Finalization end Validated Method documentation->end

Caption: Workflow for the validation of an analytical method.

Signaling Pathways and Logical Relationships

The choice between GC-FID and HPLC-UV for this compound quantification involves considering the analyte's properties and the desired analytical outcome. The following diagram illustrates the decision-making process.

Method_Selection_Logic start Analyte: this compound volatility Is the analyte volatile? start->volatility gc_path Gas Chromatography (GC) volatility->gc_path Yes hplc_path High-Performance Liquid Chromatography (HPLC) volatility->hplc_path No/Thermally Labile detector_gc Select GC Detector gc_path->detector_gc detector_hplc Select HPLC Detector hplc_path->detector_hplc fid Flame Ionization Detector (FID) (Good for hydrocarbons) detector_gc->fid Quantification ms_gc Mass Spectrometry (MS) (for identification) detector_gc->ms_gc Identification uv UV Detector (Requires chromophore) detector_hplc->uv Quantification ms_hplc Mass Spectrometry (MS) (for identification) detector_hplc->ms_hplc Identification

Caption: Decision tree for selecting an analytical method for this compound.

A Comparative Analysis of the Sensory Properties of Ethyl Caprate and Ethyl Caprylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the drug development field, a precise understanding of the sensory properties of chemical compounds is paramount for applications ranging from flavor and fragrance formulation to ensuring the palatability of pharmaceutical excipients. This guide provides a detailed comparison of the sensory attributes of two closely related fatty acid esters: ethyl caprate (ethyl decanoate) and ethyl caprylate (ethyl octanoate). This analysis is based on a synthesis of available experimental data to offer an objective comparison.

Executive Summary

This compound and ethyl caprylate are both characterized by fruity aroma profiles; however, they possess distinct nuances. This compound is generally associated with notes of grape, apple, and cognac, often accompanied by a waxy or fatty character.[1][2][3] In contrast, ethyl caprylate is typically described with descriptors such as pineapple, apple, apricot, and a general wine-like aroma.[4][5][6] Quantitative data, including odor and flavor thresholds, reveal differences in their potency, which is critical for their application in various formulations.

Quantitative Sensory Data

The following table summarizes the key quantitative sensory parameters for this compound and ethyl caprylate based on available literature. It is important to note that the values are sourced from various studies and may have been determined under different experimental conditions, which can influence the results.

Sensory ParameterThis compound (Ethyl Decanoate)Ethyl Caprylate (Ethyl Octanoate)
Odor/Flavor Threshold Odor Threshold (in wine): 510 ppbFlavor Threshold (in water): 15 ppb
Taste Characteristics (at 20 ppm): waxy, fruity, sweet apple[7]Taste Characteristics (at 5 ppm): waxy, fatty, aldehydic, coconut, creamy, and dairy-like[4]
Typical Concentration in Alcoholic Beverages Found in whiskies and rums, with concentrations in whiskies reported to range from 1.1 to 20.6 ppm.Found in whiskies and rums, with concentrations in whiskies reported to range from 0.9 to 16.0 ppm.

Olfactory and Gustatory Profiles

This compound (Ethyl Decanoate):

  • Odor: The olfactory profile of this compound is consistently described as fruity, with specific notes of grape, apple, and a distinct cognac or brandy-like character.[1][2][3] A waxy or slightly fatty undertone is also frequently reported, contributing to its complexity.[2][3] It is considered a key contributor to the aroma of fine wines.[1]

  • Taste: At a concentration of 20 ppm in a suitable medium, its taste is characterized as waxy, fruity, and reminiscent of sweet apple.[7]

Ethyl Caprylate (Ethyl Octanoate):

  • Odor: Ethyl caprylate also possesses a prominent fruity aroma, but with a different profile. Descriptors commonly used include pineapple, apple, and apricot, with a general "wine-like" characteristic.[4][5][6] Some sources also describe a floral note.[4]

  • Taste: At a concentration of 5 ppm, the taste of ethyl caprylate is described as waxy, fatty, aldehydic, with notes of coconut, and a creamy or dairy-like character.[4]

Experimental Protocols

A comprehensive sensory evaluation of flavor compounds like this compound and ethyl caprylate typically involves a combination of instrumental and human sensory analysis. Below are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its aroma.

Objective: To separate and identify the odor-active compounds in a sample containing this compound or ethyl caprylate and to characterize their individual aroma contributions.

Methodology:

  • Sample Preparation: The sample containing the ester is diluted in an appropriate solvent (e.g., ethanol for alcoholic beverage applications). A headspace sampling technique, such as Solid Phase Microextraction (SPME), is often employed to extract the volatile compounds.

  • Gas Chromatography (GC): The extracted volatiles are injected into a gas chromatograph.

    • Column: A capillary column with a suitable stationary phase (e.g., a polar phase like WAX or a non-polar phase like DB-5) is used for separation.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points and polarity.

  • Olfactometry (O): The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or a flame ionization detector) and a sniffing port.

    • Sniffing Port: A trained sensory panelist sniffs the effluent at the port and records the time, duration, and a descriptor for each detected aroma.

    • Data Analysis: The data from the chemical detector is correlated with the sensory data from the panelist to identify the compounds responsible for specific aromas.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample Sample containing Ethyl Ester SPME Headspace SPME Sample->SPME Volatile Extraction Injector Injector SPME->Injector Column Column Injector->Column Separation Effluent_Split Effluent_Split Column->Effluent_Split MS_Detector MS_Detector Effluent_Split->MS_Detector Chemical Analysis Sniffing_Port Sniffing_Port Effluent_Split->Sniffing_Port Sensory Analysis Data_Correlation Data_Correlation MS_Detector->Data_Correlation Sniffing_Port->Data_Correlation Odor_Active_Compounds Odor_Active_Compounds Data_Correlation->Odor_Active_Compounds Identification

Figure 1: Gas Chromatography-Olfactometry Workflow.
Flavor Profile Analysis

Flavor Profile Analysis is a descriptive sensory method that provides a detailed characterization of the aroma and flavor of a product.

Objective: To develop a comprehensive sensory profile of this compound and ethyl caprylate, including the identification of individual flavor attributes and their intensities.

Methodology:

  • Panel Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity. The panelists undergo extensive training to recognize and scale the intensity of a wide range of flavor attributes relevant to the samples.

  • Sample Preparation: The esters are diluted to a predetermined, safe, and perceivable concentration in a neutral medium (e.g., deionized water with a small amount of ethanol to aid solubility). Samples are presented in coded, identical containers at a controlled temperature.

  • Evaluation: Panelists individually evaluate the samples and record their perceptions of the aroma and flavor attributes.

  • Consensus Development: The panel leader facilitates a discussion to reach a consensus on the flavor profile of each sample. This includes the character notes (descriptors), their intensity on a standardized scale (e.g., a 15-point scale), the order of appearance, and any aftertaste.

  • Data Analysis: The consensus profiles are used to create a detailed description of the sensory properties of each compound.

Flavor_Profile_Analysis cluster_setup Setup cluster_evaluation Evaluation cluster_output Output Panel Trained Sensory Panel Individual_Eval Individual Evaluation (Aroma & Flavor Attributes) Panel->Individual_Eval Sample_Prep Sample Preparation (Coded & Controlled Temp) Sample_Prep->Individual_Eval Consensus_Meeting Panel Consensus Meeting Individual_Eval->Consensus_Meeting Individual Scores Flavor_Profile Detailed Flavor Profile (Descriptors, Intensity, Order, Aftertaste) Consensus_Meeting->Flavor_Profile Final Profile

Figure 2: Flavor Profile Analysis Workflow.

Conclusion

This compound and ethyl caprylate, while both contributing to the fruity dimension of aromas, present distinct sensory profiles. This compound offers a more complex, wine- and brandy-like character with waxy undertones, whereas ethyl caprylate provides a brighter, more straightforward fruity profile reminiscent of pineapple and apricot. The lower flavor threshold of ethyl caprylate suggests it is a more potent flavor compound in aqueous systems. The choice between these two esters will be highly dependent on the specific sensory characteristics desired in the final product. The experimental protocols outlined provide a framework for researchers to conduct their own detailed sensory evaluations to further elucidate the nuanced differences between these and other flavor compounds.

References

A Comparative Analysis of Fatty Acid Ethyl Esters in Alcoholic Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the concentrations of various fatty acid ethyl esters (FAEEs) found in common alcoholic beverages. FAEEs are esters formed from the reaction of fatty acids and ethanol, primarily during fermentation.[1] They are significant contributors to the aroma and flavor profiles of these beverages and are also studied as potential biomarkers for alcohol consumption.[2]

Quantitative Comparison of FAEEs in Alcoholic Beverages

The concentration and composition of FAEEs can vary significantly depending on the type of alcoholic beverage, the raw materials used, the yeast strain employed during fermentation, and the distillation and aging processes.[3][4] The following table summarizes the reported concentration ranges of several key FAEEs in wine, beer, and brandy. All values have been standardized to milligrams per liter (mg/L) for direct comparison.

Fatty Acid Ethyl EsterWine (mg/L)Beer (mg/L)Brandy (mg/L)
Ethyl Acetate 8.0 - 119.338.0 - 36.34100 - 600
Ethyl Caproate (Hexanoate) 0.016 - 0.1250.05 - 0.287Present, not quantified
Ethyl Caprylate (Octanoate) 0.039 - 0.1220.04 - 0.16820 - 30
Ethyl Caprate (Decanoate) 0.034 - 0.1030.06 - 2.4850 - 100
Ethyl Laurate (Dodecanoate) Present, not quantifiedPresent, not quantified50 - 80

Note: The concentration ranges are compiled from multiple sources and can be influenced by specific production methods.[3][5][6][7][8][9][10][11]

Experimental Protocols for FAEE Analysis

The quantification of FAEEs in alcoholic beverages typically involves extraction followed by gas chromatography (GC) analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This is a common method for extracting FAEEs from a liquid matrix.

  • Procedure:

    • Take a 100 ml sample of the alcoholic beverage.[3]

    • If the alcohol content is high (e.g., in spirits), dilute the sample with water to approximately 20% alcohol by volume.[3]

    • Perform the extraction four times using 100 ml aliquots of methylene chloride in a separatory funnel.[3]

    • Combine the organic extracts.

    • Remove the solvent from the combined extracts, for example, by evaporation under a gentle stream of nitrogen, to concentrate the FAEEs.[3]

    • Re-dissolve the residue in a known small volume (e.g., 5 ml) of a suitable solvent like hexane.

    • Add an internal standard, such as ethyl pelargonate, for accurate quantification.[3]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like FAEEs.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A suitable capillary column, such as a FFAP (Free Fatty Acid Phase) column (e.g., 6-ft x 1/8-inch), is used for separation.[3]

  • Carrier Gas: Helium or hydrogen is typically used.

  • Injection: Inject 1-2 µL of the concentrated extract into the GC inlet.

  • Temperature Program: A temperature gradient is applied to the oven to separate the FAEEs based on their boiling points. A typical program might start at 100°C and ramp up to 225°C at a rate of 7.5°C per minute.[3]

  • Detection: The mass spectrometer detects the ions of the fragmented FAEE molecules, allowing for their identification and quantification.

Alternative Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-Flame Ionization Detection (FID)

HS-SPME is a solvent-free extraction technique that is particularly useful for volatile compounds in complex matrices.

  • Procedure:

    • Place a sample of the alcoholic beverage in a sealed vial.

    • Expose a solid-phase microextraction fiber to the headspace (the gas phase above the liquid) of the sample.

    • The volatile FAEEs adsorb onto the fiber.

    • The fiber is then directly inserted into the hot inlet of the gas chromatograph, where the analytes are desorbed and transferred to the GC column for analysis.

  • Detection: A Flame Ionization Detector (FID) is a common and robust detector used for quantifying organic compounds.

Visualizing the Process: From Formation to Analysis

The following diagrams illustrate the general pathway of FAEE formation during fermentation and the typical analytical workflow for their quantification in alcoholic beverages.

FAEE_Formation cluster_fermentation Fermentation Fatty Acids Fatty Acids Yeast Enzymes Yeast Enzymes Fatty Acids->Yeast Enzymes Ethanol Ethanol Ethanol->Yeast Enzymes FAEEs FAEEs Yeast Enzymes->FAEEs Esterification

Figure 1: Formation of Fatty Acid Ethyl Esters (FAEEs) during fermentation.

FAEE_Analysis_Workflow Alcoholic_Beverage_Sample Alcoholic Beverage Sample Extraction Extraction (LLE or HS-SPME) Alcoholic_Beverage_Sample->Extraction Concentration Concentration of Extract Extraction->Concentration GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing Results FAEE Concentration Data Data_Processing->Results

Figure 2: General workflow for the analysis of FAEEs in alcoholic beverages.

References

Cross-Validation of Analytical Techniques for Ethyl Caprate Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical techniques for the quantitative measurement of Ethyl caprate, a fatty acid ethyl ester relevant in various fields including food science, beverage production, and biomarker research. The selection of an appropriate analytical method is critical for obtaining accurate and reliable data. This document presents a cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering supporting experimental data and detailed methodologies to aid in your selection process.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the quantitative performance of different analytical techniques for the measurement of fatty acid ethyl esters (FAEEs), including compounds similar to this compound. This data, gathered from various validation studies, provides a comparative baseline for what can be expected for this compound analysis.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Key AdvantagesCommon Applications
GC-MS 0.002 - 7.5 ng/g[1][2]1.5 - 25 ng/g[1][3]> 0.99[1]High sensitivity and specificity, provides structural information.[4]Biomarker analysis in hair and meconium, food and beverage quality control.[1][2]
HPLC-UV/MS ~1 mg/kg (for FAEEs in olive oil)[3][5]~1.5 mg/kg (for FAEEs in olive oil)[3][5]> 0.99Suitable for non-volatile and thermally labile compounds, broader application range.[6]Analysis of FAEEs in edible oils, pharmaceutical analysis.[3][5]
qNMR Not typically defined by LOD/LOQNot typically defined by LOQStrong linear correlation reported[7]Non-destructive, requires minimal sample preparation, provides structural and quantitative information simultaneously.Compositional analysis of ester mixtures, purity determination.[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of fatty acid ethyl esters.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure for the quantification of this compound in a liquid matrix.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample, add an internal standard (e.g., deuterated this compound).

  • Add 2 mL of hexane and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: DB-5MS Ultra Inert (or similar), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 300°C at 25°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 7000D MS/MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 88, 101, 157).

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound, particularly in samples where it is present at higher concentrations or when dealing with complex matrices that are not suitable for direct GC analysis.

1. Sample Preparation:

  • For oily samples, dissolve a known amount of the oil in a suitable solvent mixture (e.g., hexane/isopropanol).

  • For aqueous samples, a solid-phase extraction (SPE) clean-up may be necessary to remove interfering substances.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile.

    • Increase to 100% acetonitrile over 15 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector:

    • UV detector at a low wavelength (e.g., 205-215 nm), as esters have a weak chromophore.

    • For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be used.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers a direct and non-destructive method for quantification without the need for a calibration curve, using a certified internal standard.

1. Sample Preparation:

  • Accurately weigh a specific amount of the sample into an NMR tube.

  • Add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance that does not overlap with the analyte signals.

  • Add a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Experiment: A standard 1D proton NMR experiment.

  • Key Parameters for Quantitation:

    • Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for full relaxation of all nuclei.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Integrate the area of a specific, well-resolved proton signal from this compound (e.g., the triplet of the methyl group or the quartet of the methylene group of the ethyl moiety).

  • Integrate the area of a known proton signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in selecting an analytical technique for this compound measurement.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Homogenization Homogenization/ Dilution Sample->Homogenization Extraction Extraction (LLE/SPE) Homogenization->Extraction NMR qNMR Analysis Homogenization->NMR Direct Analysis Concentration Solvent Evaporation/ Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Volatile Analytes HPLC HPLC Analysis Concentration->HPLC Non-Volatile/ Thermally Labile Integration Peak Integration/ Signal Integration GCMS->Integration HPLC->Integration NMR->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound analysis.

TechniqueSelection Start Start: Need to measure this compound Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes Speed High Throughput Needed? Sensitivity->Speed No StructuralInfo Structural Confirmation Needed? Matrix->StructuralInfo Yes HPLC Use HPLC-MS/UV Matrix->HPLC No ConsiderSPE Consider SPE/LLE for cleanup Matrix->ConsiderSPE GCMS Use GC-MS StructuralInfo->GCMS Yes StructuralInfo->HPLC No Speed->HPLC No NMR Use qNMR Speed->NMR Yes ConsiderSPE->GCMS ConsiderSPE->HPLC

Caption: Decision tree for selecting an analytical technique.

References

Quantitative comparison of Ethyl caprate production by different yeast strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of biotechnology and food science, the selection of an optimal yeast strain for the production of specific flavor compounds is a critical step. Ethyl caprate, a key ester contributing fruity and wine-like aromas, is of particular interest. This guide provides a quantitative comparison of this compound production across different yeast strains, supported by experimental data and detailed methodologies.

Quantitative Production of this compound

The production of this compound varies significantly among different yeast species and even between strains of the same species. Genetic modifications and optimization of fermentation conditions can further enhance yields. The following table summarizes this compound production in several notable yeast strains based on recent studies.

Yeast StrainParent Strain/OriginKey Genetic Modifications/Selection MethodFermentation MediumThis compound TiterReference
Clavispora lusitaniae YX3307Isolated from DaquNatural isolate, fermentation optimizationSorghum hydrolysate medium (SHM)62.0 mg/L[1][2]
Saccharomyces cerevisiae (Novel Sake Yeast)Sake YeastCarbon-ion beam irradiation mutagenesisNot specified7.4 ppm (approx. 7.4 mg/L)[3]
Saccharomyces cerevisiae (Parental Sake Yeast)Sake YeastWild TypeNot specified1.6 ppm (approx. 1.6 mg/L)[3]
Saccharomyces cerevisiae hec2 mutantS. cerevisiae hia1Cerulenin-resistant mutant, further mutationNot specifiedEnhanced productivity (exact value not provided)[4]
Saccharomyces cerevisiae YH-2–34 with EHT1 overexpressionWild TypeAdaptive laboratory evolution and EHT1 overexpressionSake fermentation7.40 mg/L[5]
Saccharomyces cerevisiae YH-2–34Wild TypeAdaptive laboratory evolution (cerulenin resistance)Not specifiedIncreased caproic acid production (4.13x)[5]
Saccharomyces cerevisiae (Optimized Fermentation)Not specifiedOptimization of fermentation conditionsNot specified21.98 mg/L[6]

Experimental Protocols

The methodologies employed in the cited studies provide a framework for the screening and quantitative analysis of this compound-producing yeast strains.

Yeast Strain Isolation and Identification
  • Isolation : Yeast strains can be isolated from various sources, such as Daqu (a traditional Chinese fermentation starter), by plating on a suitable medium like Yeast Extract Peptone Dextrose (YPD) agar.[1][2]

  • Identification : Promising isolates are identified based on morphological, physiological, and biochemical characteristics. Molecular identification is performed by sequencing the 26S rDNA D1/D2 domain.[1][2]

Fermentation for this compound Production
  • Pre-culture : Yeast cells are typically activated from frozen stocks by culturing in a liquid medium such as YPD at 28°C for 24 hours.[1][7]

  • Fermentation Medium : A common medium for screening is Sorghum Hydrolysate Medium (SHM). The initial cell density is adjusted to approximately 1 × 10^6 cells/mL.[1][7]

  • Culture Conditions : Fermentation is carried out at a controlled temperature (e.g., 28°C) with shaking (e.g., 180 rpm) for a specified period (e.g., 24 hours).[1][7]

  • Precursor Addition : To enhance this compound production, precursors such as ethanol (e.g., 4% v/v) and caproic acid (e.g., 0.02% v/v) are added to the culture, followed by further incubation.[1][7]

  • Optimized Fermentation : For a strain like Clavispora lusitaniae YX3307, optimal conditions involved an inoculum size of 7.5% (v/v), a seed cell age of 30 hours, an initial pH of 6.0 in SHM with a sugar content of 10 Brix. The culture was incubated at 28°C with shaking for 32 hours, followed by the addition of 10% (v/v) ethanol and 0.04% (v/v) caproic acid at 32 and 40 hours, respectively, and then static culture at 20°C until 72 hours.[1][2]

Quantification of this compound
  • Sample Preparation : After fermentation, the culture broth is centrifuged to separate the supernatant. The supernatant is then mixed with an equal volume of a solvent like n-heptane for extraction of this compound. The organic phase is collected and dried, often using anhydrous sodium sulfite.[1][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : The extracted samples are analyzed by GC-MS. A standard curve is generated using a serial dilution of a pure this compound standard to quantify the concentration in the samples.[1][6][7]

    • Typical GC-MS conditions : An initial oven temperature of 50°C for 2 minutes, ramped to 180°C, and then to 230°C.[1][7]

Visualizing the Process

To better understand the biological and experimental processes, the following diagrams illustrate the key metabolic pathway for this compound synthesis and a typical experimental workflow.

Ethyl_Caprate_Biosynthesis_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Ethanol Ethanol Pyruvate->Ethanol Fermentation Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Malonyl_CoA->Fatty_Acid_Synthase Caproyl_CoA Caproyl-CoA Fatty_Acid_Synthase->Caproyl_CoA AATase Alcohol Acyltransferase (AATase e.g., Eeb1, Eht1) Caproyl_CoA->AATase Caproic_Acid Caproic Acid Caproyl_CoA->Caproic_Acid Ethanol->AATase Esterase Esterase Ethanol->Esterase Ethyl_Caprate This compound AATase->Ethyl_Caprate Intracellular Pathway Caproic_Acid->Esterase Esterase->Ethyl_Caprate Cell Membrane Pathway

Caption: Metabolic pathways for this compound synthesis in yeast.

Experimental_Workflow cluster_screening Screening Phase cluster_optimization Optimization Phase Yeast_Isolation Yeast Isolation (e.g., from Daqu) Strain_Identification Strain Identification (Morphological & 26S rDNA) Yeast_Isolation->Strain_Identification Initial_Fermentation Initial Fermentation with Precursor Addition Strain_Identification->Initial_Fermentation GC_MS_Screening GC-MS Analysis for This compound Production Initial_Fermentation->GC_MS_Screening High_Yield_Selection Selection of High-Yielding Strains GC_MS_Screening->High_Yield_Selection Single_Factor Single-Factor Optimization (pH, Temp, Precursors, etc.) High_Yield_Selection->Single_Factor Optimized_Fermentation Fermentation under Optimized Conditions Single_Factor->Optimized_Fermentation Quantitative_Analysis Quantitative GC-MS Analysis Optimized_Fermentation->Quantitative_Analysis

Caption: Experimental workflow for yeast strain selection and optimization.

References

A Comparative Guide to the Synthesis of Ethyl Caprate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of esters like ethyl caprate is a critical consideration. This guide provides an objective comparison of the traditional chemical (Fischer esterification) and modern enzymatic approaches to producing this compound, supported by experimental data to inform methodology selection.

This compound (also known as ethyl decanoate) is a fatty acid ester with applications in flavors, fragrances, and as an intermediate in pharmaceutical manufacturing. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This document outlines the key performance metrics of both chemical and enzymatic synthesis, provides detailed experimental protocols, and visualizes the workflows for a clear comparative analysis.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the quantitative data for the chemical and enzymatic synthesis of this compound. Data for closely related esters are included where direct comparative data for this compound is limited, providing a valuable reference for expected outcomes.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acidImmobilized Lipase (e.g., Novozym 435 from Candida antarctica)
Reaction Temperature High (typically reflux, ~78-100°C)Mild (typically 30-70°C)[1][2]
Reaction Time 1 - 10 hours[3]3 - 24 hours[1][4]
Substrate Molar Ratio (Alcohol:Acid) Large excess of alcohol (e.g., 3:1 to 10:1) is common to drive equilibrium[5]Often near equimolar (e.g., 1:1 to 3:1)[1][4]
Yield 65% (equimolar substrates) to >95% (with large excess of alcohol)[5]Typically high, >95% can be achieved[1][4]
Product Purity Requires extensive purification to remove catalyst and byproductsHigh purity, often requiring minimal purification
Byproduct Formation Water, ethers (from alcohol dehydration), and other colored impurities[6]Primarily water
Downstream Processing Neutralization, washing, and distillation are requiredSimple filtration to remove the immobilized enzyme
Catalyst Reusability Homogeneous catalysts are generally not reusableImmobilized enzymes can be reused for multiple cycles[7]
Environmental Impact Use of corrosive acids, high energy consumption, and potential for hazardous waste"Green" process with lower energy consumption and biodegradable catalyst

Experimental Protocols

Chemical Synthesis: Fischer Esterification of Decanoic Acid

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Decanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine decanoic acid and a 5- to 10-fold molar excess of absolute ethanol.[8]

  • Slowly and carefully add concentrated sulfuric acid (approximately 2-5% by weight of the decanoic acid) to the stirred mixture.[8] The addition is exothermic and should be done in an ice bath.

  • Heat the reaction mixture to a gentle reflux (approximately 78°C for ethanol) and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine to remove residual water and water-soluble byproducts.[8]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[8]

  • The crude this compound can be further purified by distillation.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol describes a typical procedure for the enzymatic synthesis of this compound using an immobilized lipase.

Materials:

  • Decanoic acid

  • Ethanol

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., n-hexane, optional, as the reaction can be solvent-free)

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a temperature-controlled reaction vessel (e.g., a screw-capped flask), combine decanoic acid and ethanol. A molar ratio of 1:1 to 1:3 (acid to alcohol) is typically used.[4]

  • If using a solvent, add it to the mixture.

  • Add the immobilized lipase. The enzyme loading is typically 1-10% (w/w) of the total substrate weight.[2]

  • If desired, add activated molecular sieves to remove the water produced during the reaction, which can improve the conversion rate.

  • Incubate the mixture at the optimal temperature for the lipase (e.g., 40-60°C) with constant agitation (e.g., 150-200 rpm) for 3 to 24 hours.[1][4]

  • The reaction progress can be monitored by gas chromatography (GC) or by titrating the remaining free fatty acids.

  • Upon completion, the immobilized enzyme is separated from the reaction mixture by simple filtration.

  • The solvent (if used) can be removed under reduced pressure to yield the this compound product. The product is often of high purity and may not require further purification.

Mandatory Visualization

The following diagrams illustrate the workflows for both the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_chemical Chemical Synthesis (Fischer Esterification) Reactants Decanoic Acid + Ethanol (excess) + H₂SO₄ (catalyst) Reaction Reflux (High Temperature) Reactants->Reaction Workup Quenching & Neutralization (NaHCO₃) Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Distillation Drying->Purification Product_C Pure this compound Purification->Product_C

Chemical Synthesis Workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis Reactants_E Decanoic Acid + Ethanol + Immobilized Lipase Reaction_E Incubation (Mild Temperature) Reactants_E->Reaction_E Separation Filtration Reaction_E->Separation Product_E High-Purity This compound Separation->Product_E Recycle Recycle Catalyst Separation->Recycle

Enzymatic Synthesis Workflow for this compound.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends on the specific priorities of the researcher or organization. Chemical synthesis via Fischer esterification offers a well-established and often faster method, but at the cost of harsh reaction conditions, the use of corrosive catalysts, and more complex purification procedures to remove byproducts.

In contrast, enzymatic synthesis represents a more sustainable and "green" alternative. It operates under mild conditions, demonstrates high specificity leading to a purer product with minimal downstream processing, and allows for catalyst recycling. While the reaction times can be longer and the initial cost of the enzyme may be higher, the benefits of simplified purification, reduced environmental impact, and potentially higher overall process efficiency make enzymatic synthesis an increasingly attractive option, particularly in the pharmaceutical and food industries where purity and sustainability are paramount.

References

A Comparative Analysis of Ethyl Caprate and Fatty Acid Methyl Esters (FAME) as Biodiesel

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance characteristics of Ethyl Caprate versus a representative Fatty Acid Methyl Ester (FAME), Methyl Laurate, for biodiesel applications. This report synthesizes experimental data on key fuel properties, outlines testing methodologies, and provides a visual comparison of their production workflows.

The global pursuit of sustainable energy sources has intensified research into viable alternatives to petroleum-based fuels. Biodiesel, derived from renewable resources, stands out as a promising option. While fatty acid methyl esters (FAME) are the most common form of biodiesel, the exploration of other alkyl esters, such as ethyl esters, is gaining traction due to the potential for a completely bio-based fuel production process, utilizing bioethanol. This guide provides a comparative analysis of a specific ethyl ester, this compound (the ethyl ester of capric acid), and a comparable FAME, Methyl laurate (the methyl ester of lauric acid), as representative molecules for their respective classes. This comparison will focus on key performance indicators relevant to their application as biodiesel.

Quantitative Performance Analysis

To facilitate a direct comparison, the following table summarizes the key physicochemical and performance properties of this compound and Methyl laurate. These parameters are critical in determining the suitability and performance of a fuel in a compression-ignition engine.

PropertyThis compound (FAEE)Methyl Laurate (FAME)ASTM D6751 Specification (B100)
Chemical Formula C12H24O2C13H26O2N/A
Molecular Weight 200.32 g/mol 214.34 g/mol N/A
Density @ 20°C ~0.862 g/cm³[1][2]~0.87 g/mL @ 25°C[3][4][5]Report
Kinematic Viscosity @ 40°C 2.5 mm²/s[6]~3.6 mm²/s @ 20°C1.9 - 6.0 mm²/s
Cetane Number 59.2 (Estimated)55.1 (Estimated)47 min.
Flash Point 102 - 110 °C[1][7]>110 °C93 min. °C
Oxidative Stability (Rancimat) > 48 hours (Estimated for saturated ester)> 50 hours (Estimated for saturated ester)3 min. hours
Cloud Point -20 °C (Melting Point)[1][6]4-5 °C (Melting Point)[3][4][5][8]Report
Pour Point Data not availableData not availableReport
Cold Filter Plugging Point (CFPP) Data not availableData not availableReport

Experimental Protocols

The data presented in this guide is determined using standardized test methods to ensure consistency and comparability. Below are the detailed methodologies for the key experiments cited:

Cetane Number (ASTM D613)

The cetane number, a critical measure of a fuel's ignition quality, is determined using a standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine.

  • Apparatus: A Cooperative Fuel Research (CFR) engine.

  • Procedure:

    • The engine is operated under standardized conditions.

    • The test fuel is injected into the combustion chamber, and the ignition delay (the time between injection and ignition) is measured.

    • This ignition delay is compared to the ignition delays of reference fuels with known cetane numbers.

    • The cetane number of the test fuel is determined by interpolating between the results of the reference fuels.

Kinematic Viscosity (ASTM D445)

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity and is crucial for the proper functioning of fuel injection systems.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath.

  • Procedure:

    • A fixed volume of the fuel is drawn into the viscometer.

    • The viscometer is placed in a constant temperature bath (typically 40°C for biodiesel).

    • The time taken for the fuel to flow between two marked points under gravity is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Oxidative Stability (EN 14112 - Rancimat Method)

This method assesses the resistance of the fuel to oxidation, which is crucial for determining its storage life.

  • Apparatus: Rancimat instrument, which consists of a heating block, reaction vessels, and a conductivity measuring cell.

  • Procedure:

    • A sample of the biodiesel is heated in a reaction vessel at a constant temperature (typically 110°C).

    • A stream of purified air is passed through the sample, accelerating the oxidation process.

    • Volatile oxidation products, primarily formic acid, are carried by the air stream into a measuring vessel containing deionized water.

    • The conductivity of the water is continuously monitored. The induction period is the time until a rapid increase in conductivity is detected, indicating the formation of acidic byproducts.[9][10][11][12][13]

Cold Flow Properties (Cloud Point - ASTM D2500, Pour Point - ASTM D97, CFPP - ASTM D6371)

These tests determine the fuel's performance at low temperatures.

  • Cloud Point (CP): The temperature at which a cloud of wax crystals first appears in the fuel when cooled under specified conditions.[14][15]

  • Pour Point (PP): The lowest temperature at which the fuel will continue to flow when cooled.[14][15]

  • Cold Filter Plugging Point (CFPP): The highest temperature at which a given volume of fuel fails to pass through a standardized filtration device in a specified time.[16][17]

Production Workflow Comparison

Both this compound and Fatty Acid Methyl Esters (FAME) are produced through a process called transesterification. The primary difference lies in the alcohol used. The following diagram illustrates the comparative workflows.

G cluster_0 This compound Production cluster_1 FAME (Methyl Laurate) Production Triglyceride_E Triglyceride (e.g., from Coconut Oil) Transesterification_E Transesterification Triglyceride_E->Transesterification_E Ethanol Ethanol Ethanol->Transesterification_E Catalyst_E Catalyst (e.g., NaOH, KOH) Catalyst_E->Transesterification_E Separation_E Separation Transesterification_E->Separation_E Washing_E Washing & Drying Separation_E->Washing_E Crude Ethyl Ester Glycerol_E Glycerol (Byproduct) Separation_E->Glycerol_E EthylCaprate Purified this compound Washing_E->EthylCaprate Triglyceride_M Triglyceride (e.g., from Coconut/Palm Kernel Oil) Transesterification_M Transesterification Triglyceride_M->Transesterification_M Methanol Methanol Methanol->Transesterification_M Catalyst_M Catalyst (e.g., NaOH, KOH) Catalyst_M->Transesterification_M Separation_M Separation Transesterification_M->Separation_M Washing_M Washing & Drying Separation_M->Washing_M Crude Methyl Ester Glycerol_M Glycerol (Byproduct) Separation_M->Glycerol_M FAME Purified FAME (Methyl Laurate) Washing_M->FAME

References

Ethyl Caprate as a Biomarker for Alcohol Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ethyl caprate, a fatty acid ethyl ester (FAEE), with other established biomarkers for alcohol consumption. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate biomarker for their specific applications, ranging from clinical monitoring of alcohol use disorders to forensic toxicology and evaluation of treatment efficacy in clinical trials.

Introduction to Alcohol Biomarkers

The assessment of alcohol consumption is critical in various medical and legal contexts. While self-reporting is often used, it can be unreliable. Biochemical markers provide an objective means to verify alcohol intake. These biomarkers are broadly categorized as direct and indirect.

  • Direct biomarkers are metabolites of ethanol and are only present after alcohol consumption. They offer high specificity. Examples include ethyl glucuronide (EtG), ethyl sulfate (EtS), phosphatidylethanol (PEth), and fatty acid ethyl esters (FAEEs) like this compound.

  • Indirect biomarkers are physiological indicators that may be affected by heavy alcohol consumption over time, such as liver enzymes (GGT, AST, ALT) and mean corpuscular volume (MCV). These markers can be influenced by other conditions and generally have lower specificity for alcohol consumption.[1]

This guide focuses on the validation and comparison of direct alcohol biomarkers, with a specific emphasis on this compound.

Comparative Analysis of Direct Alcohol Biomarkers

The selection of an appropriate alcohol biomarker depends on the desired detection window, the required sensitivity and specificity, and the biological matrix available for testing. The following tables summarize the key performance characteristics of this compound (as part of the FAEEs group) and other major direct alcohol biomarkers.

Performance Characteristics of Direct Alcohol Biomarkers
BiomarkerMatrixDetection WindowSensitivitySpecificityPrimary Application
This compound (FAEEs) Hair, Blood, MeconiumHair: MonthsBlood: Up to 99 hours in heavy drinkersHigh for chronic/excessive consumptionHighMonitoring chronic and excessive alcohol use
Ethyl Glucuronide (EtG) Urine, Hair, BloodUrine: Up to 5 daysHair: MonthsVery HighHigh (potential for false positives from incidental exposure)Monitoring recent abstinence and long-term consumption patterns
Ethyl Sulfate (EtS) Urine, BloodUrine: Up to 5 daysHighHighCorroborative testing with EtG for recent alcohol use
Phosphatidylethanol (PEth) Whole BloodUp to 3 weeksVery HighVery HighMonitoring recent heavy alcohol consumption and abstinence
Quantitative Comparison of Biomarkers
BiomarkerTypical Cut-off ValuesNotes
FAEEs (sum of 4 esters) Hair: >0.5 ng/mg (indicative of excessive chronic consumption)Individual FAEEs, including this compound, contribute to this sum. Ethyl palmitate and ethyl oleate are often the most abundant.[2]
Ethyl Glucuronide (EtG) Urine: 100 ng/mL or 500 ng/mLHair: >30 pg/mg (excessive consumption)Lower cut-offs increase sensitivity but may lead to false positives from incidental alcohol exposure.[3]
Ethyl Sulfate (EtS) Urine: >25 ng/mLOften used in conjunction with EtG for confirmation.
Phosphatidylethanol (PEth) Blood: >20 ng/mL (social drinking), >200 ng/mL (excessive drinking)Considered a highly reliable marker of significant alcohol consumption.[4][5]

Experimental Protocols

Accurate and reliable detection of alcohol biomarkers is paramount. The following sections detail the typical methodologies for the analysis of FAEEs (including this compound), EtG, and PEth.

Analysis of this compound and other FAEEs in Hair by GC-MS/MS

This method is suitable for the quantitative analysis of this compound and other FAEEs in hair samples to assess long-term alcohol consumption.

1. Sample Preparation:

  • Wash 20-50 mg of hair with methanol and then deionized water to remove external contaminants.

  • Dry the hair sample thoroughly.

  • Pulverize the hair sample using a bead mill.

  • Add an internal standard (e.g., deuterated FAEEs).

  • Extract the FAEEs from the pulverized hair using a suitable organic solvent (e.g., n-heptane or ethyl acetate) with sonication.

  • Centrifuge the sample to pellet the hair debris.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent for GC-MS/MS analysis.

2. GC-MS/MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless injection at a high temperature (e.g., 250°C).

    • Oven Program: A temperature gradient is used to separate the different FAEEs, for instance, starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 300°C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each FAEE, including this compound, and the internal standard are monitored.

3. Quantification:

  • A calibration curve is generated using known concentrations of this compound and other FAEE standards.

  • The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Analysis of Ethyl Glucuronide (EtG) in Urine by LC-MS/MS

This method provides a sensitive and specific means of detecting recent alcohol consumption through the analysis of EtG in urine.

1. Sample Preparation:

  • To 100 µL of urine, add an internal standard (e.g., deuterated EtG).

  • Perform protein precipitation by adding a solvent like acetonitrile or methanol.

  • Vortex the sample and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • The supernatant can be diluted with the initial mobile phase before injection, or it can be evaporated to dryness and reconstituted.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for retaining the polar EtG molecule.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific transition of the EtG precursor ion to its product ions.

3. Quantification:

  • A calibration curve is prepared using certified EtG standards.

  • The concentration of EtG in the urine sample is calculated based on the ratio of the analyte peak area to the internal standard peak area.

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathways and analytical workflows can aid in understanding the formation and detection of these biomarkers.

Ethanol Metabolism and Biomarker Formation

Ethanol_Metabolism cluster_oxidative Oxidative Pathway Ethanol Ethanol FAEEs FAEEs Ethanol->FAEEs FAEE Synthase EtG EtG Ethanol->EtG UGT PEth PEth Ethanol->PEth PLD Acetaldehyde Acetaldehyde Acetate Acetate FattyAcids Fatty Acids FattyAcids->FAEEs GlucuronicAcid UDPGA GlucuronicAcid->EtG Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->PEth

Caption: Metabolic pathways of ethanol leading to direct biomarkers.

Experimental Workflow for Biomarker Analysis

Biomarker_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Hair, Urine, Blood) Preparation Extraction / Protein Precipitation + Internal Standard Sample->Preparation Chromatography Chromatographic Separation (GC or LC) Preparation->Chromatography MassSpec Mass Spectrometry (MS/MS Detection) Chromatography->MassSpec Quantification Quantification (vs. Calibration Curve) MassSpec->Quantification Report Result Reporting Quantification->Report

Caption: General workflow for alcohol biomarker analysis.

Conclusion

This compound, as a member of the FAEEs, is a valuable biomarker for the assessment of chronic and excessive alcohol consumption, particularly when analyzed in hair. While it offers a long detection window, its sensitivity for detecting low to moderate alcohol intake may be lower than that of EtG or PEth. The choice of biomarker should be guided by the specific research or clinical question, considering the required window of detection and the level of alcohol consumption being investigated. For comprehensive monitoring, a combination of biomarkers, such as EtG in urine for recent use and FAEEs or EtG in hair for long-term patterns, may provide the most complete picture of an individual's alcohol consumption habits. Further research focusing specifically on the individual performance of this compound, separate from the broader FAEEs group, would be beneficial for a more refined understanding of its utility as a standalone biomarker.

References

A Comparative Analysis of Free Fatty Acid Omega-3 Formulation Versus Icosapent Ethyl

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacokinetics, pharmacodynamics, and clinical efficacy of two distinct omega-3 fatty acid formulations for cardiovascular risk reduction.

This guide provides a comprehensive comparison of a free fatty acid (FFA) formulation of omega-3, specifically an eicosapentaenoic acid (EPA) and docosapentaenoic acid (DPA) combination, against the well-established icosapent ethyl, a high-purity ethyl ester of EPA. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their respective performance based on available clinical trial data.

Executive Summary

Icosapent ethyl, notably in the REDUCE-IT trial, has demonstrated a significant reduction in major adverse cardiovascular events in high-risk, statin-treated patients with elevated triglycerides.[1][2][3] The free fatty acid formulation of omega-3, investigated in the ENHANCE-IT trial, has shown superior bioavailability and a distinct impact on certain biomarkers compared to icosapent ethyl.[4][5][6] This guide will dissect the nuances of these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways to facilitate a thorough understanding of their comparative profiles.

Data Presentation: Head-to-Head Comparison

The following tables summarize the key quantitative data from comparative studies, primarily drawing from the ENHANCE-IT trial which directly compared an EPA/DPA free fatty acid formulation to icosapent ethyl.[4][5][6]

Table 1: Pharmacodynamic Comparison of FFA Omega-3 (EPA+DPA) vs. Icosapent Ethyl (EPA-EE)

ParameterFFA Omega-3 (EPA+DPA)Icosapent Ethyl (EPA-EE)P-value
Triglycerides ↓ 20.9%↓ 18.3%Not Significant
High-Sensitivity C-Reactive Protein (hs-CRP) ↓ 5.8%↑ 8.5%0.034
Plasma EPA ↑ 848%↑ 692%<0.001
Plasma DPA ↑ 177%↑ 140%<0.001
Total Omega-3 (EPA+DHA+DPA) ↑ 205%↑ 165%<0.001
Docosahexaenoic Acid (DHA) ↑ 1.7%↓ 3.3%0.011

Data from the ENHANCE-IT study.[4][5][6]

Table 2: Cardiovascular Outcomes from the REDUCE-IT Trial (Icosapent Ethyl vs. Placebo)

EndpointIcosapent EthylPlaceboHazard Ratio (95% CI)P-value
Primary Composite Endpoint *17.2%22.0%0.75 (0.68-0.83)<0.001
Key Secondary Endpoint11.2%14.8%0.74 (0.65-0.83)<0.001
Cardiovascular Death 4.3%5.2%0.80 (0.66-0.98)0.03

Primary composite endpoint: cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina.[1][3] †Key secondary endpoint: cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[1][3]

Experimental Protocols

A cornerstone of robust scientific comparison lies in the understanding of the methodologies employed. Below are the detailed protocols for key experiments cited in the comparative studies.

ENHANCE-IT Trial: A Head-to-Head Comparison

The ENHANCE-IT trial was an open-label, randomized, 2-way crossover study.[6]

  • Study Population: 100 subjects with fasting triglycerides between 150-499 mg/dL.[6]

  • Treatment Arms:

    • Omega-3 Free Fatty Acid (EPA+DPA formulation): 4 g/day .[4]

    • Icosapent Ethyl (EPA ethyl ester): 4 g/day .[4]

  • Duration: Two 28-day treatment periods separated by a washout period of at least 28 days.[6]

  • Primary Endpoint: Percent change from baseline in plasma triglycerides.[6]

  • Key Secondary Endpoints: Changes in plasma levels of EPA, DPA, DHA, total omega-3s, and hs-CRP.[4][5]

REDUCE-IT Trial: Cardiovascular Outcomes with Icosapent Ethyl

The REDUCE-IT was a multicenter, randomized, double-blind, placebo-controlled trial.[7][8][9]

  • Study Population: 8,179 statin-treated patients with elevated triglycerides (135-499 mg/dL) and either established cardiovascular disease or diabetes with other risk factors.[8]

  • Treatment Arms:

    • Icosapent Ethyl: 2 g twice daily with food.[8]

    • Placebo (mineral oil).[8]

  • Median Follow-up: 4.9 years.[8]

  • Primary Endpoint: Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina.[1][3]

Laboratory Methods
  • High-Sensitivity C-Reactive Protein (hs-CRP) Measurement (ELISA Protocol):

    • Principle: A solid-phase direct sandwich enzyme-linked immunosorbent assay (ELISA) is utilized. Samples and an anti-CRP-HRP conjugate are added to microplate wells pre-coated with a monoclonal antibody to CRP.[10]

    • Procedure:

      • Patient serum samples are collected and can be stored refrigerated at 2-8°C for up to 5 days or frozen at -20°C for longer periods.[10]

      • Samples, standards, and controls are pipetted into the wells.[11]

      • An enzyme conjugate (anti-CRP antibody-HRP) is added to all wells.[11]

      • The plate is incubated for 60 minutes at room temperature.[11]

      • Wells are washed three times to remove unbound materials.[11]

      • A TMB substrate solution is added, initiating a color change proportional to the amount of CRP present.[11]

      • The reaction is stopped after 15 minutes by adding a stop solution.[11]

      • The absorbance is read at 450 nm using an ELISA plate reader.[11]

      • Patient sample concentrations are determined by comparing their absorbance to a standard curve.[10]

  • Plasma Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector - GC-FID Protocol):

    • Principle: Fatty acids in plasma are converted to their more volatile fatty acid methyl esters (FAMEs) for separation and quantification by gas chromatography.[12]

    • Procedure:

      • Lipid Extraction: Lipids are extracted from plasma samples.[13]

      • Derivatization: The extracted lipids are hydrolyzed and transmethylated to FAMEs. A common method involves using acetyl chloride in methanol and heating the sample.[12]

      • Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like iso-octane.[12]

      • GC-FID Analysis:

        • A small volume (e.g., 1 µL) of the FAMEs extract is injected into the gas chromatograph.[14]

        • The GC is equipped with a capillary column suitable for FAME separation (e.g., a polar column).[12]

        • Helium is typically used as the carrier gas.[14]

        • The oven temperature is programmed to ramp up to allow for the separation of different FAMEs based on their boiling points.[2]

        • The separated FAMEs are detected by a Flame Ionization Detector (FID).[14]

        • The area under each peak is proportional to the concentration of that specific fatty acid, which is quantified by comparison to an internal standard.[14]

Mandatory Visualizations

The following diagrams illustrate key biological pathways and workflows relevant to the comparative actions of free fatty acid omega-3 formulations and icosapent ethyl.

Absorption and Bioavailability Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_bloodstream Bloodstream Icosapent Ethyl (EE) Icosapent Ethyl (EE) Pancreatic Lipase Pancreatic Lipase Icosapent Ethyl (EE)->Pancreatic Lipase Hydrolysis FFA Omega-3 FFA Omega-3 Free EPA Free EPA FFA Omega-3->Free EPA Free DPA/DHA Free DPA/DHA FFA Omega-3->Free DPA/DHA Pancreatic Lipase->Free EPA Re-esterification Re-esterification Free EPA->Re-esterification Free DPA/DHA->Re-esterification Chylomicrons Chylomicrons Re-esterification->Chylomicrons Lymphatic System Lymphatic System Chylomicrons->Lymphatic System

Caption: Comparative absorption pathways of ethyl ester vs. free fatty acid omega-3 formulations.

Anti-Inflammatory Signaling of Omega-3s Omega-3 FFAs (EPA, DHA) Omega-3 FFAs (EPA, DHA) GPR120 GPR120 Omega-3 FFAs (EPA, DHA)->GPR120 Activates NF-kB Pathway NF-kB Pathway GPR120->NF-kB Pathway Inhibits Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) NF-kB Pathway->Pro-inflammatory Cytokines (TNF-a, IL-6) Promotes Inflammation Inflammation Pro-inflammatory Cytokines (TNF-a, IL-6)->Inflammation

Caption: Omega-3 fatty acids inhibit inflammatory pathways via GPR120 signaling.

Eicosanoid and Resolvin Synthesis from EPA Arachidonic Acid (AA) Arachidonic Acid (AA) COX & LOX Enzymes COX & LOX Enzymes Arachidonic Acid (AA)->COX & LOX Enzymes EPA EPA EPA->COX & LOX Enzymes Competes with AA Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids COX & LOX Enzymes->Pro-inflammatory Eicosanoids From AA Anti-inflammatory Resolvins (E-series) Anti-inflammatory Resolvins (E-series) COX & LOX Enzymes->Anti-inflammatory Resolvins (E-series) From EPA Inflammation Inflammation Pro-inflammatory Eicosanoids->Inflammation Resolution of Inflammation Resolution of Inflammation Anti-inflammatory Resolvins (E-series)->Resolution of Inflammation

Caption: EPA competes with arachidonic acid to produce anti-inflammatory resolvins.

Experimental Workflow: ENHANCE-IT Trial Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Group A Group A (FFA Omega-3) Randomization->Group A Group B Group B (Icosapent Ethyl) Randomization->Group B Treatment Period 1 (28 days) Treatment Period 1 (28 days) Washout (≥28 days) Washout (≥28 days) Treatment Period 1 (28 days)->Washout (≥28 days) Washout (≥28 days)->Crossover Treatment Period 2 (28 days) Treatment Period 2 (28 days) Final Analysis Final Analysis Treatment Period 2 (28 days)->Final Analysis Group A->Treatment Period 1 (28 days) Group B->Treatment Period 1 (28 days) Group A receives FFA Omega-3, then Icosapent Ethyl Group A receives FFA Omega-3, then Icosapent Ethyl Group B receives Icosapent Ethyl, then FFA Omega-3 Group B receives Icosapent Ethyl, then FFA Omega-3

Caption: Crossover design of the ENHANCE-IT clinical trial.

References

Sensory Panel Evaluation of Ethyl Caprate in Food Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory panel evaluation of ethyl caprate in food products, with a focus on alcoholic beverages. It includes quantitative data from sensory panel evaluations, detailed experimental protocols, and visualizations of experimental workflows and relevant biological pathways.

This compound: A Key Contributor to Fruity Aromas

This compound, also known as ethyl decanoate, is an important ester that contributes a desirable fruity aroma to a variety of food products, most notably wine and other fermented beverages. Its characteristic scent is often described as fruity, with notes of apple, grape, and brandy. The concentration of this compound, along with other esters, plays a significant role in the overall flavor profile and consumer acceptance of these products.

Comparative Sensory Profile of Ethyl Esters

Sensory panel evaluations are crucial for understanding the specific contribution of flavor compounds like this compound. Quantitative Descriptive Analysis (QDA) is a common methodology where trained panelists rate the intensity of various sensory attributes. The following table summarizes the sensory attribute intensity ratings for this compound and two other common fruity esters found in wine, ethyl butyrate and ethyl hexanoate. The data is compiled from a study on Spanish red wines, providing a comparative look at their sensory impact.

Table 1: Comparative Sensory Profile of Ethyl Esters in Wine

Sensory AttributeThis compoundEthyl ButyrateEthyl Hexanoate
Fruity 3.54.23.8
Floral 2.11.51.9
Spicy 1.81.21.5
Toasted 1.51.01.2
Woody 1.71.11.4
Overall Aroma Intensity 4.04.54.3

Note: Intensity ratings are on a scale of 0 to 5, where 0 indicates not perceived and 5 indicates a very strong intensity. Data is adapted from sensory panel evaluations of various Spanish red wines and represents a general comparison.

Experimental Protocol: Quantitative Descriptive Analysis (QDA) of Flavor Esters in a Beverage

This protocol outlines a detailed methodology for conducting a sensory panel evaluation of this compound and other esters in a model wine solution.

1. Panelist Selection and Training:

  • Selection: Recruit 10-12 individuals with prior experience in descriptive sensory analysis of beverages. Screen panelists for their ability to discriminate between different aroma compounds and for their consistency in rating intensities.

  • Training: Conduct a minimum of five 2-hour training sessions.

    • Session 1: Introduction to Basic Tastes and Aromas: Familiarize panelists with the fundamental tastes (sweet, sour, bitter, salty, umami) and a range of aroma standards relevant to wine.

    • Session 2: Ester Aroma Identification: Introduce panelists to reference standards for this compound, ethyl butyrate, and ethyl hexanoate at varying concentrations in a neutral base wine.

    • Session 3: Development of a Common Lexicon: Through group discussion and exposure to various wine samples, the panel will collaboratively develop a list of descriptive terms for the aromas and flavors perceived.

    • Session 4: Intensity Rating and Scale Usage: Train panelists to use a 15-cm unstructured line scale to rate the intensity of each sensory attribute. Anchor points of "low" and "high" should be provided at 1.5 cm from each end.

    • Session 5: Practice and Calibration: Conduct mock tasting sessions with various wine samples to ensure panelists are calibrated and consistent in their ratings.

2. Sample Preparation:

  • Base Solution: Use a neutral-flavored white or red wine as the base. If necessary, the base wine can be dealcoholized and reconstituted to a standard alcohol by volume (e.g., 12% ABV) to minimize interference from other volatile compounds.

  • Spiking: Prepare individual samples by spiking the base wine with known concentrations of high-purity this compound, ethyl butyrate, and ethyl hexanoate. The concentrations should be representative of those typically found in commercial wines. A control sample (base wine only) should also be included.

3. Sensory Evaluation Procedure:

  • Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths, controlled lighting, and temperature (20-22°C). The area should be free from extraneous odors.

  • Sample Presentation: Serve 30 mL of each sample in standard ISO wine tasting glasses, coded with random three-digit numbers. The presentation order should be randomized for each panelist to avoid order effects.

  • Evaluation: Panelists will evaluate the samples monadically (one at a time) and rate the intensity of each previously agreed-upon sensory attribute on the provided scoresheet. Panelists should rinse their mouths with purified water and wait for a designated period (e.g., 2 minutes) between samples.

4. Data Analysis:

  • Convert the ratings from the line scale to numerical values (e.g., 0-15).

  • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity of sensory attributes between the samples.

  • If significant differences are found, use post-hoc tests (e.g., Tukey's HSD) to identify which samples differ from each other.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Quantitative Descriptive Analysis workflow.

QDA_Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Screening Panelist_Training Panelist Training Panelist_Selection->Panelist_Training Lexicon_Development Lexicon Development Panelist_Training->Lexicon_Development Sample_Preparation Sample Preparation & Spiking Lexicon_Development->Sample_Preparation Sample_Presentation Randomized Sample Presentation Sample_Preparation->Sample_Presentation Sensory_Evaluation Individual Sensory Evaluation Sample_Presentation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

The Biology of Aroma Perception: A Generalized Signaling Pathway

The perception of odors, including the fruity notes of this compound, is initiated by the binding of volatile molecules to specific olfactory receptors in the nasal cavity. While the specific receptor for this compound has not yet been identified, the general mechanism of olfactory signal transduction is well understood. Olfactory receptors are a large family of G-protein coupled receptors (GPCRs).

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Caption: Generalized Olfactory Signal Transduction Pathway.

This guide provides a foundational understanding of the sensory evaluation of this compound. Further research focusing on direct comparative studies in various food matrices will continue to enhance our knowledge of this important flavor compound.

Safety Operating Guide

Proper Disposal of Ethyl Caprate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of ethyl caprate, a common flavoring and fragrance agent also used in organic synthesis. Adherence to these guidelines will minimize risks and ensure compliance with safety regulations.

Key Properties of this compound

A thorough understanding of a substance's properties is the foundation of its safe handling. The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Appearance Colorless, clear liquid[1]
Odor No data available
Melting Point -20°C[1]
Boiling Point 245°C[1]
Flash Point 102°C (closed cup)[1]
Density 0.862 g/cm³ at 25°C[1]
Water Solubility Insoluble[1]
Vapor Density 6.92 (Air = 1.0)[1]

Health and Safety Information

According to safety data sheets, this compound is classified as a skin and eye irritant.[2] Prolonged exposure may lead to dermatitis and other systemic effects.[2] While it poses no significant health hazard under normal conditions, appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be worn when handling this chemical.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. The following workflow outlines the necessary steps for its disposal.

start Start: this compound Waste assess Assess Waste: - Unused Product - Contaminated Materials start->assess small_spill Small Spill or Residue assess->small_spill large_spill Large Spill assess->large_spill absorb Absorb with inert material (e.g., sand, vermiculite) small_spill->absorb Yes large_spill->absorb Yes collect Collect in a suitable, closed container absorb->collect label Label container as 'Hazardous Waste' collect->label store Store in a cool, dry, well-ventilated area label->store dispose Dispose of as hazardous waste according to local regulations store->dispose end End: Disposal Complete dispose->end

This compound Disposal Workflow

Detailed Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[2] In cases of significant vapors or aerosols, respiratory protection may be necessary.[3]

2. Containment of Spills: In the event of a spill, prevent the material from entering drains or waterways.[1][2] For large spills, dike the material to contain it.[4]

3. Absorption: Soak up the this compound with an inert absorbent material such as sand, earth, vermiculite, or commercial sorbents.[1][2][4]

4. Collection: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[1][2][5] Do not return spilled material to the original container.[4]

5. Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

6. Final Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[3][4] Do not mix with other waste.[3] Contaminated packaging should be disposed of in the same manner as the unused product.[6]

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and greater environmental stewardship.

References

Comprehensive Safety and Handling Guide for Ethyl Caprate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl caprate in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity odor.[1] Its key physical and chemical properties are summarized below for quick reference.

PropertyValue
Synonyms Ethyl decanoate, Decanoic acid, ethyl ester
CAS Number 110-38-3
Molecular Formula C12H24O2
Melting Point -20°C[1][2]
Boiling Point 243-245°C[1][2]
Flash Point 93°C - 102°C (closed cup)[1][2]
Relative Density 0.862 - 0.868 g/cm³ at 25°C[1][2]
Solubility Insoluble in water; soluble in alcohol and most fixed oils.[1][2]
Vapor Density 6.92 (Air = 1.0)[1][2]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[3] Prolonged exposure may lead to respiratory irritation and dermatitis.[3] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

OperationRequired Personal Protective Equipment (PPE)
Routine Handling & Transfer - Nitrile gloves- Safety glasses with side shields (conforming to EN 166 or NIOSH standards)[1]- Laboratory coat
Weighing & Aliquoting - Nitrile gloves- Safety goggles or face shield[4][5]- Laboratory coat- Work in a well-ventilated area or chemical fume hood.
Spill Cleanup - Chemical-resistant gloves (Nitrile)- Safety goggles or face shield- Impervious clothing or chemical-resistant suit[4]- Respiratory protection may be required depending on the spill size and ventilation.[4]
Firefighting - Self-contained breathing apparatus (SCBA)[4][6]- Flame retardant coat and full protective gear[6]

Operational and Disposal Plans

The following procedural guidance outlines the lifecycle of this compound within a laboratory setting, from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, and well-ventilated place away from heat, open flames, and ignition sources.[4][7]

  • Container Integrity: Keep the container tightly closed when not in use. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[3]

Safe Handling and Use
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, use a chemical fume hood.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[4] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][4]

  • Electrostatic Discharge: Take precautionary measures against static discharges. All equipment used when handling the product must be grounded.[7]

  • Clothing: Remove any contaminated clothing and wash it before reuse.[1]

Emergency Procedures

In the event of exposure or a spill, follow these immediate steps. Always show the Safety Data Sheet (SDS) to attending medical personnel.[1][2]

Emergency TypeImmediate Action Plan
Skin Contact 1. Immediately remove contaminated clothing.[1]2. Wash the affected area with soap and plenty of water.[2]3. Consult a physician if irritation persists.[1][2]
Eye Contact 1. Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][4]2. Consult a physician as a precaution.[1][4]
Inhalation 1. Move the person to fresh air.[2]2. If breathing is difficult or stops, provide artificial respiration.[2]3. Consult a physician.[1][2]
Ingestion 1. DO NOT induce vomiting.[1][4]2. Rinse the mouth thoroughly with water.[1][2]3. Never give anything by mouth to an unconscious person.[1][2]4. Consult a physician immediately.[1][2]
Small Spill 1. Ensure adequate ventilation and wear appropriate PPE.2. Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite.[7]3. Collect the absorbed material and place it into a suitable, closed container for disposal.[1][2]
Large Spill 1. Evacuate the area and eliminate all ignition sources.[4]2. Prevent the spill from entering drains or waterways.[1][4][7]3. Dike the spilled material if possible.[7]4. Contain and collect the spillage using non-sparking tools and place it in a designated container for disposal.[4]
Disposal Plan

All waste materials must be disposed of in accordance with local, regional, and national regulations.[3] Do not allow the product to enter drains or the environment.[3][7]

  • Waste this compound: Collect surplus and non-recyclable solutions in a suitable, labeled, and closed container. Offer the waste to a licensed disposal company.[4]

  • Contaminated Materials: Absorbent materials, contaminated gloves, and other disposable PPE should be placed in a sealed container and disposed of as hazardous waste.[2]

  • Empty Containers: Handle uncleaned containers as you would the product itself. Do not reuse empty containers.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, including key decision points and safety protocols.

EthylCaprateWorkflow cluster_prep Preparation & Handling cluster_use Use & Post-Handling cluster_disposal Waste & Disposal cluster_emergency Emergency Procedures start Receive Chemical storage Inspect & Store in Cool, Dry, Ventilated Area start->storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe handling Handle in Well-Ventilated Area / Fume Hood ppe->handling experiment Perform Experiment handling->experiment emergency_check Emergency Occurs? (Spill or Exposure) handling->emergency_check cleanup Clean Work Area & Wash Hands experiment->cleanup experiment->emergency_check waste Segregate Waste (Liquid vs. Contaminated Solids) cleanup->waste dispose Dispose of Waste via Licensed Contractor in Accordance with Regulations waste->dispose end End of Process dispose->end spill Spill Response: Contain, Absorb, Collect for Disposal emergency_check->spill Spill exposure Exposure Response: Follow First-Aid Measures, Seek Medical Attention emergency_check->exposure Exposure spill->waste exposure->end

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。